3-aminobenzenesulfonyl fluoride hydrochloride
Beschreibung
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Eigenschaften
IUPAC Name |
3-aminobenzenesulfonyl fluoride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S.ClH/c7-11(9,10)6-3-1-2-5(8)4-6;/h1-4H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTADZFWRDLKHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063223 | |
| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3887-48-7 | |
| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3887-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metanilyl fluoride hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003887487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-aminobenzenesulphonyl fluoride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-aminobenzenesulfonyl fluoride hydrochloride CAS number 3887-48-7
An In-Depth Technical Guide to 3-Aminobenzenesulfonyl Fluoride Hydrochloride (CAS 3887-48-7): Properties, Applications, and Protocols for the Modern Researcher
Introduction
This compound, identified by CAS number 3887-48-7, is a versatile bifunctional reagent that has garnered significant interest within the realms of medicinal chemistry, chemical biology, and materials science. As a stable, crystalline solid, it serves as a crucial building block for introducing the aminobenzenesulfonyl fluoride scaffold into more complex molecular architectures.[1] The true value of this compound lies in the distinct and often orthogonal reactivity of its two primary functional groups: a nucleophilic aromatic amine and an electrophilic sulfonyl fluoride.
The sulfonyl fluoride moiety (-SO₂F) is of particular importance. In contrast to its more traditional sulfonyl chloride counterpart, the sulfonyl fluoride group exhibits enhanced stability towards hydrolysis and general aqueous conditions, while retaining sufficient reactivity towards strong nucleophiles.[2][3] This unique balance of stability and reactivity makes it an ideal functional group for applications ranging from the synthesis of sulfonamide libraries to the development of highly specific covalent inhibitors for biological targets.[2][4] This guide provides an in-depth exploration of the compound's properties, synthesis, reactivity, and safe handling, designed for researchers and scientists aiming to leverage its unique chemical attributes in their work.
Part 1: Physicochemical Properties and Characterization
A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application. This compound is a pink to light brown crystalline powder, a physical characteristic that can be an initial indicator of purity.[1] Its hydrochloride salt form enhances its stability and renders it soluble in water.[5]
Key Physicochemical Data
| Property | Value | Reference |
| CAS Number | 3887-48-7 | [6][7] |
| Molecular Formula | C₆H₇ClFNO₂S | [1][7] |
| Molecular Weight | 211.64 g/mol | [6][7] |
| Appearance | Pink to light brown crystalline powder/chunks | [1] |
| Melting Point | 200 °C | [1][6] |
| Boiling Point | 301.5 °C at 760 mmHg | [6] |
| Solubility | Soluble in water | [5] |
| EINECS Number | 223-429-7 | [1][6] |
| InChI Key | KTADZFWRDLKHKW-UHFFFAOYSA-N | [6] |
Protocol: Analytical Characterization
Verifying the identity and purity of this compound is a critical first step before its use in any application. The following protocol outlines standard analytical techniques for its characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: NMR provides unambiguous structural confirmation by probing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.
-
Procedure:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in an NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Expected ¹H NMR Features: Look for distinct aromatic proton signals in the range of 7-8 ppm, with splitting patterns characteristic of a 1,3-disubstituted benzene ring. The amine protons may appear as a broad singlet.
-
Expected ¹³C NMR Features: Expect six aromatic carbon signals, with the carbons attached to the amino and sulfonyl fluoride groups exhibiting characteristic chemical shifts.
-
Expected ¹⁹F NMR Features: A single resonance is expected, with a chemical shift typical for aryl sulfonyl fluorides.[8] This is a key diagnostic peak for confirming the presence of the S-F bond.
-
2. Mass Spectrometry (MS):
-
Rationale: MS confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Analyze using an electrospray ionization (ESI) source in positive ion mode.
-
Expected Result: The primary ion observed should correspond to the protonated free base [C₆H₆FNO₂S + H]⁺ at m/z ≈ 176.02.
-
3. High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC is essential for assessing the purity of the compound.
-
Procedure:
-
Develop a reverse-phase HPLC method (e.g., using a C18 column).
-
Use a mobile phase gradient of water and acetonitrile, both containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Monitor the elution profile using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Expected Result: A pure sample should exhibit a single major peak. The peak area percentage can be used to quantify purity.
-
Part 2: Synthesis and Purification
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and alternative derivatization strategies. The most common synthetic routes involve the conversion of a more readily available starting material, such as 3-aminobenzenesulfonic acid or a related sulfonyl chloride.[3]
Conceptual Synthetic Workflow
A plausible and widely applicable method for synthesizing aryl sulfonyl fluorides is through halogen exchange of the corresponding aryl sulfonyl chloride.[3] This process is generally efficient and utilizes readily available fluorinating agents.
Caption: General synthetic logic for this compound.
Protocol: Illustrative Synthesis from 3-Nitrobenzenesulfonyl Chloride
This protocol describes a representative three-step synthesis. CAUTION: These reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Halogen Exchange Fluorination
-
Rationale: Conversion of the sulfonyl chloride to the more stable sulfonyl fluoride. Potassium bifluoride (KHF₂) is an effective and common fluorinating agent for this transformation.[3]
-
Procedure:
-
To a stirred suspension of 3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like acetonitrile, add potassium bifluoride (KHF₂, ~2-3 eq).
-
Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude 3-nitrobenzenesulfonyl fluoride can be purified by recrystallization or silica gel chromatography.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to the primary amine. A common method is using tin(II) chloride in the presence of hydrochloric acid, which is effective and proceeds under relatively mild conditions.
-
Procedure:
-
Dissolve the 3-nitrobenzenesulfonyl fluoride (1.0 eq) from the previous step in ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated hydrochloric acid.
-
Stir the mixture at room temperature or with gentle heating until the reduction is complete (monitor by TLC or LC-MS).
-
Cool the reaction and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9).
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3-aminobenzenesulfonyl fluoride.
-
Step 3: Hydrochloride Salt Formation and Purification
-
Rationale: Forming the hydrochloride salt increases the compound's stability and often facilitates purification by crystallization.
-
Procedure:
-
Dissolve the crude 3-aminobenzenesulfonyl fluoride in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether or isopropanol with stirring.
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be necessary.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove residual solvent and impurities.
-
Dry the final product, this compound, under vacuum. Purity should be confirmed using the analytical methods described in Part 1.
-
Part 3: Chemical Reactivity and Applications in Drug Discovery
The utility of this compound stems from its dual reactivity, enabling its use as both a nucleophilic building block (via the amine) and an electrophilic probe (via the sulfonyl fluoride).
Application 1: Synthesis of Sulfonamide Derivatives
The sulfonyl fluoride group serves as an excellent electrophile for the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents. Its enhanced stability compared to sulfonyl chlorides allows for cleaner reactions and broader substrate scope, including reactions with sensitive amines where a protecting-group-free strategy is desirable.[2]
Protocol: General Procedure for Sulfonamide Synthesis
-
Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5-3.0 eq), to neutralize the hydrochloride salt and scavenge the HF produced during the reaction.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting sulfonamide product by silica gel chromatography or recrystallization.
Application 2: Development of Covalent Inhibitors
A cutting-edge application of sulfonyl fluorides is in the design of covalent inhibitors for therapeutic targets. The sulfonyl fluoride acts as a "warhead" that can form a stable, covalent bond with nucleophilic amino acid residues—such as serine, threonine, tyrosine, or lysine—in a protein's binding site.[4] This irreversible inhibition can lead to prolonged duration of action and increased potency. The strategy is analogous to the well-documented use of the related compound AEBSF as a serine protease inhibitor.[9]
Caption: Covalent modification of a serine residue by a sulfonyl fluoride.
This reactivity is central to the field of chemical biology for creating activity-based probes to identify and characterize enzymes. For drug developers, incorporating the 3-aminobenzenesulfonyl fluoride scaffold allows for the synthesis of targeted covalent inhibitors where the "amino" group can be further functionalized to achieve binding affinity and selectivity for the protein of interest.
Part 4: Safety, Handling, and Storage
Due to its corrosive nature and reactivity, particularly with water, proper safety and handling procedures are paramount when working with this compound.[5][10]
Hazard Assessment and Safe Handling
| Hazard | GHS Code | Precautionary Statement | Reference |
| Corrosive | H314 | Causes severe skin burns and eye damage. | [11] |
| Harmful if Swallowed | H302 | Harmful if swallowed. | |
| Moisture Sensitive | - | Reacts with water to produce toxic and corrosive hydrogen fluoride. | [10] |
Protocol: Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment:
-
Handling Solid: Avoid creating dust when weighing or transferring the material. Use a spatula and handle gently. Ensure all equipment is dry before use.[10]
-
Incompatible Materials: Keep away from water, strong bases, and strong oxidizing agents.[5]
Protocol: Spill and Emergency Procedures
-
Spill:
-
Evacuate the area.
-
Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do NOT use water.[10]
-
Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.
-
-
First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Burns from fluoride exposure may be delayed.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[10]
-
Storage Guidelines Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term stability, storage in a refrigerator at 2-8 °C is recommended.[1][7] The storage area should be free from water and incompatible substances.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and chemical biology. Its unique combination of a stable yet reactive sulfonyl fluoride electrophile and a versatile amine nucleophile provides a powerful platform for constructing novel sulfonamides and highly targeted covalent inhibitors. By understanding its properties, mastering its handling, and creatively applying its reactivity, researchers can unlock its full potential to develop next-generation therapeutics and biological probes.
References
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Alfa Chemistry. This compound.
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Sigma-Aldrich. This compound AldrichCPR.
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ChemicalBook. This compound CAS#: 3887-48-7.
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Acros Organics. Material Safety Data Sheet: this compound, 98%.
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Sigma-Aldrich. Safety Data Sheet: 4-(2-aminoethyl)benzenesulfo nyl fluoride hydrochloride.
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The Royal Society of Chemistry. Supporting Information for a related publication.
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Honeywell. Material Safety Data Sheet: 100:1 BOE.
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MP Biomedicals. Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride.
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Wikipedia. AEBSF.
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Benchchem. 3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride.
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Google Patents. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
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The Royal Society of Chemistry. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.
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MDPI. Synthetic Routes to Arylsulfonyl Fluorides.
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Sigma-Aldrich. 3-aminobenzene-1-sulfonyl fluoride hydrochloride.
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PubMed. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
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Molecular weight of 3-aminobenzenesulfonyl fluoride hydrochloride
An In-Depth Technical Guide to 3-Aminobenzenesulfonyl Fluoride Hydrochloride for Advanced Research Applications
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a key reagent for professionals in research, chemical biology, and drug development. We will move beyond basic data to explore the compound's strategic importance, focusing on the reactivity of its sulfonyl fluoride moiety and its applications in modern covalent ligand discovery.
Core Compound Identification and Physicochemical Profile
This compound is an aromatic organic compound distinguished by the presence of a sulfonyl fluoride functional group. This group is not merely a structural component; it is a reactive "warhead" that has gained significant traction in the field of chemical biology for its ability to form stable covalent bonds with specific amino acid residues in proteins. Its hydrochloride salt form enhances stability and solubility for laboratory use.
A comprehensive summary of its key quantitative properties is presented below for ease of reference.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| Molecular Weight | 211.64 g/mol | [1][2] |
| Molecular Formula | C₆H₇ClFNO₂S | [1][2] |
| CAS Number | 3887-48-7 | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | Metanilyl fluoride hydrochloride, m-aminobenzenesulphonyl fluoride hydrochloride | [2][3] |
| Appearance | Solid | |
| Melting Point | 200 °C | [2] |
| Boiling Point | 301.5 °C at 760 mmHg | [2] |
| Flash Point | 136.2 °C | [2] |
| EC Number | 223-429-7 | [2] |
The Sulfonyl Fluoride: A Versatile Covalent Warhead
The primary driver for the use of this compound in advanced research is the unique reactivity of the sulfonyl fluoride (-SO₂F) group. This functional group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction.[4] Unlike more traditional covalent modifiers that exclusively target cysteine, sulfonyl fluorides have the remarkable ability to react with a broader range of nucleophilic amino acid residues.
Mechanism of Action: The sulfur atom in the sulfonyl fluoride group is highly electrophilic. It readily undergoes nucleophilic attack by the side chains of certain amino acids, resulting in the displacement of the fluoride ion and the formation of a highly stable sulfonamide or sulfonate ester linkage. This reaction is particularly effective for targeting residues such as tyrosine and histidine, expanding the scope of covalent drug discovery beyond the often-limited availability of cysteine residues in protein binding pockets.[4][5]
The ability to target these alternative residues is a significant advantage. It allows researchers to design covalent inhibitors for proteins that were previously considered "undruggable" by covalent means due to the absence of a suitably located cysteine.[5]
Caption: Covalent modification via Sulfonyl Fluoride Exchange (SuFEx).
Synthesis and Laboratory Protocols
While this compound is commercially available, understanding its synthesis provides valuable context. Aryl sulfonyl fluorides are generally synthesized from corresponding sulfonic acids or their salts. The following is a generalized, illustrative protocol based on established methodologies.[6]
Experimental Protocol: General Synthesis of an Aryl Sulfonyl Fluoride
This protocol is for informational purposes and should be adapted and optimized by a qualified chemist.
-
Activation of Sulfonic Acid/Sulfonate:
-
To an oven-dried reaction vessel, add the starting material (e.g., sodium 3-aminobenzenesulfonate, 1.0 eq.), cyanuric chloride (1.1 eq.), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~5 mol%), and an anhydrous solvent like acetonitrile.
-
Stir the mixture at an elevated temperature (e.g., 60 °C) for several hours until the starting material is consumed, as monitored by TLC or HPLC. This step converts the sulfonate into a more reactive intermediate.
-
-
Fluorination:
-
Cool the reaction mixture to room temperature.
-
Add a fluorinating agent, such as potassium bifluoride (KHF₂, 3.0-5.0 eq.), along with a co-solvent like acetone.
-
Continue stirring at room temperature for an additional 12 hours. The fluoride ions will displace the activated group, forming the desired sulfonyl fluoride.
-
-
Work-up and Purification:
-
Quench the reaction by diluting with water.
-
Perform an extraction using an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure aryl sulfonyl fluoride.
-
Safety, Handling, and Storage: A Self-Validating System
The trustworthiness of any experimental result begins with the proper handling of reagents. This compound is a corrosive substance that requires strict adherence to safety protocols.[3][7][8] Furthermore, it is moisture-sensitive and can react with water to produce toxic and corrosive hydrogen fluoride gas.[3][8]
Mandatory Handling Workflow
A self-validating workflow ensures safety at every step. Before proceeding, confirm that each condition in the preceding step has been met.
Caption: A self-validating workflow for handling corrosive reagents.
Key Handling and Storage Requirements:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate gloves.[7][8]
-
Ventilation: Handle exclusively within a certified chemical fume hood to avoid inhalation of dust.[8]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and water.[3][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator designated for chemicals (2-8°C).[1][3]
Strategic Application in Drug Discovery
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[9] this compound serves a dual purpose in this context. Firstly, it introduces the beneficial properties of fluorine. Secondly, its reactive sulfonyl fluoride group allows it to be used as a reactive fragment in screening campaigns to identify novel binding sites and develop covalent therapeutics.
This compound and its derivatives are ideal candidates for fragment-based ligand discovery (FBLD). A library of such reactive fragments can be screened against a protein target, and hits can be identified via mass spectrometry, which detects the covalent modification of the protein.[5]
Caption: Role of reactive fragments in the drug discovery pipeline.
Conclusion
This compound is far more than a simple chemical with a defined molecular weight. It represents a sophisticated tool for modern chemical biology and drug discovery. Its value is derived from the unique and versatile reactivity of the sulfonyl fluoride group, which enables the formation of covalent bonds with non-traditional amino acid targets. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this compound to probe protein function and develop novel, targeted covalent therapeutics.
References
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CAS Common Chemistry. (n.d.). 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Retrieved from [Link]
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Kelly, M. J., et al. (2021). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society. Available at: [Link]
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- Sharpless, K. B., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
- Montedison S. p. A. (1983). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. Google Patents.
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- O'Hagan, D. (2008). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry.
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Steinbach, J., et al. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminobenzenesulfonyl Fluoride
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of 3-aminobenzenesulfonyl fluoride, a key building block in medicinal chemistry and chemical biology. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and data interpretation. We will explore efficient synthetic routes, delve into the nuances of spectroscopic characterization, and provide essential safety and handling protocols. The aim is to equip the reader with the practical knowledge and theoretical understanding necessary for the successful utilization of this versatile compound.
Introduction: The Significance of 3-Aminobenzenesulfonyl Fluoride in Modern Drug Discovery
Arylsulfonyl fluorides have emerged as a privileged class of electrophiles in drug discovery and chemical biology.[1] Their unique reactivity profile, balancing stability with a capacity for covalent modification of biological targets, makes them highly valuable tools.[2] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis, allowing for more controlled and specific interactions with nucleophilic residues in proteins, such as serine, threonine, and lysine.[1][2]
Within this class, 3-aminobenzenesulfonyl fluoride is a particularly important scaffold. The presence of the amino group at the meta position provides a crucial handle for further chemical elaboration, enabling the construction of diverse compound libraries for screening and optimization. This strategic placement of the amino and sulfonyl fluoride moieties allows for the exploration of structure-activity relationships in drug design, making it a cornerstone for the development of novel therapeutics, including protease inhibitors and covalent protein modifiers.[1][3] The incorporation of fluorine also offers potential benefits in modulating the pharmacokinetic properties of drug candidates.[4]
This guide will provide a detailed exploration of the synthesis and characterization of this pivotal molecule, empowering researchers to confidently incorporate it into their discovery workflows.
Synthetic Methodologies for 3-Aminobenzenesulfonyl Fluoride
The synthesis of arylsulfonyl fluorides can be approached through several pathways.[1] The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Below, we detail a robust and commonly employed method starting from the corresponding sulfonyl chloride.
Halogen Exchange from 3-Aminobenzenesulfonyl Chloride
The most direct and widely used method for the preparation of 3-aminobenzenesulfonyl fluoride is the nucleophilic substitution of the chloride in 3-aminobenzenesulfonyl chloride with a fluoride source. This reaction is typically carried out using an alkali metal fluoride in a suitable solvent.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 3-aminobenzenesulfonyl fluoride via halogen exchange.
Experimental Protocol:
-
Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminobenzenesulfonyl chloride hydrochloride (10.0 g, 1 equivalent).
-
Solvent and Fluoride Source: Add anhydrous potassium fluoride (2 equivalents) and acetonitrile (100 mL).
-
Reaction: The reaction mixture is heated to reflux (approximately 82 °C) and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solid potassium chloride byproduct is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-aminobenzenesulfonyl fluoride.
Causality Behind Experimental Choices:
-
Choice of Fluoride Source: Potassium fluoride is a cost-effective and readily available fluoride source. The use of spray-dried potassium fluoride is often recommended to increase its surface area and reactivity.
-
Solvent Selection: Acetonitrile is a polar aprotic solvent that effectively dissolves the starting material and facilitates the nucleophilic substitution reaction. Its boiling point allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.
-
Anhydrous Conditions: While sulfonyl fluorides are more stable to hydrolysis than their chloride counterparts, it is good practice to use anhydrous solvents and reagents to minimize the formation of the corresponding sulfonic acid as a byproduct.
Alternative Synthetic Routes
Characterization of 3-Aminobenzenesulfonyl Fluoride
Rigorous characterization is essential to confirm the identity and purity of the synthesized 3-aminobenzenesulfonyl fluoride. A combination of spectroscopic techniques is employed for this purpose.
Diagram of the Characterization Workflow:
Caption: Workflow for the characterization of 3-aminobenzenesulfonyl fluoride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 3-aminobenzenesulfonyl fluoride.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the amino protons. The aromatic protons will appear as a complex multiplet in the range of δ 6.8-7.5 ppm. The amino protons will typically appear as a broad singlet around δ 4.0-5.0 ppm, and its chemical shift can be concentration-dependent and may exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the six aromatic carbons. The carbon atom attached to the sulfonyl fluoride group will be found further downfield.
-
¹⁹F NMR: Fluorine-19 NMR is a crucial technique for confirming the presence of the sulfonyl fluoride moiety.[7][8] It provides a direct observation of the fluorine nucleus. For 3-aminobenzenesulfonyl fluoride, a singlet is expected in the ¹⁹F NMR spectrum, typically in the range of δ +60 to +70 ppm (relative to a standard like CFCl₃).[5] The precise chemical shift is sensitive to the electronic environment.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to support the structural assignment. For 3-aminobenzenesulfonyl fluoride (C₆H₆FNO₂S), the expected exact mass is approximately 175.01 g/mol .[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands to look for in the IR spectrum of 3-aminobenzenesulfonyl fluoride include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
S=O stretching: Strong, characteristic bands for the sulfonyl group, typically around 1370-1400 cm⁻¹ (asymmetric) and 1170-1200 cm⁻¹ (symmetric).
-
S-F stretching: A strong absorption band in the range of 750-850 cm⁻¹.
Summary of Expected Characterization Data:
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: 6.8-7.5 ppm; Amino protons: 4.0-5.0 ppm |
| ¹⁹F NMR | Chemical Shift (δ) | +60 to +70 ppm (singlet) |
| Mass Spec. | [M+H]⁺ | ~176.0176 m/z |
| IR Spec. | Wavenumber (cm⁻¹) | N-H: 3300-3500; S=O: 1170-1400; S-F: 750-850 |
Safety and Handling
3-Aminobenzenesulfonyl fluoride and its hydrochloride salt are hazardous chemicals and must be handled with appropriate safety precautions.[10][11]
-
Hazards: It is corrosive and can cause severe skin burns and eye damage.[10][11] It is also harmful if swallowed or inhaled.[12] It is crucial to consult the Safety Data Sheet (SDS) before handling this compound.[10][11][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and water.[14]
Conclusion
3-Aminobenzenesulfonyl fluoride is a valuable and versatile building block in contemporary chemical research, particularly in the realm of drug discovery. Its synthesis via halogen exchange from the corresponding sulfonyl chloride is a reliable and scalable method. Thorough characterization using a suite of spectroscopic techniques, with a particular emphasis on ¹⁹F NMR, is imperative to ensure the identity and purity of the material. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize, characterize, and utilize 3-aminobenzenesulfonyl fluoride in their scientific endeavors. Adherence to strict safety protocols is paramount when working with this and related compounds.
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An In-Depth Technical Guide to the Mechanism of Action of 3-Aminobenzenesulfonyl Fluoride Hydrochloride (3-ABSF-HCl)
Abstract: This technical guide provides a comprehensive overview of the mechanism of action of 3-aminobenzenesulfonyl fluoride hydrochloride (3-ABSF-HCl), a member of the sulfonyl fluoride class of irreversible serine protease inhibitors. It details the core chemical reaction, explores target specificity, and presents field-proven experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work. While this guide focuses on the meta-isomer (3-ABSF), it draws upon mechanistic principles established for the more commonly used para-isomer, 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), due to their shared reactive moiety.
Introduction to this compound (3-ABSF-HCl)
Chemical Properties and Structure
This compound is a chemical compound with the formula C₆H₇ClFNO₂S.[1] It belongs to the class of aromatic sulfonyl fluorides. The key features of its structure are the benzene ring, an amino group (at position 3), and the highly reactive sulfonyl fluoride (-SO₂F) functional group. This sulfonyl fluoride moiety is the "warhead" responsible for its inhibitory activity.[2]
-
Molecular Weight: 211.64 g/mol [1]
-
Synonyms: Metanilyl fluoride hydrochloride, m-aminobenzenesulphonyl fluoride hydrochloride[4]
Significance in Research and Drug Development
Sulfonyl fluorides, such as 3-ABSF-HCl and its better-known isomer AEBSF (Pefabloc SC), are widely used as broad-spectrum inhibitors of serine proteases.[5][6] These enzymes play critical roles in numerous physiological and pathological processes, including blood coagulation, digestion, inflammation, and viral entry.[7][8][9] The ability of sulfonyl fluorides to irreversibly inactivate these enzymes makes them invaluable tools for:
-
Preventing proteolytic degradation of proteins during purification and analysis.[10]
-
Studying the biological function of specific serine proteases.
-
Serving as a scaffold for the development of targeted therapeutic agents.[11]
Compared to other common serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF), compounds like AEBSF (and by extension, 3-ABSF) offer significant advantages, including greater stability in aqueous solutions and lower toxicity, making them more suitable for a wider range of applications, including cell culture.[10][12][13]
Core Mechanism of Action: Covalent Inhibition of Serine Proteases
The Serine Protease Superfamily: A Primer
Serine proteases are a large family of enzymes characterized by a highly reactive serine residue within their active site.[14] This serine is part of a catalytic triad, typically consisting of serine, histidine, and aspartate. In the normal catalytic cycle, the serine's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of a substrate's peptide bond to cleave it.
The Sulfonylation Reaction: An Irreversible Covalent Bond
The inhibitory power of 3-ABSF-HCl lies in its ability to hijack this catalytic mechanism. The sulfonyl fluoride group is a potent electrophile that serves as an irresistible target for the nucleophilic active site serine.
-
Binding: The inhibitor binds to the active site of the serine protease, positioning the sulfonyl fluoride group in proximity to the catalytic triad.
-
Nucleophilic Attack: The hydroxyl group of the active site serine residue attacks the electron-deficient sulfur atom of the sulfonyl fluoride.[15]
-
Covalent Bond Formation: This attack leads to the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl-enzyme ester bond.[10][16]
-
Irreversible Inactivation: The resulting sulfonylated enzyme is catalytically inactive.[6] Because the bond is covalent and highly stable, the inhibition is considered irreversible.[15][17]
The following diagram illustrates the key step of the mechanism: the nucleophilic attack by the active site serine on the sulfonyl fluoride warhead.
Caption: Covalent modification of a serine protease by a sulfonyl fluoride.
Specificity and Selectivity Profile
While considered broad-spectrum, the specificity of sulfonyl fluorides is not absolute. The aromatic ring and its substituents (the aminobenzoyl portion of 3-ABSF) influence binding affinity for the substrate-binding pockets of different proteases.[2] For instance, AEBSF is known to inhibit trypsin, chymotrypsin, thrombin, plasmin, and kallikrein.[5][15]
It is important to note that at high concentrations or with prolonged exposure, sulfonyl fluorides can react with other nucleophilic residues like tyrosine, lysine, and histidine, leading to off-target effects.[15][18] This is a critical consideration in proteomics experiments where such modifications could be confounding.[19]
| Inhibitor | Key Characteristics | Typical Working Conc. |
| AEBSF / 3-ABSF | Water-soluble, stable in aqueous solution at acidic/neutral pH, lower toxicity.[5][10][12] | 0.1 - 1.0 mM[15] |
| PMSF | Poorly soluble in water (requires organic solvent), unstable in aqueous solutions (hydrolyzes rapidly), more toxic.[12] | 0.1 - 1.0 mM |
| DFP | Highly toxic organophosphate, often used as a positive control. | Varies |
| Table 1: Comparison of Common Irreversible Serine Protease Inhibitors. |
Experimental Protocols for Elucidating the Mechanism of Action
To validate the mechanism of action of an inhibitor like 3-ABSF-HCl, a multi-faceted approach is required, moving from basic biochemical confirmation to complex cellular systems.
Protocol 1: In Vitro Enzyme Inhibition Assay
3.1.1 Objective: To determine the potency of 3-ABSF-HCl against a target serine protease (e.g., trypsin) by measuring the concentration required to inhibit 50% of its activity (IC50).
3.1.2 Materials and Reagents:
-
Target Serine Protease (e.g., Trypsin)
-
3-ABSF-HCl
-
Assay Buffer (e.g., PBS, pH 7.4)[20]
-
Chromogenic or Fluorogenic Substrate (e.g., Z-Gly-Gly-Arg-NHMec for trypsin)[20]
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
3.1.3 Step-by-Step Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of 3-ABSF-HCl in assay buffer.
-
Pre-incubation: In a 96-well plate, add the target enzyme and varying concentrations of the inhibitor (or vehicle control). Allow to pre-incubate for a set time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the covalent reaction.[20][21]
-
Initiate Reaction: Add the specific substrate to all wells to start the enzymatic reaction.
-
Measure Activity: Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the residual enzyme activity.
-
Controls: Include controls with no enzyme, no inhibitor (100% activity), and no substrate.
3.1.4 Data Analysis and Interpretation: Calculate the percentage of enzyme inhibition for each concentration of 3-ABSF-HCl relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. A potent irreversible inhibitor will show a low IC50.
3.1.5 Workflow Diagram:
Caption: Workflow for an in vitro protease inhibition assay.
Protocol 2: Mass Spectrometry-Based Target Identification
3.2.1 Objective: To unequivocally confirm the covalent modification of the target protein by 3-ABSF-HCl and identify the specific amino acid residue that has been modified.
3.2.2 Principle of the Method: High-resolution mass spectrometry (HRMS) can detect the precise mass of a protein or its constituent peptides.[22] A covalent modification adds the mass of the inhibitor to the protein, and this mass shift can be precisely identified.[23]
3.2.3 Detailed Experimental Workflow:
-
Incubation: Incubate the target protein with an excess of 3-ABSF-HCl (and a vehicle control in parallel).
-
Removal of Excess Inhibitor: Remove unbound inhibitor using a desalting column or dialysis.
-
Intact Mass Analysis (Optional): Analyze the intact protein using LC-MS. A mass increase corresponding to the addition of the aminobenzenesulfonyl group will confirm covalent binding.[22][24]
-
Proteolytic Digestion: Denature the protein and digest it into smaller peptides using a protease that is not the target (e.g., trypsin, if the target is chymotrypsin).
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[23]
-
Database Searching: Search the MS/MS data against the protein's sequence, specifying a variable modification on serine (and other potential nucleophilic residues) corresponding to the mass of the aminobenzenesulfonyl adduct.[23]
3.2.4 Data Analysis: The search software will identify the peptide containing the modification and pinpoint the exact modified residue based on the fragmentation pattern in the MS/MS spectrum.
3.2.5 Workflow Diagram:
Caption: Workflow for mass spectrometry-based covalent adduct identification.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
3.3.1 Objective: To verify that 3-ABSF-HCl engages and stabilizes its target protein inside intact cells, confirming cell permeability and target interaction in a physiological context.
3.3.2 Theoretical Basis: The binding of a ligand (like 3-ABSF-HCl) to its target protein typically increases the protein's thermal stability.[25][26] When cells are heated, proteins unfold and aggregate. A stabilized protein will remain soluble at higher temperatures compared to its unbound state.[27][28]
3.3.3 Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with 3-ABSF-HCl or a vehicle control for a defined period.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using a method that preserves soluble proteins (e.g., freeze-thaw cycles).
-
Separation: Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation.
-
Quantification: Collect the supernatant and quantify the amount of soluble target protein at each temperature point using a method like Western Blot or ELISA.
-
Data Plotting: Plot the percentage of soluble protein versus temperature for both the vehicle- and inhibitor-treated samples.
3.3.4 Data Interpretation: A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated sample, indicating that the protein is stabilized and remains soluble at higher temperatures.[25][28]
3.3.5 Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Known Biological Targets and Downstream Cellular Consequences
As a broad-spectrum serine protease inhibitor, 3-ABSF-HCl, like AEBSF, is expected to target multiple enzymes.
Primary Targets: Thrombin, Trypsin, and other Serine Proteases
The primary targets are well-characterized serine proteases. Key examples include:
-
Thrombin and Plasmin: Key enzymes in the blood coagulation and fibrinolysis cascades. Inhibition can have anticoagulant effects.[5][15]
-
Trypsin and Chymotrypsin: Digestive enzymes crucial for protein breakdown.[5][15]
-
Kallikreins: Involved in inflammation and blood pressure regulation.[5]
Effects on Coagulation Cascades
By inhibiting thrombin, 3-ABSF-HCl can interfere with the conversion of fibrinogen to fibrin, a critical step in blood clot formation. This makes it a useful tool for preventing sample coagulation in vitro.
Implications in Cellular Processes
Studies using the related compound AEBSF have shown it can interfere with complex cellular processes. For instance, it has been shown to inhibit embryo implantation in rats, possibly by interfering with the extracellular matrix remodeling process.[29] It has also been used to study allergic inflammation, highlighting the role of serine proteases in immune responses.[7]
Potential Off-Target Effects and Considerations
A notable off-target effect of AEBSF is the inhibition of NADPH oxidase, an enzyme complex involved in producing reactive oxygen species (ROS).[5] This highlights the importance of using appropriate controls to distinguish between effects due to serine protease inhibition and other potential mechanisms.
Summary and Future Directions
5.1 Key Mechanistic Insights this compound is an irreversible inhibitor that acts by covalently modifying the active site serine of serine proteases. Its mechanism is well-understood and can be robustly validated through a combination of in vitro enzymatic assays, mass spectrometry, and cellular target engagement studies. Its superior stability and lower toxicity compared to inhibitors like PMSF make its isomer AEBSF a preferred tool in many modern biological laboratories.
5.2 Emerging Applications and Areas for Further Research The sulfonyl fluoride "warhead" continues to be a valuable moiety in chemical biology and drug discovery.[2] Future research may focus on:
-
Developing more selective inhibitors: By modifying the aromatic scaffold of 3-ABSF, it may be possible to design probes and drug candidates with higher selectivity for a single serine protease, thereby reducing off-target effects.
-
Activity-Based Protein Profiling (ABPP): Attaching a reporter tag (like an alkyne for click chemistry) to a sulfonyl fluoride scaffold allows for the identification and quantification of active serine proteases in complex biological samples.[30]
-
Therapeutic Development: The role of serine proteases in diseases like cancer, thrombosis, and viral infections makes inhibitors based on this mechanism attractive candidates for therapeutic development.[7][9]
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- 30. Sulfonyl fluoride analogues as activity-based probes for serine proteases. — Oxford Neuroscience [neuroscience.ox.ac.uk]
An In-depth Technical Guide to the Safe Handling and Application of 3-aminobenzenesulfonyl fluoride hydrochloride
Abstract
This guide provides a comprehensive overview of the chemical properties, hazards, and safe handling procedures for 3-aminobenzenesulfonyl fluoride hydrochloride (CAS No: 3887-48-7). Intended for researchers, chemists, and professionals in the field of drug discovery and chemical biology, this document synthesizes critical safety information with practical, field-proven insights. It details necessary engineering controls, personal protective equipment (PPE), emergency response protocols, and a representative experimental workflow. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity in the laboratory.
Introduction: A Privileged Reagent in Modern Drug Discovery
This compound is a key building block in medicinal chemistry. As a member of the sulfonyl fluoride class of compounds, it has gained significant traction for its unique combination of stability and reactivity.[1][2] Unlike their more reactive sulfonyl chloride cousins, sulfonyl fluorides exhibit greater stability to hydrolysis and reduction while maintaining potent, selective reactivity towards nucleophilic residues on proteins.[3][4] This "tunable" reactivity makes them privileged "warheads" for covalent inhibitors and versatile reagents for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for connecting molecules in drug development.[4][5]
However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its hazards. This guide is structured to provide the necessary technical knowledge to handle this compound safely and effectively, ensuring that its potential as a research tool can be fully realized without compromising personnel or environmental safety.
Physicochemical and Hazard Profile
A foundational aspect of safe handling is understanding the intrinsic properties and hazards of the substance.
Chemical and Physical Properties
The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3887-48-7 | [6][7] |
| Molecular Formula | C₆H₇ClFNO₂S | [7] |
| Molecular Weight | 211.64 g/mol | [7] |
| Appearance | Pink to light brown crystalline powder/chunks | [8] |
| Melting Point | 200°C | [4][8] |
| Boiling Point | 301.5°C at 760 mmHg | [4] |
| Synonyms | Metanilyl fluoride hydrochloride, m-Aminobenzenesulfonyl fluoride hydrochloride | [4][6][8] |
Hazard Identification and Classification
This compound is classified as hazardous. The primary dangers are its corrosive nature and its violent reaction with water.[6]
-
GHS Classification:
-
Signal Word: Danger [9]
-
Primary Hazards:
-
Corrosivity: The compound is a corrosive solid. Direct contact will cause severe chemical burns to the skin, eyes, and, if ingested or inhaled, the digestive and respiratory tracts.[6]
-
Water Reactivity: This is a critical hazard. Do not allow water to get into the container. [6] It reacts with water or moisture to produce highly toxic and corrosive hydrogen fluoride (HF) gas.[6]
-
Hydrogen Fluoride Toxicity: Inhalation of HF gas causes severe respiratory tract burns.[6] Skin contact with HF, which can be generated upon contact with moisture (e.g., on the skin), is particularly insidious. Burns from weak hydrofluoric acid may not be immediately painful, delaying treatment, but the fluoride ion can penetrate deep into tissues, causing destruction of tissue layers and bone.[10] Systemic fluoride toxicity can lead to severe metabolic imbalances, including hypocalcemia, and can be fatal.[6][10]
-
Risk Assessment and Control Measures
A systematic approach to risk management is essential. The following workflow outlines the process from hazard identification to the implementation of control measures.
Caption: Risk Assessment and Control Workflow for Hazardous Chemicals.
Engineering Controls
The first line of defense is to physically separate the researcher from the hazard.
-
Chemical Fume Hood: All weighing and handling of this compound solid and its solutions must be performed inside a certified chemical fume hood to contain dust and any potential off-gassing of HF.
-
Emergency Eyewash and Shower: An ANSI-compliant emergency eyewash station and safety shower must be immediately accessible (within 10 seconds of travel) in the work area.[8][9]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[6]
Administrative Controls
These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP must be written and approved before work begins. All personnel must be trained on this SOP.
-
Restricted Access: Designate the area where the chemical is handled as a "Hazardous Material Work Area" with access restricted to trained and authorized personnel.
-
Decontamination: Establish procedures for decontaminating work surfaces, glassware, and equipment. A solution of sodium bicarbonate can be used to neutralize acidic residues, but all cleanup materials must be disposed of as hazardous waste.[11]
-
Prohibition of Water: Never work near open water sources. Ensure all glassware and equipment are scrupulously dry before use.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully based on the specific hazards.
| PPE Item | Specification and Rationale |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[12] A full-face shield should be worn over the goggles when handling larger quantities (>5 g) or during procedures with a high splash potential.[13] This provides a robust barrier against dust and splashes. |
| Skin/Body Protection | A flame-resistant laboratory coat must be worn and fully buttoned. For procedures with high splash risk, a chemical-resistant apron over the lab coat is recommended.[6] Never wear shorts or open-toed shoes in the laboratory. |
| Hand Protection | Due to the dual risk of the corrosive solid and potential HF generation, glove selection is critical. Double-gloving is required. • Inner Glove: A thin nitrile glove provides dexterity and splash protection. • Outer Glove: A thicker (e.g., >8 mil) nitrile or butyl rubber glove.[11] Nitrile offers good resistance to many chemicals but has limited resistance to concentrated acids.[1][14] Butyl rubber offers excellent resistance to corrosive acids.[15] Action: Change gloves immediately if contact is suspected. Never wear contaminated gloves outside the fume hood.[16] |
| Respiratory Protection | A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[6] Use is typically not required if all work is conducted within a certified fume hood. |
Safe Handling, Storage, and Disposal
Handling Procedures
-
Wash hands thoroughly after handling.[6]
-
Use equipment (spatulas, weigh boats) dedicated to this chemical or thoroughly decontaminated after use.
-
Minimize dust generation during transfer.[6]
-
Keep the container tightly closed when not in use.
-
NEVER add water to this compound. When preparing solutions, always add the compound slowly to the anhydrous solvent.
Storage Requirements
-
Location: Store in a tightly closed container in a cool, dry, well-ventilated area designated for corrosive and water-reactive materials.[6][10] A refrigerator or freezer suitable for chemical storage (e.g., 2-8°C) is often recommended to maintain product quality.[7]
-
Incompatibilities: Store away from incompatible substances such as strong oxidizing agents, strong bases, and, most importantly, water/moisture.[6]
-
Container: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
Waste Disposal
-
All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a designated, labeled, and sealed container.
-
Do not mix with other waste streams, especially aqueous waste.
-
Dispose of the material in accordance with all applicable federal, state, and local environmental regulations.[6][17] Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.
Emergency Procedures
Immediate and correct response to an emergency is critical to mitigating harm.
Caption: Emergency Response Decision Tree for Spills and Exposures.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected area with copious amounts of water from a safety shower for at least 15 minutes.[8] Crucially, after flushing, apply a 2.5% calcium gluconate gel to the affected area. [11] This is a specific antidote for fluoride ion exposure. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air immediately.[9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.
Spill Response
-
Minor Spill (manageable by trained lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized spill pillow. Do not use paper towels or other combustible materials. [11]
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[11]
-
Decontaminate the area with a detergent solution (if appropriate for the surface) and then wipe down, placing all cleanup materials in the waste container.
-
-
Major Spill (large volume, outside of fume hood, or if you feel unsafe):
Application in Research: A Representative Protocol
To illustrate its practical use, this section provides a generalized protocol for the reaction of this compound with a nucleophile, a common step in the synthesis of covalent probes or drug candidates.
Objective: To synthesize an N-substituted aminobenzenesulfonamide via reaction with a primary amine.
Reaction: R-NH₂ + H₂N-C₆H₄-SO₂F·HCl → R-NH-SO₂-C₆H₄-NH₂
Materials and Equipment
-
This compound
-
Primary amine of interest (e.g., benzylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Dry, nitrogen-flushed round-bottom flask with a magnetic stir bar
-
Syringes and needles for liquid transfer
-
Septa
-
Nitrogen or Argon gas line
Step-by-Step Experimental Protocol
Causality Note: The hydrochloride salt must be neutralized in situ to free the aniline nitrogen and allow the desired reaction. A non-nucleophilic base like TEA is used to scavenge the HCl byproduct without competing in the main reaction. All steps must be performed under an inert atmosphere to exclude moisture, which would hydrolyze the sulfonyl fluoride.
-
Preparation (in a fume hood):
-
Set up a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Purge the flask with dry nitrogen or argon gas for 5-10 minutes.
-
-
Reagent Addition:
-
To the flask, add this compound (e.g., 1.0 mmol, 211.6 mg).
-
Add 10 mL of anhydrous DCM via syringe. Stir to create a suspension.
-
-
Neutralization and Reaction Initiation:
-
Slowly add the primary amine (e.g., benzylamine, 1.1 mmol, 1.1 eq.) to the stirring suspension via syringe.
-
Slowly add the tertiary amine base (e.g., TEA, 2.5 mmol, 2.5 eq.) dropwise via syringe. The extra equivalent of base ensures the neutralization of both the starting material's HCl salt and the HF generated during the reaction.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding 10 mL of water (perform this step cautiously in the fume hood).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
-
Conclusion
This compound is a powerful reagent whose utility in drug discovery is matched by its significant hazards. Its corrosive nature and, most critically, its reactivity with water to form hydrogen fluoride, demand stringent safety protocols. By understanding the causality behind these hazards and implementing a multi-layered system of controls—from engineering solutions like fume hoods to the meticulous selection of PPE and adherence to established emergency procedures—researchers can harness the synthetic potential of this compound with confidence and safety. Adherence to the principles and protocols outlined in this guide is not merely a matter of compliance, but a fundamental pillar of responsible scientific practice.
References
- Spiral - Imperial College London. (n.d.). Unconventional reactivity of sulfonyl fluorides.
- Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Sulfonyl Fluorides and Sulfamoyl Fluorides.
- Acros Organics. (n.d.). Material Safety Data Sheet: this compound, 98%.
- Enamine. (n.d.). Sulfonyl Fluorides.
- Royal Society of Chemistry. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology.
- ChemScene. (n.d.). 3887-48-7 | this compound.
- University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- Florida State University, Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
- Enva. (2025, January 7). Developing an Emergency Chemical Spill Response Plan.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
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- Lane Community College. (2025, March 12). Chemical Spill Response Plan.
- ChemicalBook. (n.d.). This compound CAS#: 3887-48-7.
- Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety.
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- Avantor Performance Materials. (2011, August 26). Material Safety Data Sheet.
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- University of Florida, Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- Sigma-Aldrich. (2025, September 28). Safety Data Sheet.
- Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
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A Senior Application Scientist's Guide to Sourcing and Utilizing 3-Aminobenzenesulfonyl Fluoride Hydrochloride in Research
Introduction: The Strategic Importance of 3-Aminobenzenesulfonyl Fluoride Hydrochloride in Modern Drug Discovery
This compound (3-ABSF·HCl) has emerged as a critical building block for researchers, scientists, and drug development professionals. Its unique combination of a reactive sulfonyl fluoride moiety and a versatile amino group makes it an invaluable tool in the synthesis of targeted covalent inhibitors and chemical probes. The sulfonyl fluoride acts as a "warhead," capable of forming stable covalent bonds with nucleophilic amino acid residues in proteins, such as lysine, tyrosine, and serine.[1][2] This allows for the development of highly specific and potent therapeutic agents. The amino group provides a convenient handle for further chemical modification, enabling the attachment of targeting ligands that direct the molecule to its desired biological target.
This guide provides an in-depth technical overview of commercially available this compound, offering field-proven insights into supplier selection, quality control, and experimental application. The focus is on ensuring scientific integrity and reproducibility in your research endeavors.
Commercial Suppliers and Critical Considerations
A variety of chemical suppliers offer this compound. However, the quality and documentation provided can vary significantly, impacting the reliability and outcome of your experiments.
| Supplier | Product Name/Grade | Purity Specification | Key Considerations |
| Sigma-Aldrich | This compound, AldrichCPR | Not specified | States that analytical data is not collected for this product; the buyer is responsible for confirming identity and purity. |
| Alfa Chemistry | This compound | ≥96% | Provides a stated purity, but a detailed Certificate of Analysis (CoA) should be requested.[3] |
| ChemScene | This compound | ≥98% | Offers a higher purity grade; inquire about the availability of lot-specific analytical data.[4] |
| BLD Pharm | 3-Aminobenzene-1-sulfonyl fluoride hydrochloride | Not specified | Important to request a CoA and purity information before purchase.[5] |
| Apollo Scientific | 3-Aminobenzenesulfonyl fluoride | Not specified (for the free base) | Offers the free base, which may be an alternative for certain synthetic routes.[6] |
| Enamine | 3-aminobenzene-1-sulfonyl fluoride hydrochloride | Not specified | A well-known supplier of building blocks for drug discovery; request detailed specifications.[7] |
Expert Insight: The disclaimer provided by Sigma-Aldrich for their "AldrichCPR" grade product is a critical data point. It underscores a fundamental principle in chemical research: never assume the purity of a reagent, especially one with a reactive functional group. The onus is on the researcher to verify the quality of the starting materials. The presence of impurities can lead to side reactions, lower yields, and in the context of biological assays, misleading results.
Quality Control: A Self-Validating System for Incoming Reagents
Before utilizing a new batch of this compound, a thorough quality control (QC) assessment is paramount. This ensures that the material meets the requirements of your specific application.
Workflow for Supplier Selection and Qualification
Caption: Workflow for selecting and qualifying a supplier for 3-ABSF·HCl.
Experimental Protocol: QC of this compound
This protocol outlines a standard procedure for verifying the identity and purity of 3-ABSF·HCl using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Proton (¹H) and Fluorine (¹⁹F) NMR Spectroscopy
-
Objective: To confirm the chemical structure and identify any major organic impurities.
-
Procedure:
-
Prepare a sample by dissolving ~5-10 mg of 3-ABSF·HCl in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire a ¹H NMR spectrum. The expected signals for the aromatic protons should be in the range of 7.0-8.0 ppm. The amino protons may appear as a broad singlet.
-
Acquire a ¹⁹F NMR spectrum. A single peak corresponding to the sulfonyl fluoride group is expected. The chemical shift will be dependent on the reference standard used.[8]
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons. The presence of unexpected signals may indicate impurities.
-
2. HPLC-MS Analysis
-
Objective: To determine the purity of the compound and identify the mass of any impurities.
-
Procedure:
-
Prepare a stock solution of 3-ABSF·HCl in a suitable solvent (e.g., acetonitrile/water).
-
Develop an appropriate HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could be a gradient of water and acetonitrile with a small amount of formic acid or trifluoroacetic acid.
-
Inject the sample and monitor the elution profile using a UV detector (e.g., at 254 nm).
-
The main peak should correspond to the 3-ABSF·HCl. The area of this peak relative to the total area of all peaks will give a measure of the purity.
-
Couple the HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting peaks. The expected m/z for the free base of 3-aminobenzenesulfonyl fluoride is approximately 176.02 [M+H]⁺.
-
Application in Synthesis: A Representative Protocol
3-ABSF·HCl is frequently used in the synthesis of covalent inhibitors. The following is a generalized protocol for the reaction of 3-ABSF·HCl with a primary or secondary amine to form a sulfonamide.
Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of a sulfonamide from 3-ABSF·HCl.
Step-by-Step Methodology
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (Et₃N)) (2.2 eq).
-
Addition of Nucleophile: To the resulting mixture, add the amine-containing molecule of interest (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final sulfonamide product by NMR and MS analysis.
Causality in Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid.
-
Non-nucleophilic Base: A non-nucleophilic base is used to neutralize the hydrochloride salt and to scavenge the HF that is generated during the reaction without competing with the desired amine nucleophile.
-
Monitoring the Reaction: Close monitoring of the reaction is important to determine the optimal reaction time and to prevent the formation of byproducts.
Conclusion: Ensuring Rigor in Your Research
This compound is a powerful tool in the arsenal of medicinal chemists and drug discovery scientists. However, its effective use is predicated on a thorough understanding of the available commercial sources and the implementation of rigorous quality control measures. By adopting a "trust but verify" approach to reagent sourcing and employing the analytical and synthetic protocols outlined in this guide, researchers can enhance the reproducibility and integrity of their scientific findings, ultimately accelerating the discovery of new therapeutic agents.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][8][9]
-
Narakas, A. A., et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725-736. [Link][1]
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A Technical Guide to Sulfonyl Fluoride Compounds in Research: From Covalent Probes to Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonyl fluoride electrophiles have emerged as exceptionally versatile tools in chemical biology and drug discovery.[1][2][3] Possessing a finely tuned balance of aqueous stability and reactivity, these compounds can form stable covalent bonds with a variety of nucleophilic amino acid residues within protein binding sites.[4][5] This guide provides a comprehensive overview of sulfonyl fluoride chemistry, its applications, and the experimental methodologies crucial for its successful implementation in a research setting. We will delve into the underlying principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, explore the diverse reactivity of sulfonyl fluorides with different amino acid residues, and provide detailed protocols for their synthesis, application as chemical probes, and characterization as covalent inhibitors.
Introduction: The Rise of a Privileged Warhead
The pursuit of highly selective and potent modulators of protein function is a cornerstone of modern drug discovery and chemical biology. Covalent inhibitors, which form a stable bond with their target protein, offer several advantages over their non-covalent counterparts, including prolonged duration of action and the ability to target shallow binding pockets.[6][7] While traditional covalent drug discovery has heavily focused on targeting the nucleophilic cysteine residue, its relatively low abundance in protein binding sites has limited the scope of this approach.[8]
This limitation has spurred the exploration of alternative electrophilic "warheads" capable of reacting with other nucleophilic amino acid residues. Among these, sulfonyl fluorides (SFs) have distinguished themselves as a "privileged" class of electrophiles.[1][2][5] Their remarkable stability in aqueous environments, coupled with their context-dependent reactivity, allows for the selective targeting of not only cysteine but also serine, threonine, tyrosine, lysine, and histidine residues.[1][2][5][9] This expanded reactivity profile significantly broadens the druggable proteome.[8]
The utility of sulfonyl fluorides is further enhanced by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry that provides a robust and modular platform for the synthesis of diverse sulfonyl fluoride-containing molecules.[10][11][12]
The Chemistry of Sulfonyl Fluorides: Stability Meets Reactivity
The effectiveness of sulfonyl fluorides as covalent probes and inhibitors stems from the unique properties of the sulfur-fluorine bond. This bond is remarkably stable to hydrolysis, reduction, and thermal cleavage, contributing to the biocompatibility of these compounds.[10][13] However, in the presence of a suitable nucleophile, particularly within the constrained environment of a protein binding pocket, the S(VI)-F bond can be activated for nucleophilic exchange.[10][13]
Sulfur(VI) Fluoride Exchange (SuFEx): A Click Chemistry Paradigm
SuFEx chemistry, introduced by Sharpless and co-workers, has revolutionized the synthesis and application of sulfonyl fluorides.[11] It represents a new class of click reactions characterized by the efficient and specific formation of covalent bonds through the exchange of a fluorine atom on a sulfur(VI) center with a nucleophile.[10][13] This methodology allows for the rapid and modular assembly of complex molecules, making it an invaluable tool for creating libraries of potential inhibitors and probes.[12][14] The versatility of SuFEx extends to its ability to functionalize existing drug molecules, opening new avenues for lead optimization and the development of novel therapeutics.[13][15]
Reactivity with Amino Acid Residues
A key advantage of sulfonyl fluorides is their ability to react with a broader range of nucleophilic amino acid residues compared to traditional cysteine-focused electrophiles.[4][16] This reactivity is highly dependent on the specific protein microenvironment, a phenomenon known as "proximity-enhanced reactivity."[4]
-
Serine and Threonine: Historically, sulfonyl fluorides like phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) have been widely used as inhibitors of serine proteases, where they react with the catalytic serine residue.[5]
-
Tyrosine and Lysine: Sulfonyl fluorides form stable adducts with tyrosine and lysine residues.[13] The reactivity towards these residues can be predictably modulated by altering the electronic properties of the aryl sulfonyl fluoride warhead.[13]
-
Histidine: The imidazole side chain of histidine can also be targeted by sulfonyl fluorides.[10][13]
-
Cysteine: While sulfonyl fluorides react rapidly with cysteine, the resulting adduct is often unstable, making them generally unsuitable for sustained covalent inhibition of this residue.[10][13]
This diverse reactivity profile allows for the targeting of a wider array of proteins, significantly expanding the possibilities for covalent drug design.[8]
Synthesis of Sulfonyl Fluoride Compounds
The growing interest in sulfonyl fluorides has led to the development of numerous synthetic methodologies. The choice of method often depends on the desired substitution pattern and the nature of the starting material.
From Sulfonyl Chlorides
One of the most common methods for synthesizing sulfonyl fluorides is the conversion of the corresponding sulfonyl chlorides.[17][18] This can be achieved through a simple and mild procedure involving a direct chloride/fluoride exchange using potassium fluoride (KF) in a water/acetone biphasic mixture.[19]
From Sulfonic Acids and Their Salts
Sulfonic acids and their salts provide a stable and readily available source for the synthesis of sulfonyl fluorides.[20][21] Strategies include the use of thionyl fluoride or deoxyfluorinating agents like Xtalfluor-E® to convert sulfonic acids to their corresponding sulfonyl fluorides.[20][21]
Other Synthetic Routes
A variety of other starting materials can also be used to synthesize sulfonyl fluorides, including:
The development of these diverse synthetic routes has made a wide range of sulfonyl fluoride building blocks readily accessible for drug discovery and chemical biology applications.[23]
Sulfonyl Fluorides as Chemical Probes for Target Identification
A critical application of sulfonyl fluorides is their use as chemical probes for identifying and validating novel drug targets.[1][2][9] By incorporating a reporter tag, such as an alkyne or biotin, into a sulfonyl fluoride-containing molecule, researchers can label and subsequently identify the protein targets of a compound in a complex biological sample.[24]
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive probes to assess the functional state of enzymes in their native environment. Sulfonyl fluoride probes are well-suited for ABPP due to their broad reactivity and stability.
Workflow for ABPP using a Sulfonyl Fluoride Probe:
Caption: Workflow for Activity-Based Protein Profiling (ABPP) using a sulfonyl fluoride-alkyne probe.
Characterization of Sulfonyl Fluoride-Based Covalent Inhibitors
Once a sulfonyl fluoride-containing compound shows promising biological activity, a thorough characterization of its covalent interaction with the target protein is essential. This involves confirming covalent bond formation, identifying the site of modification, and determining the kinetics of the interaction.
Confirming Covalent Adduct Formation
Mass spectrometry (MS) is the primary tool for confirming the formation of a covalent adduct between an inhibitor and its target protein.[25][26] Intact protein analysis by liquid chromatography-mass spectrometry (LC-MS) can be used to observe the mass shift corresponding to the addition of the inhibitor to the protein.[26]
Table 1: Expected Mass Shifts for Covalent Adducts
| Amino Acid Residue | Moiety Added | Mass Shift (Da) |
| Serine | -SO₂-R | Mass of R + 64.06 |
| Threonine | -SO₂-R | Mass of R + 64.06 |
| Tyrosine | -SO₂-R | Mass of R + 64.06 |
| Lysine | -SO₂-R | Mass of R + 64.06 |
| Histidine | -SO₂-R | Mass of R + 64.06 |
Identifying the Site of Modification
To pinpoint the exact amino acid residue that has been modified, tandem mass spectrometry (LC-MS/MS) is employed.[27][28] The protein-inhibitor complex is first digested into smaller peptides using a protease like trypsin. These peptides are then separated by liquid chromatography and analyzed by MS/MS. Fragmentation of the modified peptide in the mass spectrometer allows for the identification of the specific amino acid that carries the covalent modification.[29]
Experimental Protocol: Site of Modification Analysis by LC-MS/MS
-
Incubation: Incubate the target protein with the sulfonyl fluoride inhibitor to form the covalent adduct.
-
Denaturation and Reduction: Denature the protein with urea or guanidine hydrochloride and reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylation: Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Proteolytic Digestion: Digest the protein into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use database search algorithms to identify the modified peptide and the site of modification.
Kinetic Analysis of Covalent Inhibition
The interaction of a covalent inhibitor with its target is typically a two-step process: an initial non-covalent binding event followed by the irreversible formation of a covalent bond.[30][31] The kinetics of this process can be described by the inhibition constant (Kᵢ) for the initial binding and the rate of inactivation (kᵢₙₐ꜀ₜ).[6] The ratio kᵢₙₐ꜀ₜ/Kᵢ provides a measure of the overall efficiency of the covalent inhibitor.[6] These kinetic parameters can be determined by measuring the time-dependent inhibition of the enzyme at various inhibitor concentrations.[7]
Caption: Kinetic model for two-step covalent inhibition.
Future Directions and Conclusion
The field of sulfonyl fluoride chemistry is rapidly evolving, with ongoing research focused on developing novel synthetic methodologies, expanding the repertoire of SuFEx click chemistry, and designing more sophisticated chemical probes and covalent inhibitors.[8][32] The ability to target a diverse range of amino acid residues opens up new opportunities for tackling previously "undruggable" targets and developing next-generation therapeutics.[32] As our understanding of the nuanced reactivity of sulfonyl fluorides continues to grow, so too will their impact on chemical biology and drug discovery.
References
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
- Sulfonyl fluoride synthesis by fluorosulfonyl
- Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Jena Bioscience.
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
- Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
- Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 d
- Facile synthesis of sulfonyl fluorides
- SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society.
- Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine.
- SuFEx as a new generation of click chemistry: synthesis and development of linkers. Organic & Biomolecular Chemistry.
- Accelerated SuFEx Click Chemistry For Modular Synthesis. PubMed.
- Sulfonyl fluorides as privileged warheads in chemical biology. PMC.
- The growing applications of SuFEx click chemistry. Chemical Society Reviews.
- Facile synthesis of sulfonyl fluorides
- Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro. MDPI.
- Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites. Benchchem.
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
- Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
- Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PMC.
- A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. NIH.
- Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry.
- Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed.
- Kinetic analysis of covalent and irreversible inhibitors. CarnaBio USA, Inc..
- Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI.
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. NIH.
- Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube.
- Analysis of fatty acyl sulfonyl fluoride probes for protein labelling in living cells.
- Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)
- Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery.
- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
- LC-MS/MS analysis of covalent protein–drug adducts.
- Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. American Chemical Society.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters.
- Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI.
- Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.
- Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjug
- Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. PMC.
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Methodological & Application
Using 3-aminobenzenesulfonyl fluoride as a chemical probe
An In-Depth Guide to 3-Aminobenzenesulfonyl Fluoride (3-ABSF) as a Chemical Probe for Covalent Ligand Discovery and Target Identification
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-aminobenzenesulfonyl fluoride (3-ABSF) as a versatile chemical probe. Herein, we delve into the mechanistic underpinnings of 3-ABSF's reactivity, present detailed protocols for its application in both in vitro and cellular contexts, and offer insights gleaned from practical experience to ensure robust and reproducible results.
Introduction: The Power of Covalent Probes and the Rise of 3-ABSF
The landscape of drug discovery is increasingly embracing covalent inhibitors, which offer distinct advantages in terms of potency, duration of action, and the ability to target challenging proteins. Central to the development of these covalent drugs is the identification of suitable reactive fragments that can be elaborated into potent and selective binders. 3-Aminobenzenesulfonyl fluoride (3-ABSF) has emerged as a valuable tool in this arena. It belongs to the sulfonyl fluoride class of electrophiles, which are known for their ability to form stable covalent bonds with nucleophilic amino acid residues on proteins.
What makes 3-ABSF particularly attractive is its relatively low reactivity, which allows for more selective targeting of nucleophilic hotspots within a protein's binding pocket, rather than indiscriminate labeling of surface-exposed residues. This "tunable" reactivity, governed by the electronic properties of the arylsulfonyl fluoride moiety, makes it an ideal starting point for fragment-based ligand discovery (FBLD) campaigns.
Mechanism of Action: The Sulfonyl Fluoride Warhead
The key to 3-ABSF's utility lies in the reactivity of the sulfonyl fluoride (-SO₂F) group. This electrophilic "warhead" can react with various nucleophilic amino acid side chains, including lysine, tyrosine, serine, and histidine, to form a stable sulfonamide or sulfonate ester linkage. The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion.
Figure 1: General mechanism of 3-ABSF covalent modification of a protein nucleophile.
The aniline moiety of 3-ABSF serves a dual purpose. Firstly, it provides a vector for synthetic elaboration, allowing for the facile generation of analog libraries to explore structure-activity relationships (SAR). Secondly, the amino group can participate in non-covalent interactions within the binding pocket, such as hydrogen bonding, which can orient the sulfonyl fluoride warhead for optimal reaction with a nearby nucleophile.
Applications of 3-ABSF in Chemical Biology and Drug Discovery
3-ABSF is a versatile probe with a range of applications, including:
-
Fragment-Based Ligand Discovery (FBLD): 3-ABSF can be used as a starting fragment in FBLD campaigns to identify novel binding pockets and develop covalent inhibitors.
-
Target Identification and Validation: By identifying the protein targets of a bioactive compound, 3-ABSF-based probes can help to elucidate its mechanism of action.
-
Mapping Protein-Ligand Interactions: The site of covalent modification by 3-ABSF can be identified using mass spectrometry-based proteomics, providing valuable information about the topology of the binding site.
Experimental Protocols
The following protocols provide a framework for using 3-ABSF in common experimental workflows. It is crucial to optimize these protocols for the specific protein or cellular system under investigation.
Protocol 1: In Vitro Screening of 3-ABSF against a Purified Protein
This protocol describes a general method for assessing the reactivity of 3-ABSF with a purified protein of interest using mass spectrometry.
Materials:
-
Purified protein of interest (in a suitable buffer, e.g., PBS or HEPES)
-
3-Aminobenzenesulfonyl fluoride (3-ABSF) stock solution (e.g., 100 mM in DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Urea or guanidine hydrochloride (optional, for denaturation)
-
Trypsin (for proteomics)
-
LC-MS grade water, acetonitrile, and formic acid
Procedure:
-
Protein Preparation:
-
Prepare the protein of interest at a concentration of 1-5 µM in a buffer at a pH where the protein is stable and active (typically pH 7.4-8.0).
-
If necessary, reduce and denature the protein to expose potential binding sites.
-
-
Labeling Reaction:
-
Add 3-ABSF from the stock solution to the protein solution to a final concentration of 100 µM to 1 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. A time course experiment is recommended to determine the optimal incubation time.
-
Include a negative control (protein with DMSO vehicle only).
-
-
Sample Preparation for Mass Spectrometry:
-
Quench the reaction by adding an excess of a nucleophile such as Tris buffer or by precipitating the protein (e.g., with acetone).
-
Perform a buffer exchange to remove unreacted 3-ABSF.
-
Proceed with standard proteomics sample preparation, including reduction, alkylation, and tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptide mixture by LC-MS/MS.
-
Search the data for a mass shift corresponding to the addition of the 3-aminobenzenesulfonyl moiety (+155.00 Da) on nucleophilic residues (K, Y, S, H).
-
Utilize database search algorithms that allow for the inclusion of custom modifications.
-
Data Analysis and Interpretation:
| Parameter | Expected Outcome | Interpretation |
| Intact Protein Mass | Mass shift of +155.00 Da per modification | Confirms covalent labeling of the protein. |
| Peptide Mapping | Identification of specific modified peptides | Pinpoints the site(s) of covalent modification. |
| MS/MS Fragmentation | Fragmentation pattern confirms the modification on a specific residue | Provides high-confidence identification of the modified amino acid. |
Protocol 2: Cellular Target Engagement using 3-ABSF
This protocol outlines a chemoproteomic approach to identify the cellular targets of 3-ABSF.
Materials:
-
Cultured cells of interest
-
3-Aminobenzenesulfonyl fluoride (3-ABSF)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Click chemistry reagents (if using an alkyne- or azide-functionalized version of 3-ABSF)
-
Streptavidin beads (for enrichment of biotinylated proteins)
-
Proteomics sample preparation reagents (as in Protocol 1)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with 3-ABSF at various concentrations (e.g., 1-100 µM) for a defined period (e.g., 1-4 hours).
-
Include a vehicle control (DMSO-treated cells).
-
-
Cell Lysis and Proteome Extraction:
-
Harvest the cells and lyse them in a suitable buffer to extract the proteome.
-
Quantify the protein concentration of the lysates.
-
-
Enrichment of Labeled Proteins (Optional but Recommended):
-
If using a tagged version of 3-ABSF (e.g., with a biotin or alkyne handle), proceed with the appropriate enrichment strategy (e.g., streptavidin pulldown or click chemistry followed by affinity purification).
-
-
Proteomics Analysis:
-
Prepare the protein samples for mass spectrometry as described in Protocol 1.
-
Analyze the samples using a quantitative proteomics approach (e.g., SILAC, TMT, or label-free quantification).
-
Data Analysis and Interpretation:
-
Identify proteins that are significantly enriched in the 3-ABSF-treated samples compared to the control.
-
Perform bioinformatics analysis on the identified target proteins to understand their cellular functions and pathways.
Figure 2: A typical chemoproteomic workflow for identifying cellular targets of 3-ABSF.
Considerations for Experimental Design
-
Selectivity: While 3-ABSF is considered a moderately reactive electrophile, it can still label multiple proteins. It is essential to use appropriate controls and quantitative proteomics to distinguish specific targets from background binding.
-
Concentration and Incubation Time: The optimal concentration of 3-ABSF and the incubation time will vary depending on the target protein and the experimental system. These parameters should be carefully optimized.
-
Solubility: 3-ABSF has limited aqueous solubility. Ensure that it is fully dissolved in the reaction buffer to avoid artifacts.
-
Follow-up Studies: The identification of a protein target by 3-ABSF should be validated using orthogonal approaches, such as genetic knockdown or knockout, or by developing more potent and selective analogs.
Conclusion
3-Aminobenzenesulfonyl fluoride is a powerful and versatile chemical probe for the discovery and characterization of covalent ligands. Its tunable reactivity and synthetic tractability make it an invaluable tool for academic and industrial researchers alike. By following the protocols and considerations outlined in this guide, scientists can effectively leverage 3-ABSF to advance their research in chemical biology and drug discovery.
References
-
Am Ende, D. J., Dehnhardt, C. M., & Fensome, A. (2021). Sulfonyl Fluorides and Other Sulfonyl-Containing Warheads in Covalent Drug Discovery. Chemical Reviews, 121(15), 9039–9094. [Link]
Application Notes and Protocols for Covalent Labeling of Proteins with 3-Aminobenzenesulfonyl Fluoride (ABSF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the covalent labeling of proteins using 3-aminobenzenesulfonyl fluoride (ABSF). Sulfonyl fluorides are a class of chemical probes that can form stable covalent bonds with nucleophilic residues on proteins, offering a powerful tool for various applications in chemical biology, proteomics, and drug discovery. This application note will delve into the underlying mechanism of action, provide a comprehensive, step-by-step protocol for protein labeling with ABSF, and discuss methods for the characterization and validation of the resulting conjugate.
Introduction: The Power of Covalent Protein Labeling with Sulfonyl Fluorides
Covalent modification of proteins is an invaluable technique for elucidating protein function, identifying drug targets, and developing novel therapeutics.[1] Among the arsenal of chemical tools available, sulfonyl fluorides have emerged as "privileged warheads" due to their unique balance of stability in aqueous solutions and reactivity towards a range of amino acid residues.[1][2] Unlike reagents that exclusively target cysteine, sulfonyl fluorides can react with serine, threonine, lysine, tyrosine, and histidine residues, expanding the scope of protein labeling.[3]
3-Aminobenzenesulfonyl fluoride (ABSF) is an aryl sulfonyl fluoride that can be utilized as a versatile labeling reagent. The amino group on the phenyl ring provides a convenient handle for further derivatization, allowing for the attachment of reporter tags such as fluorophores, biotin, or affinity probes. This enables a wide array of downstream applications, including fluorescent imaging, affinity purification, and proteomic analysis.
Mechanism of Action
The labeling reaction proceeds via a sulfur(VI)-fluoride exchange (SuFEx) mechanism.[4] The electrophilic sulfur atom of the sulfonyl fluoride moiety is attacked by a nucleophilic side chain of an amino acid residue on the protein. This results in the displacement of the fluoride ion and the formation of a stable covalent bond (a sulfonamide or sulfonate ester). The reactivity of the sulfonyl fluoride can be influenced by the electronic properties of the aromatic ring and the local microenvironment of the amino acid residue within the protein structure.[5] The reaction is often facilitated by the protein's binding pocket, which can correctly orient the sulfonyl fluoride and the target residue, and stabilize the transition state.[6]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the covalent labeling of a target protein with ABSF. It is important to note that the optimal conditions may vary depending on the specific protein of interest and should be determined empirically.
Materials and Reagents
-
Target protein of interest
-
3-Aminobenzenesulfonyl fluoride (ABSF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns, or affinity resins)[7][8]
-
Protein concentration assay kit (e.g., BCA or Bradford)
Preparation of Stock Solutions
-
Protein Stock Solution: Prepare a stock solution of the target protein at a known concentration (e.g., 1-10 mg/mL) in a suitable buffer. The buffer should be free of primary amines (e.g., Tris) that could compete with the protein for reaction with ABSF.
-
ABSF Stock Solution: Prepare a fresh 100 mM stock solution of ABSF in anhydrous DMSO. For example, dissolve 1.75 mg of ABSF (MW: 175.18 g/mol ) in 100 µL of DMSO. It is crucial to use anhydrous DMSO to prevent hydrolysis of the sulfonyl fluoride.
Protein Labeling Reaction
-
Reaction Setup: In a microcentrifuge tube, combine the protein stock solution with the reaction buffer to achieve the desired final protein concentration.
-
Initiation of Labeling: Add the required volume of the ABSF stock solution to the protein solution to achieve the desired molar excess of ABSF over the protein. A good starting point is a 10 to 50-fold molar excess. Gently mix the reaction by pipetting or brief vortexing.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours. The optimal incubation time and temperature should be determined empirically. Longer incubation times may be required for less reactive proteins or lower molar excesses of ABSF.
-
Quenching the Reaction: To stop the labeling reaction, add a quenching solution containing a high concentration of a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any unreacted ABSF. Incubate for an additional 30 minutes at room temperature.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| ABSF Molar Excess | 10-50X | Start with a lower excess and optimize as needed. |
| Reaction Buffer | Phosphate, HEPES | Avoid buffers with primary amines (e.g., Tris). |
| pH | 7.0-8.5 | Higher pH can increase nucleophilicity but may decrease ABSF stability.[9] |
| Temperature | Room Temperature to 37°C | Higher temperatures can accelerate the reaction. |
| Incubation Time | 1-4 hours | Monitor reaction progress to determine the optimal time. |
Purification of the Labeled Protein
It is essential to remove unreacted ABSF and any reaction byproducts from the labeled protein. Several methods can be employed for purification:
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Size-Exclusion Chromatography (SEC): Separate the labeled protein from smaller molecules based on size. This method is efficient and provides good separation.
-
Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), this can be used for purification.[10]
Characterization and Validation
After purification, it is crucial to characterize the labeled protein to confirm successful modification and determine the site(s) of labeling.
Confirmation of Labeling
-
SDS-PAGE: A slight increase in the molecular weight of the labeled protein may be observable on an SDS-PAGE gel, especially if multiple ABSF molecules have been attached. If the ABSF is further derivatized with a fluorescent tag, the labeled protein can be visualized by in-gel fluorescence.[11]
-
Intact Protein Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein can be used to determine the number of ABSF molecules that have been covalently attached. The mass of the protein will increase by approximately 170 Da for each ABSF molecule that has reacted.
Identification of Labeled Residues
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying the specific amino acid residues that have been modified.[12]
-
Proteolytic Digestion: The labeled protein is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The MS/MS spectra are searched against the protein sequence to identify peptides that have been modified with ABSF. The mass shift on the modified residue will confirm the site of labeling. Specialized software can be used to analyze the data and pinpoint the exact location of the modification.[13]
Conclusion
The protocol described in this application note provides a robust framework for the covalent labeling of proteins with 3-aminobenzenesulfonyl fluoride. The versatility of the amino group on ABSF allows for the subsequent attachment of a variety of functional groups, making it a valuable tool for a wide range of biological studies. By carefully optimizing the reaction conditions and thoroughly characterizing the final product, researchers can confidently utilize ABSF-labeled proteins in their investigations of protein structure, function, and interactions.
References
-
Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. (2023). CCS Chemistry. [Link]
-
Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed. [Link]
-
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (n.d.). NIH. [Link]
-
Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. (n.d.). NIH. [Link]
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). PMC. [Link]
-
Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. (2021). PubMed. [Link]
-
Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. (n.d.). Frontiers. [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PMC. [Link]
-
PMSF. (2012). Protocols Online. [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications. [Link]
-
pH-dependent fluoride inhibition of peroxidase activity. (n.d.). PubMed. [Link]
-
Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry. (2025). ResearchGate. [Link]
-
Methods for purification of a protein under physiological conditions and the unmet technological demands. (n.d.). ResearchGate. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv. [Link]
-
Examples of tandem mass spectra of fluorous-labeled peptides after CID.... (n.d.). ResearchGate. [Link]
-
Protein Purification & Identification. (2022). YouTube. [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). PubMed. [Link]
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Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. (2021). PMC. [Link]
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The Application of Fluorine-Containing Reagents in Structural Proteomics. (n.d.). PMC. [Link]
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pH-dependent fluoride inhibition of peroxidase activity. (n.d.). PubMed. [Link]
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The Stability of Trifluorothymidine: Hydrolysis in Buffered Aqueous Solutions. (n.d.). PubMed. [Link]
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Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). RSC Publishing. [Link]
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Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central. [Link]
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The Ascendancy of Sulfonyl Fluorides: A Guide to their Application in Covalent Inhibitor Design
Introduction: Beyond the Thiol—Expanding the Covalent Druggable Proteome
The paradigm of covalent drug discovery has long been dominated by the targeting of cysteine residues, leveraging the high nucleophilicity of the thiol side chain. However, the infrequent presence of cysteine in protein binding sites has historically limited the scope of this powerful therapeutic modality. The emergence of sulfonyl fluorides (SFs) and the associated Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" has catalyzed a transformative shift, empowering researchers to forge stable covalent bonds with a broader range of nucleophilic amino acid residues.[1][2] This expansion of the covalent toolkit to include tyrosine, lysine, histidine, serine, and threonine opens up a vast, previously inaccessible swathe of the proteome for therapeutic intervention.[1][2]
Sulfonyl fluorides stand out as privileged electrophilic "warheads" due to their exquisite balance of stability and reactivity.[2] Unlike their more reactive sulfonyl chloride counterparts, SFs exhibit greater stability in aqueous environments, a critical attribute for biological applications.[2] This inherent stability, coupled with their capacity for context-specific reactivity within a protein's binding pocket, allows for the design of highly selective covalent inhibitors. This guide provides an in-depth exploration of the application of sulfonyl fluorides in covalent inhibitor design, offering both the theoretical underpinnings and detailed, field-proven protocols for their synthesis, characterization, and implementation in drug discovery workflows.
The Chemistry of Covalent Engagement: Understanding Sulfonyl Fluoride Reactivity
The utility of sulfonyl fluorides as covalent warheads stems from their ability to react with a variety of nucleophilic amino acid residues. The general mechanism involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct.
The reactivity of sulfonyl fluorides can be modulated by the electronic properties of the scaffold to which they are attached. Electron-withdrawing groups tend to increase the electrophilicity of the sulfur atom, enhancing reactivity, while electron-donating groups have the opposite effect. This tunability allows for the fine-tuning of a probe's reactivity to achieve a balance between potent target engagement and minimal off-target effects.
Amino Acid Reactivity Profile
Sulfonyl fluorides have been demonstrated to form stable covalent adducts with a range of amino acid residues, significantly broadening the scope of covalent drug discovery beyond cysteine.
| Nucleophilic Amino Acid | Key Features of Interaction |
| Tyrosine | The hydroxyl group of tyrosine is a primary target for sulfonyl fluorides, forming a stable sulfonate ester linkage.[3][4] |
| Lysine | The primary amine of the lysine side chain reacts to form a stable sulfonamide bond.[1] |
| Serine & Threonine | The hydroxyl groups of these residues can be targeted, particularly in the active sites of enzymes like serine proteases.[2][5] |
| Histidine | The imidazole side chain of histidine is also a viable nucleophile for covalent modification by sulfonyl fluorides.[1][6] |
| Cysteine | While sulfonyl fluorides can react with cysteine, the resulting thioester linkage can be less stable compared to adducts with other nucleophiles.[7] |
This broad reactivity profile underscores the versatility of sulfonyl fluorides in targeting a diverse array of proteins.
Application Notes & Protocols
The successful application of sulfonyl fluorides in covalent inhibitor design hinges on a series of well-executed experimental workflows, from the synthesis of the chemical probe to the validation of its cellular activity. The following sections provide detailed, step-by-step protocols for key stages of this process.
Protocol 1: Synthesis of an Aryl Sulfonyl Fluoride Probe
This protocol provides a general method for the synthesis of an aryl sulfonyl fluoride from the corresponding commercially available arylsulfonyl chloride. This is a common and accessible route for generating custom probes.
Rationale: The conversion of a sulfonyl chloride to a sulfonyl fluoride is a robust and high-yielding reaction. The use of a fluoride salt, such as potassium fluoride, in a suitable solvent allows for the facile displacement of the chloride. The choice of solvent and reaction conditions is critical to ensure efficient conversion while minimizing side reactions.
Materials:
-
Arylsulfonyl chloride (1.0 eq)
-
Potassium fluoride (KF, 2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the arylsulfonyl chloride (1.0 eq) and anhydrous acetonitrile.
-
Add potassium fluoride (2.0 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for acetonitrile).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove excess potassium fluoride and other insoluble salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure aryl sulfonyl fluoride.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Self-Validation: The purity of the final compound should be >95% as determined by HPLC or qNMR. The structural identity must be unequivocally confirmed by spectroscopic methods, particularly the presence of the characteristic S-F bond signal in the ¹⁹F NMR spectrum.
Protocol 2: In Vitro Protein Labeling and Adduct Characterization by Mass Spectrometry
This protocol outlines the procedure for labeling a purified protein with a sulfonyl fluoride probe and subsequently identifying the site of covalent modification using mass spectrometry.
Rationale: Direct evidence of covalent modification is essential to validate the mechanism of action of a sulfonyl fluoride inhibitor. Intact protein mass spectrometry can confirm the addition of the probe to the protein, while peptide mapping following proteolytic digestion can pinpoint the exact amino acid residue that has been modified.
Materials:
-
Purified target protein (e.g., 1 mg/mL in a suitable buffer like PBS or HEPES, pH 7.4)
-
Sulfonyl fluoride probe (10 mM stock in DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (if necessary)
-
Iodoacetamide (IAM) for alkylation (if necessary)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Eppendorf tubes
-
Thermomixer
Procedure:
-
Protein Labeling: a. In an Eppendorf tube, incubate the purified target protein (e.g., 10 µM final concentration) with the sulfonyl fluoride probe (e.g., 10-100 µM final concentration) in a total volume of 50 µL. Include a DMSO-only control. b. Incubate the reaction at 37°C for 1-2 hours. The optimal incubation time and probe concentration should be determined empirically. c. (Optional) Quench the reaction by adding a 10-fold molar excess of a nucleophile such as β-mercaptoethanol or glutathione.
-
Intact Protein Analysis (Optional but Recommended): a. Desalt a small aliquot of the reaction mixture using a C4 ZipTip. b. Analyze the desalted protein by LC-MS on a Q-TOF or Orbitrap mass spectrometer to confirm the mass shift corresponding to the covalent adduction of the probe.
-
Proteolytic Digestion: a. Denature the protein by adding urea to a final concentration of 8 M. b. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. d. Dilute the sample 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M. e. Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
LC-MS/MS Analysis: a. Acidify the digest with formic acid to a final concentration of 0.1%. b. Analyze the peptide mixture by LC-MS/MS using a C18 column and a suitable gradient of acetonitrile in water with 0.1% formic acid. c. Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: a. Search the raw MS/MS data against a protein database containing the sequence of the target protein using a software package such as MaxQuant, Proteome Discoverer, or an open-mass search algorithm like Magnum.[8] b. Specify a variable modification corresponding to the mass of the sulfonyl fluoride probe minus the mass of fluorine on the potential target residues (Y, K, S, T, H). c. Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification.
Self-Validation: The identification of a modified peptide should be supported by a high-confidence score from the search engine and manual validation of the MS/MS spectrum, showing a clear fragmentation pattern that localizes the modification to a specific residue. The inclusion of a no-probe control is essential to ensure that the observed modification is not a result of an endogenous post-translational modification or an artifact of sample preparation.
Protocol 3: Cellular Target Engagement Assay using Competitive Profiling
This protocol describes a competitive profiling assay to measure the target engagement of a sulfonyl fluoride inhibitor in a cellular context. This method relies on the competition between the inhibitor and a chemical probe that also binds to the target protein.
Rationale: Demonstrating that a covalent inhibitor engages its target in a complex cellular environment is a critical step in drug development. A competitive assay provides a quantitative measure of target occupancy, which can be correlated with the compound's cellular potency.
Materials:
-
Cells expressing the target protein
-
Cell culture medium and supplements
-
Sulfonyl fluoride inhibitor (test compound)
-
A "clickable" sulfonyl fluoride probe with an alkyne or azide handle for bioorthogonal ligation
-
Biotin-azide or biotin-alkyne for click chemistry
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Streptavidin-coated magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of the sulfonyl fluoride inhibitor for a defined period (e.g., 2-4 hours).[9] Include a vehicle (DMSO) control.
-
Probe Labeling: a. After the inhibitor treatment, add the "clickable" sulfonyl fluoride probe to the cells at a fixed concentration (previously determined to give a robust signal) and incubate for a shorter period (e.g., 30-60 minutes).
-
Cell Lysis: a. Wash the cells with ice-cold PBS to remove excess inhibitor and probe. b. Lyse the cells in lysis buffer and collect the protein lysate. c. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Click Chemistry: a. To a normalized amount of protein lysate (e.g., 1 mg), add the click chemistry reagents: biotin-azide/alkyne, CuSO₄, THPTA, and freshly prepared sodium ascorbate. b. Incubate the reaction for 1 hour at room temperature.
-
Affinity Enrichment: a. Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at 4°C with rotation to capture the biotinylated probe-protein adducts. b. Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Analysis by Western Blot: a. Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with an antibody against the target protein. d. Detect the signal using an appropriate secondary antibody and chemiluminescence reagent.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Plot the signal intensity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for target engagement.
Self-Validation: The assay should include controls for each step, including a no-probe control to assess non-specific binding to the streptavidin beads and a no-inhibitor control to represent 100% probe labeling. The specificity of the probe for the target protein should be independently verified.
Conclusion and Future Perspectives
Sulfonyl fluorides have firmly established themselves as a versatile and powerful class of electrophiles for covalent inhibitor design. Their ability to target a broad range of nucleophilic amino acid residues has opened up new avenues for drugging previously intractable targets. The protocols and application notes provided in this guide offer a practical framework for researchers to harness the potential of this exciting chemistry.
The future of sulfonyl fluoride-based drug discovery is bright. Ongoing research is focused on developing novel sulfonyl fluoride scaffolds with tailored reactivity and selectivity profiles. Furthermore, the integration of sulfonyl fluoride chemistry with advanced methodologies such as chemoproteomics and DNA-encoded library technology is poised to accelerate the discovery of the next generation of covalent therapeutics. As our understanding of the nuanced reactivity of sulfonyl fluorides continues to grow, so too will their impact on chemical biology and medicine.
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]
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Teng, M., Ficarro, S. B., Yoon, H., Che, J., Zhou, J., Fischer, E. S., & Gray, N. S. (2020). Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface. ACS Medicinal Chemistry Letters, 11(5), 894-899. [Link]
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Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725-735. [Link]
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Hett, E. C., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(4), 1094-1098. [Link]
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Zheng, Q., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
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Sharpless, K. B., et al. (2014). SuFEx: The Next Generation of Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]
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Parker, C. G. (2020). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology, 4, 257-275. [Link]
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Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. [Link]
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Shannon, D. A., et al. (2022). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. Analytical and Bioanalytical Chemistry, 414(1), 225-237. [Link]
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Mukherjee, H., et al. (2020). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers in Chemistry, 7, 531. [Link]
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Gambini, L., et al. (2019). Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry, 62(12), 5616-5627. [Link]
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Am Ende, C. W., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3025. [Link]
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Vinogradova, E. V., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
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Walmsley, S. J., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]
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Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11994-12002. [Link]
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Jones, L. H., & Narayanan, A. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]
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Colman, R. F. (2018). Biospecific Chemistry for Covalent Linking of Biomacromolecules. PMC - PubMed Central. [Link]
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Hansen, T. N., San Segundo, M., Mergel, A. M., & Jones, L. H. (2025). Advances in sulfur–fluoride exchange for chemical biology. ChemRxiv. [Link]
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Grimster, N. P., et al. (2021). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. PMC - NIH. [Link]
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Jones, L. H. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]
-
Britton, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
Fadeyi, O. O., et al. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC - NIH. [Link]
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The Art of Connection: A Detailed Guide to the Experimental Setup of SuFEx Click Chemistry Reactions
In the ever-evolving landscape of chemical ligation, Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly distinguished itself as a next-generation click chemistry platform.[1] Its remarkable reliability and the exceptional stability of the resultant covalent linkages have cemented its role in diverse fields, from drug discovery and chemical biology to materials science.[1][2] This guide provides an in-depth exploration of the experimental intricacies of SuFEx chemistry, moving beyond a mere recitation of steps to elucidate the underlying principles that govern this powerful connective tool. Herein, we present a framework for researchers, scientists, and drug development professionals to confidently design, execute, and troubleshoot SuFEx reactions.
The Uniqueness of the S(VI)-F Bond: A Duality of Stability and Reactivity
At the heart of SuFEx chemistry lies the unique nature of the sulfur(VI)-fluoride bond. This bond is characterized by high kinetic stability, rendering it inert to a wide range of chemical environments, including strong acids, bases, oxidants, and reductants.[2][3] This "dormant" state is a key attribute, allowing the S(VI)-F moiety to be carried through multi-step syntheses without the need for protecting groups. However, the highly electrophilic sulfur(VI) center can be "awakened" under specific catalytic conditions, enabling rapid and highly selective exchange reactions with various nucleophiles.[2][4] This controllable reactivity is the cornerstone of SuFEx's utility as a click reaction.
The activation of the S-F bond for exchange is typically facilitated by proton or silicon reagents.[5] Catalysts such as organic bases play a crucial role in mediating this process. The choice of catalyst is critical and often depends on the specific SuFExable "hub" and the nucleophile involved.[4]
Core Components of a SuFEx Reaction: Reagents and Equipment
A successful SuFEx reaction hinges on the careful selection and handling of its core components.
SuFExable Hubs: The Electrophilic Core
The electrophilic partner in a SuFEx reaction is a molecule containing a sulfur(VI)-fluoride bond. A variety of these "hubs" have been developed, each with distinct reactivity profiles.
-
Sulfonyl Fluorides (R-SO₂F): These are among the most common SuFEx hubs. They can be prepared from the corresponding sulfonyl chlorides.[5]
-
Fluorosulfates (R-OSO₂F): Typically synthesized from the reaction of sulfuryl fluoride (SO₂F₂) with phenols.[6]
-
Sulfamoyl Fluorides (R₂N-SO₂F): Prepared from the reaction of SO₂F₂ with secondary amines.[5] Primary amines can also be used, but the resulting products may be less stable.[5]
-
Iminosulfur Oxydifluorides (R-N=S(O)F₂): These hubs, derived from thionyl tetrafluoride (SOF₄), offer multidimensional connectivity as both fluorine atoms can be sequentially substituted.[7]
Nucleophiles: The Connecting Partners
A wide range of nucleophiles can participate in SuFEx reactions, contributing to the modularity of this chemistry.
-
Silyl Ethers: Aryl silyl ethers are excellent nucleophiles for reactions with various SuFEx hubs, driven by the high affinity of silicon for fluorine.[6]
-
Alcohols and Phenols: These can react directly, often requiring a base to deprotonate the hydroxyl group.[8]
-
Amines: Primary and secondary amines are effective nucleophiles, leading to the formation of stable sulfamides or sulfonamides.[9]
Catalysts and Additives: The Reaction Accelerants
The choice of catalyst is paramount for achieving efficient SuFEx coupling.
-
Organic Bases: A range of nitrogenous bases are employed, with their reactivity generally correlating with their pKₐH. Common examples include:
-
Lewis Acids: In some cases, Lewis acids like calcium triflimide (Ca(NTf₂)₂) can activate S(VI) fluorides for reaction with amines.[9]
-
Additives: Hexamethyldisilazane (HMDS) is often used in conjunction with a base like BTMG to facilitate the in situ silylation of alcohol nucleophiles, accelerating the reaction.[8]
Visualizing the SuFEx Process
To better understand the components and their interactions, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: A typical experimental workflow for a SuFEx click chemistry reaction.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for common SuFEx reactions.
Protocol 1: General Procedure for SuFEx Reaction Between an Aryl Fluorosulfate and a Phenol using BTMG/HMDS
This protocol is adapted from the principles of accelerated SuFEx click chemistry (ASCC). [8] Materials:
-
Aryl fluorosulfate (1.0 equiv)
-
Phenol (1.2 equiv)
-
2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.1 equiv)
-
Hexamethyldisilazane (HMDS) (1.5 equiv)
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂)
-
Reaction vessel (e.g., oven-dried round-bottom flask) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel under an inert atmosphere, add the aryl fluorosulfate (1.0 equiv), the phenol (1.2 equiv), and the anhydrous solvent.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add hexamethyldisilazane (HMDS) (1.5 equiv) to the solution. The in situ formation of the silyl ether of the phenol is the rationale for this step, which significantly accelerates the reaction.
-
Add the catalyst, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.1 equiv), to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within minutes to a few hours. [8]6. Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl sulfate.
Protocol 2: Synthesis of a Sulfamide from a Sulfamoyl Fluoride and a Primary Amine
This procedure is based on the activation of sulfamoyl fluorides with a Lewis acid catalyst system. [9] Materials:
-
Sulfamoyl fluoride (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Calcium triflimide (Ca(NTf₂)₂) (1.0 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.0 equiv)
-
Anhydrous solvent (e.g., tert-amyl alcohol)
-
Reaction vessel with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine the sulfamoyl fluoride (1.0 equiv), calcium triflimide (1.0 equiv), and DABCO (1.0 equiv).
-
Add the anhydrous solvent, followed by the primary amine (1.2 equiv). The calcium triflimide acts as a Lewis acid to activate the S-F bond, facilitating nucleophilic attack by the amine. [9]3. Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography to yield the pure sulfamide.
Quantitative Data Summary
The efficiency of SuFEx reactions can be influenced by several factors. The table below summarizes typical reaction parameters.
| SuFEx Hub | Nucleophile | Catalyst (mol%) | Additive (equiv) | Temp. (°C) | Time | Typical Yield |
| Aryl Fluorosulfate | Phenol | BTMG (1-10) | HMDS (1.5) | RT | 5 min - 2 h | >90% |
| Sulfamoyl Fluoride | Primary Amine | Ca(NTf₂)₂ (100) | DABCO (100) | RT | 24 h | 70-95% |
| Ethenesulfonyl Fluoride | Secondary Amine | None | - | RT | 1-4 h | >95% |
| Aryl Sulfonyl Fluoride | Aryl Silyl Ether | DBU (10-30) | - | RT - 60 | 12-24 h | 85-98% |
This table provides representative data; optimal conditions may vary depending on the specific substrates.
Trustworthiness Through Self-Validation
A key aspect of a robust protocol is its inherent self-validation. In SuFEx chemistry, this is often achieved through:
-
High Reaction Fidelity: SuFEx reactions are known for their high yields and clean reaction profiles, minimizing the formation of byproducts. [3]This simplifies purification and characterization.
-
Orthogonality: The S(VI)-F bond is stable to many reaction conditions, allowing for SuFEx to be used in concert with other transformations in a synthetic sequence. [10]* Predictable Reactivity: The reactivity of different SuFEx hubs is relatively well-understood, allowing for the rational design of experiments. For instance, the reactivity of S-F bonds towards aryl silyl ethers generally follows the order: –N=SOF₂ > -SO₂F > –OSO₂F > –N=S(O)(OAr)F. [7]
Conclusion: The Future of Molecular Construction
SuFEx click chemistry represents a significant leap forward in our ability to construct complex molecules with precision and efficiency. Its unique combination of stability and tunable reactivity has already made a substantial impact on drug discovery and materials science. [11][12]By understanding the fundamental principles behind the experimental setup—from the choice of hub and nucleophile to the selection of the appropriate catalytic system—researchers can fully harness the power of this exceptional ligation tool. The protocols and data presented in this guide serve as a comprehensive starting point for both newcomers and experienced practitioners to explore the vast potential of SuFEx chemistry in their own research endeavors.
References
- The Mechanism of Sulfur(VI) Fluoride Exchange (SuFEx) Reaction: An In-depth Technical Guide - Benchchem.
- The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing).
- A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity - ResearchGate.
- Sulfur(VI)-Fluoride Exchange (SuFEx) | Chem-Station Int. Ed.
- The growing applications of SuFEx click chemistry - CSHL Scientific Digital Repository.
- SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms - J&K Scientific LLC.
- Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery | Request PDF - ResearchGate.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications.
- SuFEx as a new generation of click chemistry: synthesis and development of linkers.
- SuFEx click chemistry. (A) SuFExable hubs. (B) Click chemistry derived pharmacophores. (C) Classical and accelerated SuFEx protocols. (D) This work: ASCC in drug discovery - ResearchGate.
- Application of SuFEx Click Chemistry in Polymer Synthesis: Application Notes and Protocols - Benchchem.
- A Practical Guide to SuFEx Chemistry: An Overview of S(VI).
- Sulfur fluoride exchange - PMC - PubMed Central.
- Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology - BLDpharm.
- Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-Stage Radiosynthesis | Journal of the American Chemical Society.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich.
- Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC - PubMed Central.
- SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - BALL LAB.
- Accelerated SuFEx Click Chemistry For Modular Synthesis | Request PDF - ResearchGate.
- Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors | JACS Au - ACS Publications.
- Applications of SuFEx Click Chemistry in Polymer Science - Books.
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Application Notes and Protocols: Utilizing 3-Aminobenzenesulfonyl Fluoride in Covalent Fragment-Based Screening
Abstract
Fragment-Based Lead Discovery (FBLD) has emerged as a powerful alternative to high-throughput screening for identifying starting points for drug development, particularly for challenging targets.[1] The integration of covalent chemistry into FBLD creates a robust methodology, Covalent Fragment-Based Lead Discovery (cFBLD), which leverages the formation of a stable bond to trap and identify even weakly interacting fragments.[2][3] This guide provides a detailed framework for the application of 3-aminobenzenesulfonyl fluoride, a versatile covalent warhead, in fragment-based screening campaigns. We will explore the underlying principles of its reactivity, strategic considerations for library design, and a comprehensive, multi-stage protocol for screening, hit validation, and characterization.
Introduction: The Power of Covalent Fragments
Traditional FBLD relies on detecting weak, reversible interactions (mM-µM range) between small molecule fragments (<300 Da) and a protein target.[4] This necessitates highly sensitive biophysical techniques to manage low hit rates and high false-positive rates.[5][6] Covalent FBLD circumvents some of these challenges. By incorporating a mildly reactive electrophile, or "warhead," fragments can form a stable covalent bond with a nucleophilic amino acid residue on the protein target. This offers several distinct advantages:
-
Enhanced Potency: The irreversible bond provides a significant affinity boost, allowing for potent target modification even from a low-affinity initial interaction.[2]
-
Improved Detection: The permanent nature of the interaction simplifies hit detection and validation, often using robust methods like mass spectrometry.[7][8]
-
Prolonged Target Engagement: Covalent binding can lead to a longer duration of action, a desirable property for therapeutic agents.[9]
-
Targeting Challenging Sites: It enables the exploration of shallow binding pockets or allosteric sites where high-affinity reversible binders are difficult to develop.[2]
The sulfonyl fluoride (-SO₂F) moiety, particularly within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, has become a privileged warhead in this domain.[10][11] Unlike more aggressive electrophiles, sulfonyl fluorides exhibit a finely tuned balance of stability in aqueous media and reactivity towards protein nucleophiles, minimizing non-specific labeling.[11][12]
The Warhead: A Profile of 3-Aminobenzenesulfonyl Fluoride
3-Aminobenzenesulfonyl fluoride is an excellent scaffold for cFBLD. Its properties make it a versatile starting point for building a covalent fragment library. The -SO₂F group is the reactive warhead, while the aniline ring provides a simple, low-molecular-weight core for fragment elaboration.
Reactivity and Selectivity
The sulfonyl fluoride warhead is known to react with a range of nucleophilic amino acid residues, expanding the scope of targetable proteins beyond the cysteine-centric focus of many covalent approaches.[13][14] This "beyond-cysteine" targeting is a key advantage.[10][15]
-
Primary Targets: Tyrosine, Lysine, Serine, Histidine.[12][14][16]
-
Mechanism: The reaction proceeds via a nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonate or sulfonamide linkage.[11] This is a key reaction in SuFEx "click chemistry".[10]
The reactivity of the warhead can be modulated. Studies have shown that the position of the amino group on the benzene ring influences reactivity; the meta-position in 3-aminobenzenesulfonyl fluoride provides a good balance for library design compared to its para-substituted counterpart.[16][17]
The Role of the Amino Group
The primary amine (-NH₂) at the 3-position serves a dual purpose:
-
Reactivity Modulation: It influences the electronic properties of the aromatic ring, thereby tuning the electrophilicity of the sulfonyl fluoride group.[16][17]
-
Synthetic Handle: It provides a crucial vector for chemical elaboration. The amine can be readily functionalized to "grow" the fragment hit into a more potent lead compound, a core principle of FBLD.
Table 1: Key Properties of 3-Aminobenzenesulfonyl Fluoride
| Property | Value / Description |
| CAS Number | 368-50-3[18][19] |
| Molecular Formula | C₆H₆FNO₂S |
| Molecular Weight | 175.18 g/mol |
| Warhead | Sulfonyl Fluoride (-SO₂F) |
| Target Residues | Primarily Tyr, Lys, Ser, His; also Cys, Thr.[12][16] |
| Key Features | - Balanced reactivity and stability.[13]- Synthetic handle (-NH₂) for fragment elaboration.- Enables "beyond-cysteine" covalent targeting.[15] |
| Handling | Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.[20][21] Store in a dry, cool environment.[22] |
The Covalent Fragment Screening Workflow
A successful cFBLD campaign requires a systematic, multi-stage approach to identify, validate, and characterize hits. The workflow is designed to efficiently screen the library, eliminate false positives, and provide actionable data for subsequent medicinal chemistry efforts.
Figure 1: A multi-phase workflow for covalent fragment screening.
Experimental Protocols & Methodologies
This section details the core experimental procedures in the screening cascade.
Library Preparation and Quality Control
Your covalent fragment library should be built around the 3-aminobenzenesulfonyl fluoride core, with diverse, low-molecular-weight chemical matter appended to the amino group.
-
Diversity: Aim for a wide range of pharmacophoric features (e.g., H-bond donors/acceptors, aliphatic and aromatic groups).
-
Properties: Adhere to the "Rule of Three" for fragments: MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3.
-
Purity: Ensure all fragments are of high purity (>95%) as determined by LC-MS and NMR.
-
Solubility: Prepare DMSO stock solutions (e.g., 100 mM) and verify solubility in the final assay buffer.
Primary Screen: Intact Protein Mass Spectrometry
Mass spectrometry (MS) is the preferred primary screening method for cFBLD because it directly detects the formation of the covalent protein-fragment adduct.[7][15]
Objective: To identify fragment pools that result in a mass shift of the target protein, corresponding to covalent modification.
Materials:
-
Target protein (high purity, >95%)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Assay Buffer (e.g., PBS or HEPES, pH 7.4)
-
Fragment library plates (pooled fragments, 5-10 per well)
Protocol:
-
Protein Preparation: Dilute the target protein to a final concentration of 1-5 µM in pre-warmed assay buffer.
-
Compound Incubation:
-
Add the protein solution to a 96-well or 384-well plate.
-
Add pooled fragments to a final concentration of 100-200 µM per fragment. Include a DMSO-only control well.
-
Incubate the plate for a defined period (e.g., 4 to 24 hours) at a controlled temperature (e.g., 4°C or room temperature).[23]
-
-
Sample Quenching & Preparation: Stop the reaction by adding 0.1% formic acid.
-
LC-MS Analysis:
-
Inject a small volume of each sample onto the LC-MS system.
-
Use a desalting column to remove non-volatile salts before the sample enters the mass spectrometer.
-
Acquire the mass spectrum for the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weight of the protein in each well.
-
Compare the mass of the protein from each fragment-treated well to the DMSO control.
-
A mass increase corresponding to the molecular weight of a fragment in the pool indicates a potential hit.
-
Hit Confirmation and Validation
1. Deconvolution: Re-screen each fragment from the positive pools individually using the same intact protein MS assay to identify the specific fragment responsible for the modification.
2. Orthogonal Validation: While MS confirms covalent binding, an orthogonal biophysical method can validate the initial non-covalent interaction, although this is optional in a covalent screening context. Techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or Microscale Thermophoresis (MST) can be used.[5][24]
Table 2: Comparison of Key Biophysical Techniques for Fragment Screening
| Technique | Throughput | Protein Consumption | Principle | Information Provided |
| Mass Spectrometry (MS) | High | Low | Detects mass change upon covalent adduct formation.[7] | Covalent binding confirmation, stoichiometry. |
| Differential Scanning Fluorimetry (DSF) | High | Low | Measures change in protein melting temperature (Tm) upon ligand binding.[24] | Binding (stabilizing/destabilizing). |
| Surface Plasmon Resonance (SPR) | Medium-High | Low-Medium | Measures change in refractive index upon binding to an immobilized target.[4] | Kinetics (k_on, k_off), Affinity (K_D). |
| NMR Spectroscopy | Low-Medium | High | Detects changes in the protein or ligand's nuclear spin environment upon binding.[4] | Binding site, Affinity (K_D), structural details. |
| Microscale Thermophoresis (MST) | Medium | Very Low | Measures molecule movement in a temperature gradient, which changes upon binding.[24] | Affinity (K_D) in solution. |
3. Intrinsic Reactivity Assay: It is crucial to demonstrate that the fragment hit is not simply a hyper-reactive, non-specific electrophile.[23] This is assessed by measuring its reactivity against a biologically relevant nucleophile like glutathione (GSH).
Protocol (Glutathione Reactivity):
-
Incubate the hit fragment (e.g., 100 µM) with an excess of GSH (e.g., 1 mM) in assay buffer.
-
Monitor the depletion of the fragment over time using LC-MS.
-
Fragments with very short half-lives are often promiscuous and should be deprioritized. A good hit should show significantly faster modification of its target protein than of GSH, indicating a specific, binding-driven interaction.[25]
4. Site of Modification Mapping (LC-MS/MS): Identifying the specific amino acid residue modified by the fragment is essential for understanding the mechanism of action and for structure-based drug design.
Protocol (Peptide Mapping):
-
React the target protein with a saturating concentration of the hit fragment.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into smaller peptides using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data for a peptide whose mass corresponds to the tryptic peptide plus the mass of the fragment. The fragmentation pattern in the MS/MS spectrum will confirm the exact residue of modification.[9]
Data Interpretation and Hit Progression
A validated hit from this workflow is a fragment that:
-
Covalently modifies the target protein in a dose- and time-dependent manner.
-
Shows a favorable selectivity window (i.e., is not hyper-reactive with glutathione).
-
Modifies a specific, identifiable residue on the target protein.
The final step is to obtain structural information, typically via X-ray crystallography or Cryo-EM, of the protein-fragment complex.[4] This structural data is invaluable, revealing the binding mode and providing a clear roadmap for the medicinal chemistry team to elaborate the fragment into a potent and selective lead compound.[24][26]
References
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC - NIH. (n.d.). National Institutes of Health (NIH).
-
Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Oxford Academic. Retrieved January 22, 2026, from [Link]
-
Fragment Screening | Drug Discovery. (n.d.). Sygnature Discovery. Retrieved January 22, 2026, from [Link]
-
Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery - UGA Chemistry! (2024, February 29). University of Georgia Department of Chemistry. Retrieved January 22, 2026, from [Link]
-
Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery | Request PDF. (2022, October). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Biophysics for Successful Drug Discovery Programs. (n.d.). Eurofins Discovery. Retrieved January 22, 2026, from [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Bioscience Horizons. Retrieved January 22, 2026, from [Link]
-
Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies. (2023, September 5). PubMed. Retrieved January 22, 2026, from [Link]
-
Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. (n.d.). JoVE. Retrieved January 22, 2026, from [Link]
-
Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Optimized Covalent Fragment Library for Drug Discovery. (n.d.). IRBM Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
of the general technique for MS‐based covalent fragment screening.... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC. (2023, March 29). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023, March 29). MDPI. Retrieved January 22, 2026, from [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
-
Fragment-based covalent ligand discovery. (2021, February 9). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Title. (a) General techniques available for covalent fragment... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Covalent Tethering of Fragments For Covalent Probe Discovery - PMC. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023, March 29). PubMed. Retrieved January 22, 2026, from [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology - PMC. (2015, March 16). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC. (2023, January 17). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
-
Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
-
Correlation between nonapeptide conversion and amino acid labelling percentage (Tyr—blue, Lys—green).... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Fragment-based covalent ligand discovery - PMC. (2021, February 9). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
-
The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. (2020, November 27). DTU Research Database. Retrieved January 22, 2026, from [Link]
-
Chapter 21 - Sulfonyl fluorides as warheads in drug discovery. (2023, January 1). DeepDyve. Retrieved January 22, 2026, from [Link]
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
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- 13. Sulfonyl Fluorides - Enamine [enamine.net]
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Leveraging 3-Aminobenzenesulfonyl Fluoride for Covalent Labeling and Identification of Enzyme Binding Sites
Application Note & Protocol
Introduction: Beyond the Cysteine
The landscape of drug discovery and chemical biology has seen a resurgence of interest in covalent inhibitors. These molecules offer distinct advantages, including prolonged duration of action, high potency, and the ability to target shallow or challenging binding pockets. Historically, the focus has been heavily skewed towards targeting cysteine residues due to the high nucleophilicity of its thiol side chain. However, with only about 2% of proteins containing a cysteine in a druggable pocket, this approach has inherent limitations.[1]
To expand the "ligandable" proteome, researchers require tools that can target other nucleophilic amino acid residues. Sulfonyl fluorides (SFs) have emerged as a class of "privileged" covalent warheads perfectly suited for this task.[2][3][4] They exhibit a desirable balance of stability in aqueous environments and reactivity towards a broader range of amino acids, including serine, threonine, tyrosine, lysine, and histidine.[1][2][3][4][5][6] This makes them invaluable probes for identifying novel binding sites and functionally important residues.[5]
This guide focuses on 3-aminobenzenesulfonyl fluoride (3-ABSF) , a versatile and readily available fragment. Its meta-amino substitution provides a moderate reactivity profile, making it an excellent starting point for screening campaigns.[7] We will detail the underlying chemical principles, provide robust experimental protocols for its use, and offer expert insights into data interpretation for the successful identification of enzyme binding sites.
Section 1: The Chemical Rationale of Sulfonyl Fluoride Probes
Mechanism of Covalent Modification
The efficacy of sulfonyl fluorides lies in the unique properties of the sulfur(VI)-fluoride (S-F) bond. The sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack by the side chains of various amino acids. The reaction proceeds via a nucleophilic substitution mechanism, forming a stable covalent sulfonamide or sulfonate ester bond with the protein and releasing a fluoride ion.
Unlike more reactive analogs like sulfonyl chlorides, sulfonyl fluorides possess greater thermodynamic stability and resistance to hydrolysis, a critical feature for experiments conducted in aqueous biological buffers.[2][4]
Target Residue Profile
The "beyond-cysteine" capability of sulfonyl fluorides is their greatest strength. The specific residue targeted is often context-dependent, relying on a combination of proximity within the binding pocket and the heightened nucleophilicity of a particular residue due to the local microenvironment.
| Target Residue | Nucleophilic Group | Resulting Linkage | Typical Reactivity |
| Lysine | ε-amino group (-NH₂) | Sulfonamide | High |
| Tyrosine | Phenolic hydroxyl (-OH) | Sulfonate Ester | High |
| Serine | Hydroxyl (-OH) | Sulfonate Ester | Moderate (often requires activation) |
| Threonine | Hydroxyl (-OH) | Sulfonate Ester | Moderate (often requires activation) |
| Histidine | Imidazole nitrogen | Sulfonamide | Moderate |
Table 1: Nucleophilic amino acid residues targeted by sulfonyl fluorides.
Why 3-Aminobenzenesulfonyl Fluoride?
The selection of 3-ABSF as a screening fragment is a strategic choice. Studies comparing isomers have shown that the meta-substituted amino group confers a moderate and advantageous reactivity compared to the less reactive para-analogue.[7] This "Goldilocks" reactivity is crucial: it's stable enough to avoid rampant non-specific labeling but reactive enough to covalently modify nucleophiles in a binding pocket upon recognition. Furthermore, the amino group serves as a convenient chemical handle for future derivatization to improve potency or attach reporter tags.
Section 2: Experimental Strategy and Design
A successful screening campaign requires careful planning. The overall workflow is designed to first confirm that a covalent modification occurs and then to precisely identify the location of that modification.
Overall Experimental Workflow
The process can be visualized as a multi-stage funnel, starting with a broad screen and narrowing down to a specific site of interaction.
Expertise & Experience: Critical Parameters for Success
Merely following steps is insufficient. Understanding the causality behind each parameter is key to generating reliable and publishable data.
-
Protein Quality: The target protein must be of high purity (>95%). Contaminating proteins can also be labeled, complicating data analysis. Ensure the protein is in its native, folded state.
-
Buffer Selection (The Self-Validating System): This is a critical point of failure. Avoid buffers containing primary or secondary amines (e.g., Tris) or other nucleophiles (e.g., DTT, BME). These will react with the 3-ABSF, quenching the experiment.
-
Recommended Buffers: HEPES, Phosphate (PBS).
-
Trustworthiness Check: Run a control reaction of 3-ABSF in your final buffer and analyze by LC-MS to ensure the probe remains stable over the experimental timeframe.
-
-
Concentration Ratios: As a starting point, use a molar excess of the fragment. A common range is 1-10 µM of protein and 20-100 µM of 3-ABSF.[8] The goal is to saturate the binding event to drive covalent modification.
-
Incubation Time and Temperature: This may require optimization. Start with a longer incubation (e.g., 12-24 hours) at a lower temperature (4°C or 20°C) to favor specific binding-driven labeling over non-specific reactions.[8][9]
-
Essential Controls:
-
DMSO Control: Incubate the protein with the same volume of vehicle (DMSO) used to dissolve the 3-ABSF. This is your baseline for the intact mass.
-
Denatured Protein Control: Incubate 3-ABSF with heat-denatured protein. A significant reduction in labeling compared to the native protein indicates that the probe recognizes a specific 3D-conformation (i.e., a binding pocket).[10]
-
Competitive Displacement: If a known reversible ligand for the target protein exists, pre-incubating the protein with this ligand should reduce or block labeling by 3-ABSF, confirming the site of modification is within that specific binding pocket.
-
Section 3: Protocol for Screening and Hit Confirmation
This protocol details the first phase: determining if the target protein is covalently modified by 3-ABSF using intact protein mass spectrometry.
Materials
-
Purified target protein of known concentration.
-
3-Aminobenzenesulfonyl fluoride (MW: 175.18 g/mol ).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Microcentrifuge tubes.
-
LC-MS system capable of intact protein analysis (e.g., Q-TOF).
Step-by-Step Methodology
-
Prepare a 10 mM stock solution of 3-ABSF in anhydrous DMSO. Expert Tip: Prepare fresh or store in small aliquots at -80°C under inert gas to prevent degradation.
-
Set up the labeling reactions in microcentrifuge tubes as described in Table 2. First, add the buffer, then the protein. Mix gently.
Reaction Volume of Buffer Volume of Protein (e.g., 100 µM stock) Volume of 3-ABSF (10 mM stock) or DMSO Final Volume Final [Protein] Final [3-ABSF] Test 88 µL 10 µL 2 µL 100 µL 10 µM 200 µM Control 88 µL 10 µL 2 µL (DMSO) 100 µL 10 µM 0 µM Table 2: Example reaction setup for a 1:20 protein-to-probe ratio.
-
Initiate the reaction by adding the 3-ABSF stock solution or DMSO. Mix gently by flicking the tube. Do not vortex, as this may denature the protein.
-
Incubate the reactions for 12-24 hours at 4°C or room temperature.
-
Quench the reaction (optional): If desired, the reaction can be stopped by adding a 10-fold molar excess of a nucleophilic scavenger like glycine or by immediate sample processing. For most initial screens, this is unnecessary.
-
Prepare for MS Analysis: Desalt the sample using a C4 ZipTip or a similar protein clean-up method according to the manufacturer's protocol. This removes non-volatile salts that interfere with MS analysis.
-
Analyze by LC-MS: Infuse the desalted sample into the mass spectrometer. Acquire data over a mass range appropriate for your target protein.
-
Data Interpretation: Deconvolute the resulting mass spectrum. Compare the mass of the protein from the "Test" reaction to the "Control." A successful covalent modification will result in a mass increase of +155.0 Da (the mass of the aminobenzenesulfonyl group, C₆H₆NO₂S).
Section 4: Protocol for Identifying the Binding Site
Once a covalent hit is confirmed, this proteomics workflow is used to pinpoint the exact amino acid residue that has been modified.
Materials
-
Labeled protein sample from the previous protocol.
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Ammonium Bicarbonate (AmBic) buffer.
-
Formic Acid (FA), Acetonitrile (ACN).
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF) suitable for peptide analysis.
Step-by-Step Methodology
-
Denaturation and Reduction: To the labeled protein sample (~20-50 µg), add 8 M Urea to denature. Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Alkylation: Add IAA to a final concentration of 25 mM and incubate for 45 minutes in the dark at room temperature. This cappes the cysteine residues.
-
Buffer Exchange & Digestion: Dilute the sample 4-fold with 50 mM AmBic buffer to lower the urea concentration to 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Clean-up: Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity. Desalt the resulting peptides using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis: Inject the cleaned peptide mixture onto the LC-MS/MS system. The LC gradient separates the peptides before they are introduced into the mass spectrometer. The MS will perform data-dependent acquisition, selecting peptide ions for fragmentation (MS/MS).
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against the known sequence of your target protein.
-
Crucially, define a variable modification in your search parameters corresponding to the mass of the 3-ABSF adduct (+155.0014 Da) on all potential nucleophilic residues (K, Y, S, T, H).
-
The software will identify spectra that match a peptide containing this mass modification. Manual validation of the MS/MS spectrum is essential to confirm the site of modification, ensuring that the key fragment ions (b- and y-ions) support the assigned location.
-
References
-
Bodnár, A., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC - NIH. Available at: [Link]
-
Jones, L.H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Available at: [Link]
-
Narayan, M., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Chemical Biology. Available at: [Link]
-
Am Ende, C.W., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. Medicinal Chemistry Communications. Available at: [Link]
-
Grimster, N.P., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. Journal of the American Chemical Society. Available at: [Link]
-
Zoller, M. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Central Science. Available at: [Link]
Sources
- 1. Sulfonyl Fluorides - Enamine [enamine.net]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 5. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 6. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Cell-based assays using 3-aminobenzenesulfonyl fluoride hydrochloride
An Application and Protocol Guide for the Use of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) in Cell-Based Assays
A Note on Compound Specificity
This document focuses on 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) , the water-soluble, stable serine protease inhibitor widely used in cell-based applications. While structurally related to 3-aminobenzenesulfonyl fluoride hydrochloride, AEBSF is the compound extensively documented and validated in the scientific literature as a superior and safer alternative to Phenylmethylsulfonyl fluoride (PMSF). All protocols and data herein pertain to AEBSF.
Introduction: The Critical Need for Protease Inhibition in Cellular Research
In the intricate environment of a cell, proteases are essential for a vast array of physiological processes, from protein turnover and signaling to cell death. However, upon disruption of the cell's compartmentalized structure during experimental procedures like cell lysis, these proteases can indiscriminately degrade proteins of interest, compromising experimental integrity. Serine proteases, a major class of these enzymes, are particularly aggressive. For decades, Phenylmethylsulfonyl fluoride (PMSF) was the go-to inhibitor for researchers. Despite its efficacy, PMSF is hampered by significant drawbacks: it is highly toxic, has poor solubility in aqueous buffers, and rapidly degrades in solution, with a half-life of only about 30 minutes at pH 8.[1]
This guide details the application of a more advanced alternative: 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) . AEBSF is an irreversible serine protease inhibitor that overcomes the limitations of PMSF, offering high stability in aqueous solutions, lower toxicity, and comparable efficacy, making it exceptionally well-suited for cell-based assays.[1][2][3][4] This document provides a detailed overview of AEBSF's mechanism, comparative advantages, and comprehensive protocols for its use in protecting proteins during cell lysis and for studying serine protease function in living cells.
Mechanism of Action: Irreversible Sulfonylation
AEBSF acts as an irreversible inhibitor by covalently modifying the active site of serine proteases.[2] The mechanism is a targeted chemical reaction:
-
Binding: The AEBSF molecule binds to the active site of the serine protease.
-
Nucleophilic Attack: The highly reactive hydroxyl group of the catalytic serine residue performs a nucleophilic attack on the sulfur atom of the sulfonyl fluoride group (-SO₂F) of AEBSF.
-
Covalent Bond Formation: The fluoride atom is displaced, and a stable sulfonyl-enzyme covalent bond is formed.
This modification permanently blocks the active site, rendering the enzyme catalytically inactive. AEBSF effectively inhibits a broad range of serine proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin.[5]
Figure 1: Mechanism of irreversible inhibition of a serine protease by AEBSF.
It is important to note that while highly specific for the active serine, high concentrations or prolonged exposure to AEBSF can lead to modification of other nucleophilic residues such as tyrosine and lysine.[5] This should be considered in highly sensitive proteomics applications.
Comparative Analysis: AEBSF vs. PMSF
The superiority of AEBSF for cell-based work is best illustrated by a direct comparison of its properties with PMSF.
| Property | AEBSF Hydrochloride | PMSF (Phenylmethylsulfonyl fluoride) | Advantage |
| Solubility | Highly soluble in water (>200 mg/mL).[5] Stock solutions are aqueous. | Poorly soluble in water. Stock solutions require anhydrous organic solvents (e.g., DMSO, ethanol).[1] | AEBSF : Eliminates the need for organic solvents, which can be detrimental to some cellular systems and protein structures. |
| Stability in Aqueous Solution | Stable at neutral pH. Slight hydrolysis at pH 8-9.[4] Retains activity for months when refrigerated.[4] | Highly unstable. Half-life is ~30 minutes at pH 8.[1] Must be added fresh to buffers before each use. | AEBSF : Ideal for long-term experiments, cell culture applications, and large-scale protein purifications where prolonged protection is needed.[3] |
| Toxicity | Significantly lower toxicity.[3][4] | Highly toxic and cytotoxic. Requires careful handling in a fume hood.[1] | AEBSF : Safer for the researcher and less likely to induce cytotoxic artifacts in cell-based assays. |
| Typical Working Concentration | 0.1 - 1.0 mM[5] | 0.1 - 1.0 mM | Comparable |
| Inhibition Spectrum | Broad-spectrum serine protease inhibitor (trypsin, chymotrypsin, thrombin, etc.).[2][5] | Broad-spectrum serine protease inhibitor (trypsin, chymotrypsin, thrombin, etc.).[1] | Comparable |
Protocols for Cell-Based Assays
Protocol 1: Preparation of AEBSF Stock and Working Solutions
Rationale: The high water solubility of AEBSF allows for the preparation of a concentrated, stable aqueous stock solution, which can be stored for extended periods and diluted as needed. This eliminates the variability and hazards associated with preparing fresh PMSF solutions in organic solvents for each experiment.
Materials:
-
AEBSF Hydrochloride (MW: 239.7 g/mol )[5]
-
Nuclease-free, sterile water
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare 100 mM Stock Solution:
-
Weigh out 24.0 mg of AEBSF hydrochloride.
-
Dissolve it in 1.0 mL of sterile, nuclease-free water.
-
Vortex gently until fully dissolved. The solution should be clear and colorless.
-
-
Storage:
-
Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for at least 6 months under these conditions. A refrigerated solution (2-8°C) is stable for approximately 3 months.[4]
-
-
Prepare Working Solution (Example: 1 mM in Lysis Buffer):
-
To prepare 10 mL of lysis buffer with a final AEBSF concentration of 1 mM, add 100 µL of the 100 mM AEBSF stock solution to 9.9 mL of your lysis buffer.
-
Mix thoroughly. The buffer is now ready to use. Crucially, add AEBSF to the buffer immediately before use for maximum efficacy.
-
Protocol 2: Preventing Proteolysis During Cell Lysis
Rationale: When cells are lysed, proteases are released from their native compartments and can rapidly degrade target proteins. Adding AEBSF to the lysis buffer immediately before cell harvesting ensures that these proteases are inactivated the moment they are released.
Figure 2: Workflow for using AEBSF to inhibit proteolysis during cell lysate preparation.
Procedure:
-
Culture and Harvest Cells: Grow cells to the desired confluency. For adherent cells, wash the monolayer twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet them by centrifugation and wash twice with ice-cold PBS.
-
Prepare Lysis Buffer: Prepare your desired lysis buffer (e.g., RIPA, Triton X-100 based) and keep it on ice.
-
Add AEBSF: Immediately before use, add the 100 mM AEBSF stock solution to your lysis buffer to a final concentration of 0.5 mM to 1.0 mM. Mix well. Note: For robust protection, AEBSF is often used as part of a broader protease inhibitor cocktail that also targets other protease classes (cysteine, aspartic, etc.).
-
Lyse Cells: Add the AEBSF-containing lysis buffer to the cell pellet or plate. Incubate on ice for 20-30 minutes with periodic vortexing or rocking.
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled tube.
-
Downstream Processing: The protein lysate is now protected from serine protease degradation and can be used for protein quantification (BCA, Bradford), SDS-PAGE, Western blotting, immunoprecipitation, or enzyme activity assays.
Protocol 3: In-Cell Inhibition for Functional Studies
Rationale: The lower toxicity and cell permeability of AEBSF make it a valuable tool for studying the biological roles of specific serine proteases within living cells. For example, AEBSF is used to inhibit Site-1-protease (S1P) to investigate its role in cholesterol regulation via SREBP processing.[5] This protocol provides a general framework for treating live cells.
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and grow them to 70-80% confluency.
-
Determine Optimal Concentration (Dose-Response):
-
Prepare a serial dilution of AEBSF in complete cell culture medium. A typical starting range is 10 µM to 200 µM. Include a vehicle control (medium only).
-
Replace the existing medium with the AEBSF-containing medium.
-
Incubate for a defined period (e.g., 4, 8, 12, or 24 hours). The optimal time will depend on the target protease and the biological process being studied.
-
Assess cell viability using an appropriate method (e.g., MTT, Trypan Blue exclusion) to determine the highest non-toxic concentration.
-
Lyse the cells (using Protocol 4.2) and measure the inhibition of the target protease activity or a known downstream marker to determine the effective concentration (EC₅₀).
-
-
Definitive Experiment:
-
Treat cells with the pre-determined optimal concentration of AEBSF for the optimal duration.
-
Include both negative (vehicle) and positive controls (if available, e.g., a known activator or inhibitor of the pathway).
-
After incubation, wash the cells with PBS and proceed with the desired downstream analysis, such as:
-
Cell lysis followed by Western blot to analyze protein cleavage or pathway activation.
-
RNA extraction for qRT-PCR to measure changes in gene expression.
-
Cell-based phenotypic assays (e.g., migration, proliferation, apoptosis assays).
-
-
Troubleshooting and Validation
| Issue | Possible Cause | Recommended Solution |
| Incomplete Protein Protection (Degradation still visible on Western blot) | AEBSF concentration is too low. | Increase the working concentration of AEBSF to 1.0 mM. For tissues with very high protease content, up to 2.0 mM may be required. |
| Degradation is caused by other protease classes (e.g., metalloproteases, cysteine proteases). | Use AEBSF as part of a comprehensive protease inhibitor cocktail containing inhibitors for other classes (e.g., EDTA for metalloproteases, E-64 for cysteine proteases). | |
| AEBSF was added to the buffer too far in advance, leading to hydrolysis. | Always add AEBSF to the lysis buffer immediately before lysing the cells. | |
| Cell Toxicity in Live-Cell Assays | AEBSF concentration is too high. | Perform a thorough dose-response curve to identify the maximum non-toxic concentration for your specific cell line and assay duration. |
| Off-target effects of the inhibitor. | Validate key findings using a secondary method, such as siRNA/shRNA knockdown of the target protease, to ensure the observed phenotype is specific. | |
| Inconsistent Results | Repeated freeze-thaw cycles of the stock solution. | Ensure the 100 mM stock solution is aliquoted after the initial preparation to minimize freeze-thaw events. |
Conclusion
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) represents a significant advancement over traditional serine protease inhibitors like PMSF for modern cell-based research. Its excellent water solubility, enhanced stability, and lower toxicity provide researchers with a reliable, convenient, and safer tool to preserve protein integrity and investigate protease function.[1][2][4] By following the detailed protocols and guidelines presented in this document, scientists can effectively incorporate AEBSF into their workflows to generate high-quality, reproducible data in applications ranging from routine protein extraction to complex functional studies in live cells.
References
- Benchchem. AEBSF vs. PMSF: A Comparative Guide to Serine Protease Inhibition.
- GoldBio. 3 Key Differences Between AEBSF and PMSF Protease Inhibitors.
- Wikipedia. AEBSF.
- Benchchem. 3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride.
- Alfa Chemistry. CAS 3887-48-7 this compound.
- MP Biomedicals. AEBSF Hydrochloride.
- AG Scientific. PMSF Inhibitor: Frequently Asked Questions.
- Abcam. AEBSF hydrochloride, serine protease inhibitor (CAS 30827-99-7).
Sources
In Vivo Applications of Aminobenzenesulfonyl Fluoride Derivatives: A Senior Application Scientist's Guide
This guide provides an in-depth exploration of the in vivo applications of aminobenzenesulfonyl fluoride derivatives, with a primary focus on the well-characterized serine protease inhibitor, 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Introduction: The Versatility of Irreversible Serine Protease Inhibition In Vivo
Aminobenzenesulfonyl fluoride derivatives, most notably AEBSF, represent a class of irreversible inhibitors of serine proteases. These enzymes play a critical role in a vast array of physiological and pathological processes, including inflammation, coagulation, and apoptosis. Unlike its counterpart, phenylmethylsulfonyl fluoride (PMSF), AEBSF boasts greater stability in aqueous solutions and lower toxicity, making it a more suitable candidate for in vivo investigations.[1][2] Its mechanism of action involves the covalent modification of the hydroxyl group of the active site serine residue in target proteases, leading to their irreversible inactivation.[3] This guide will delve into the practical applications of AEBSF in preclinical models of disease, providing detailed protocols and insights into its mechanisms of action.
Key Physicochemical and Toxicological Properties of AEBSF
A thorough understanding of the fundamental properties of a compound is paramount for its successful application in vivo.
| Property | Value | Source |
| Molecular Weight | 239.69 g/mol | [3] |
| Solubility | Water: ~200 mg/mL, PBS (pH 7.2): ~10 mg/mL | [4][5] |
| Stability | Stable in aqueous solutions at pH < 7 for up to six months when refrigerated.[6] Hydrolyzes at pH > 7.[4] | [4][6] |
| LD50 (Mice, i.v.) | 76 mg/kg | [4] |
| LD50 (Mice, oral) | 2834 mg/kg | [4] |
Application Note 1: Attenuation of Allergic Airway Inflammation
AEBSF has demonstrated significant efficacy in murine models of allergic rhinitis and airway inflammation.[1] Its therapeutic effect is attributed to the inhibition of serine proteases involved in the inflammatory cascade, leading to a reduction in the T helper 2 (Th2) response and an induction of regulatory T cells (Tregs).[1]
Mechanism of Action in Allergic Inflammation
The anti-inflammatory effects of AEBSF in allergic models are multifactorial. By inhibiting serine proteases, AEBSF can interfere with the activation of Protease-Activated Receptors (PARs), which are G protein-coupled receptors that play a crucial role in inflammation.[7][8][9] This inhibition leads to a downstream cascade of events, including:
-
Reduction of Th2 Cytokines: AEBSF treatment significantly decreases the levels of key Th2 cytokines such as IL-4, IL-5, and IL-13.[7]
-
Induction of Regulatory T Cells (Tregs): AEBSF promotes the differentiation and function of Tregs, characterized by the upregulation of Foxp3 and the production of the anti-inflammatory cytokine IL-10.[1]
-
Decreased Eosinophilic Infiltration: Consequently, there is a marked reduction in the infiltration of eosinophils into the nasal mucosa.[10]
Figure 1. AEBSF's mechanism in allergic inflammation.
Protocol: Intranasal Administration of AEBSF in a Murine Model of Allergic Rhinitis
This protocol is adapted from studies investigating the effects of AEBSF on ovalbumin (OVA)-induced allergic rhinitis in BALB/c mice.[7][11]
Materials:
-
4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Micropipettes and sterile tips
-
Animal restraining device (optional)
Procedure:
-
Preparation of AEBSF Solution:
-
Dissolve AEBSF in sterile PBS to the desired concentration (e.g., 1 mg/mL for a 10 µg dose in 10 µL).
-
Ensure complete dissolution. Prepare fresh daily.
-
-
Animal Sensitization:
-
Sensitize BALB/c mice (6-8 weeks old) by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of PBS on days 0 and 14.
-
-
Intranasal Challenge and Treatment:
-
From day 21 to 27, challenge the mice daily with an intranasal (i.n.) administration of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril.
-
Administer AEBSF (e.g., 10-50 µg in 10-20 µL of PBS) intranasally one hour before each OVA challenge. For awake animal dosing, a specialized grip can be used to ensure delivery to the nasal cavity and avoid administration to the lungs or stomach.[12]
-
-
Endpoint Analysis (Day 28):
-
Symptom Scoring: 30 minutes after the final challenge, count the number of sneezes and nasal rubbing motions for 15 minutes.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (e.g., eosinophils) by cell counting and cytokine levels (IL-4, IL-5, IL-13, IL-10) by ELISA.
-
Histology: Perfuse the lungs and fix in 10% formalin for histological analysis of eosinophil infiltration in the nasal mucosa (H&E staining).
-
Serum IgE: Collect blood to measure total and OVA-specific IgE levels by ELISA.
-
Expected Outcomes:
Treatment with AEBSF is expected to significantly reduce the number of sneezes and nasal rubs, decrease the number of eosinophils in BAL fluid and nasal tissue, lower the levels of Th2 cytokines and serum IgE, and increase the levels of IL-10.[1][7]
| Parameter | Expected Change with AEBSF Treatment | Approximate Reduction | Source |
| Nasal Rubbing/Sneezing | Decrease | >50% | [1] |
| Eosinophil Infiltration | Decrease | Significant | [7][10] |
| IL-4, IL-5, IL-13 Levels | Decrease | Significant | [7] |
| Serum IgE Levels | Decrease | Significant | [7] |
| IL-10 Levels | Increase | Significant | [1][7] |
| Foxp3+ Treg Cells | Increase | >2-fold | [1] |
Application Note 2: Neuroprotection in Ischemic Stroke
AEBSF has emerged as a potential neuroprotective agent in preclinical models of ischemic stroke. Its mechanism in this context is linked to the inhibition of endoplasmic reticulum (ER) stress and oxidative stress, both of which are key contributors to neuronal cell death following ischemia-reperfusion injury.
Mechanism of Action in Ischemic Stroke
Following an ischemic event, the unfolded protein response (UPR) is activated in response to ER stress. While initially a pro-survival mechanism, prolonged ER stress leads to apoptosis. AEBSF has been shown to mitigate this by:
-
Inhibiting ER Stress Markers: AEBSF treatment reduces the expression of key ER stress markers, including glucose-regulated protein 78 (GRP78), phosphorylated eukaryotic initiation factor 2α (p-eIF2α), and C/EBP homologous protein (CHOP).
-
Reducing Oxidative Stress: AEBSF also decreases markers of oxidative stress.
This ultimately leads to a reduction in neuronal apoptosis and a smaller infarct volume.
Figure 2. AEBSF's role in mitigating ER stress in ischemia.
Protocol: Intravenous Administration of AEBSF in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
This protocol describes the use of AEBSF in a transient MCAO model in rats, a common model for studying ischemic stroke.
Materials:
-
AEBSF
-
Sterile 0.9% Saline
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Preparation of AEBSF Solution:
-
Dissolve AEBSF in sterile 0.9% saline to the desired concentration. The choice of saline over 5% glucose is recommended for long-term intravenous studies to avoid opportunistic infections.[13]
-
-
Animal Model:
-
Induce transient focal cerebral ischemia in adult male Sprague-Dawley rats (250-300g) by MCAO for 90 minutes, followed by reperfusion.
-
-
Intravenous Administration:
-
Administer AEBSF or vehicle (saline) via tail vein injection. The timing of administration can be varied (e.g., before MCAO, during occlusion, or at the onset of reperfusion) depending on the study design.
-
-
Endpoint Analysis (24-48 hours post-MCAO):
-
Neurological Deficit Scoring: Assess neurological function using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animals and perfuse the brains. Section the brains and stain with 2% TTC to visualize the infarct. The infarcted tissue will appear white, while viable tissue will be red. Calculate the infarct volume, adjusting for edema.[14] A 26% reduction in infarct volume has been reported with ischemic preconditioning, providing a benchmark for neuroprotective efficacy.[15]
-
Western Blot Analysis: Analyze brain tissue homogenates for the expression of ER stress markers (GRP78, p-eIF2α, CHOP) and apoptotic markers (e.g., cleaved caspase-3).
-
Expected Outcomes:
AEBSF treatment is anticipated to improve neurological scores, significantly reduce the infarct volume, and decrease the expression of ER stress and apoptotic markers in the ischemic brain tissue.
| Parameter | Expected Change with AEBSF Treatment | Approximate Reduction | Source |
| Neurological Deficit Score | Improvement | Significant | |
| Infarct Volume | Decrease | >25% | [15] (by analogy) |
| GRP78, p-eIF2α, CHOP | Decrease | Significant | |
| Cleaved Caspase-3 | Decrease | Significant |
Application Note 3: Inhibition of Embryo Implantation
AEBSF has also been investigated for its potential as a contraceptive agent due to its ability to inhibit embryo implantation in vivo.[16]
Mechanism of Action in Embryo Implantation
The precise mechanism is still under investigation, but it is hypothesized that AEBSF interferes with the proteolytic remodeling of the extracellular matrix, a process that is essential for successful embryo implantation.[16]
Protocol: Intrauterine and Intravenous Administration of AEBSF in a Rat Model
This protocol is based on a study evaluating the anti-implantation efficacy of AEBSF in rats.[16]
Materials:
-
AEBSF
-
Sterile 0.9% Saline
-
Anesthesia
-
Surgical instruments for intrauterine injection
Procedure:
-
Preparation of AEBSF Solution:
-
Dissolve AEBSF in sterile 0.9% saline.
-
-
Animal Model:
-
Use timed-pregnant female Sprague-Dawley rats. Day 1 of pregnancy is confirmed by the presence of a vaginal plug.
-
-
Administration:
-
Intrauterine: On day 3 of pregnancy, under anesthesia, administer 5 mg or 10 mg of AEBSF in a small volume of saline into each uterine horn.
-
Intravenous: On day 3 of pregnancy, administer 10 mg of AEBSF per rat via tail vein injection.
-
-
Endpoint Analysis (Day 8 of pregnancy):
-
Euthanize the rats and count the number of visible implanted embryos in each uterine horn.
-
Expected Outcomes:
Both intrauterine and intravenous administration of AEBSF are expected to significantly reduce the number of implanted embryos compared to vehicle-treated controls.[16]
| Administration Route | Dose | Expected Outcome | Source |
| Intrauterine | 5-10 mg/horn | Significant reduction in embryo implantation | [16] |
| Intravenous | 10 mg/rat | Significant reduction in embryo implantation | [16] |
General Considerations for In Vivo Studies with AEBSF
-
Vehicle Selection: AEBSF is readily soluble in aqueous solutions like PBS and saline, which are the preferred vehicles for in vivo administration.[5][17][18] For compounds with poor aqueous solubility, co-solvents such as DMSO, PEG300, and Tween-80 may be considered, but their potential physiological effects should be carefully evaluated.[19]
-
Route of Administration: The choice of administration route (e.g., i.p., i.v., i.n.) should be guided by the specific research question and the target organ system.
-
Dose Selection: The effective dose of AEBSF can vary significantly depending on the animal model, the route of administration, and the endpoint being measured. Pilot dose-response studies are recommended to determine the optimal dose for a particular application.
-
Stability: While more stable than PMSF, AEBSF can still hydrolyze at alkaline pH.[4] It is advisable to prepare fresh solutions daily and maintain them at a neutral or slightly acidic pH.
Conclusion
Aminobenzenesulfonyl fluoride derivatives, particularly AEBSF, are valuable tools for investigating the role of serine proteases in various physiological and pathological processes in vivo. Their favorable solubility and toxicity profile compared to other serine protease inhibitors make them well-suited for preclinical research. The protocols and mechanistic insights provided in this guide are intended to empower researchers to design and execute robust and reproducible in vivo studies, ultimately advancing our understanding of serine protease biology and its therapeutic potential.
References
-
Jiang, Y. H., Shi, Y., He, Y. P., Du, J., Li, R. S., Shi, H. J., Sun, Z. G., & Wang, J. (2011). Serine protease inhibitor 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) inhibits the rat embryo implantation in vivo and interferes with cell adhesion in vitro. Contraception, 84(6), 642–648. [Link]
-
Kim, S. H., Kim, B. K., Lee, Y. J., & Park, C. S. (2014). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. Allergy, Asthma & Immunology Research, 6(3), 234–241. [Link]
-
Saw, S. B., Gan, E. X., Le, T. T., Kumar, S. D., & Sethi, G. (2012). Serine protease inhibitor attenuates ovalbumin induced inflammation in mouse model of allergic airway disease. PloS one, 7(7), e41107. [Link]
-
Interchim. (n.d.). AEBSF. Retrieved from [Link]
-
MP Biomedicals. (n.d.). AEBSF Hydrochloride. Retrieved from [Link]
-
Pugh, P. C., & Ross, T. M. (2013). Intranasal Administration of CNS Therapeutics to Awake Mice. Journal of visualized experiments : JoVE, (74), 50172. [Link]
-
Clarke, G. D., Jones, D. R., & Taylor, P. M. (1988). Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose. Laboratory animals, 22(2), 120–125. [Link]
-
Horiguchi, T., Snipes, J. A., Kis, B., Shimizu, K., & Busija, D. W. (2003). Ischemic preconditioning reduces infarct volume after subdural hematoma in the rat. Brain research, 984(1-2), 163–166. [Link]
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Russell, M. J., & Varelas, X. (2014). Serine proteases and protease-activated receptor 2 mediate the proinflammatory and algesic actions of diverse stimulants. British journal of pharmacology, 171(15), 3616–3628. [Link]
- Kwon, J. W., Park, C. K., Shin, H. Y., Paek, S. H., Wang, K. C., & Kim, D. G. (2008). Time- dependent Changes of the Infarct Volume in a Rat Stroke Model: A Comparison of the Use of MRI and TTC- staining as Monitoring Tools. Journal of Korean Cerebrovascular Society, 10(3), 437-441.
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Bunnett, N. W. (2006). PARticipation in inflammation. The Journal of clinical investigation, 116(2), 299–302. [Link]
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Wikipedia. (2023, December 12). AEBSF. In Wikipedia. [Link]
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Zhang, X., Li, Y., & Rao, L. V. (2013). Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells. The Journal of biological chemistry, 288(27), 19397–19404. [Link]
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Chen, Y., Liu, Y., Wang, Y., Zhang, Y., & Chen, J. (2020). Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26. ACS omega, 5(20), 11503–11509. [Link]
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Russell, F. A., Schuelert, N., & McDougall, J. J. (2014). Serine proteases and protease-activated receptor 2 mediate the proinflammatory and algesic actions of diverse stimulants. British journal of pharmacology, 171(15), 3616–3628. [Link]
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JoVE. (2024, June 26). Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models. [Link]
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MP Biomedicals. (n.d.). AEBSF Hydrochloride. Retrieved from [Link]
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Frey, W. H., 2nd, & Liu, J. (2015). Intranasal Administration as a Route for Drug Delivery to the Brain: Evidence for a Unique Pathway for Albumin. The Journal of pharmacology and experimental therapeutics, 352(2), 317–327. [Link]
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Schulz, C., Wenzel, D., Münzel, T., & Daiber, A. (2017). Protease-Activated Receptor 2 Promotes Pro-Atherogenic Effects through Transactivation of the VEGF Receptor 2 in Human Vascular Smooth Muscle Cells. Frontiers in pharmacology, 7, 521. [Link]
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Al-Ghanem, R. T., & As-Sultany, H. N. (2016). A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations. Journal of stroke and cerebrovascular diseases : the official journal of National Stroke Association, 25(6), 1335–1341. [Link]
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Kim, J. H., Kim, S. W., Kim, B. G., Kim, D. Y., & Rhee, C. S. (2012). Anti-tumor necrosis factor-alpha treatment reduces allergic responses in an allergic rhinitis mouse model. Journal of the Korean Medical Science, 27(12), 1561–1566. [Link]
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Zbinden, G., & Flury-Roversi, M. (1981). Significance of the LD50-test for the toxicological evaluation of chemical substances. Archives of toxicology, 47(2), 77–99. [Link]
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Russell, F. A., Schuelert, N., & McDougall, J. J. (2014). Serine proteases and protease-activated receptor 2 mediate the proinflammatory and algesic actions of diverse stimulants. British journal of pharmacology, 171(15), 3616–3628. [Link]
-
He, Y., Gao, W., Zhang, Y., & Liu, J. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of pharmacological and toxicological methods, 81, 196–203. [Link]
-
Zhang, X., Li, Y., & Rao, L. V. (2013). Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells. The Journal of biological chemistry, 288(27), 19397–19404. [Link]
- Cabeen, R. P., et al. (2022). A deep learning model for automated segmentation of rodent stroke lesions. arXiv preprint arXiv:2203.05714.
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Boitano, S., & Hoffman, J. (2013). Inhibitors of the PAR-2 Signaling Pathway May Treat Pain and Inflammation. Pharmaceuticals, 6(11), 1345–1348. [Link]
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Lecturio. (2015, October 6). Serine Protease: Background & Catalytic Mechanism – Biochemistry | Lecturio [Video]. YouTube. [Link]
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Kamei, N., Okada, N., Ikeda, T., & Takeda-Morishita, M. (2021). Intranasal Drug Delivery into Mouse Nasal Mucosa and Brain Utilizing Arginine-Rich Cell-Penetrating Peptide-Mediated Protein Transduction. International journal of peptide research and therapeutics, 27(1), 35–42. [Link]
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Kariya, S., Okano, M., Higaki, T., Noyama, Y., Haruna, T., Nishizaki, K., & Kariyama, R. (2013). Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation. PloS one, 8(7), e69548. [Link]
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Bunnett, N. W. (2006). PARticipation in inflammation. The Journal of clinical investigation, 116(2), 299–302. [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Reactivity of 3-Aminobenzenesulfonyl Fluoride
Welcome to the technical support center for 3-aminobenzenesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during its use in chemical synthesis. My aim is to equip you with the knowledge to not only solve problems but to understand the underlying chemical principles to optimize your reactions for success.
Introduction: The Dual Nature of 3-Aminobenzenesulfonyl Fluoride
3-Aminobenzenesulfonyl fluoride is a valuable building block in medicinal chemistry and chemical biology, often utilized in the synthesis of sulfonamides. Its popularity stems from the unique stability of the sulfonyl fluoride group, which is generally resistant to hydrolysis under physiological conditions, making it an attractive functional group for covalent inhibitors and chemical probes.[1][2] However, this inherent stability can also be a double-edged sword, leading to sluggish or incomplete reactions. The presence of the electron-donating amino group at the meta-position further modulates its reactivity, rendering it more stable and less reactive compared to analogues with electron-withdrawing substituents.[3] This guide will provide you with the strategies to unlock the synthetic potential of this versatile reagent.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Issue 1: Low or No Conversion to the Desired Sulfonamide
Q: I am reacting 3-aminobenzenesulfonyl fluoride with my amine of interest, but I'm observing very low to no product formation, even after extended reaction times. What is going wrong?
A: This is a classic challenge stemming from the inherent stability of the S-F bond, which is further stabilized by the meta-amino group.[3] To overcome this, we need to activate the sulfonyl fluoride to make the sulfur atom more electrophilic.
Causality & Recommended Actions:
-
Insufficient Activation of the Sulfonyl Fluoride: The lone pair of the fluorine atom can donate electron density to the sulfur atom, reducing its electrophilicity. The electron-donating nature of the meta-amino group further exacerbates this.
-
Solution 1: Employ a Lewis Acid Catalyst. Lewis acids can coordinate to the fluorine or oxygen atoms of the sulfonyl group, withdrawing electron density and making the sulfur atom more susceptible to nucleophilic attack.[1][4] Calcium triflimide [Ca(NTf2)2] has been shown to be an effective Lewis acid for this purpose.[1][4]
-
Solution 2: Utilize a Nucleophilic Catalyst. Catalysts like 1-hydroxybenzotriazole (HOBt) can activate sulfonyl fluorides for amidation.[5][6]
-
-
Poor Nucleophilicity of the Amine: If your amine is sterically hindered or has electron-withdrawing groups, its nucleophilicity will be reduced, making the reaction more difficult.
-
Solution: Increase Nucleophile Concentration and/or Temperature. While being mindful of potential side reactions, increasing the concentration of the amine or the reaction temperature can help drive the reaction forward. However, always start with milder conditions and incrementally increase the temperature.
-
-
Inappropriate Solvent Choice: The choice of solvent can significantly impact reaction rates.
Issue 2: Competing Side Reactions: Hydrolysis and Self-Condensation
Q: I am observing the formation of 3-aminobenzenesulfonic acid as a major byproduct. How can I prevent the hydrolysis of my sulfonyl fluoride?
A: While sulfonyl fluorides are more resistant to hydrolysis than their chloride counterparts, they are not completely inert, especially under basic conditions or in the presence of activating agents.
Causality & Recommended Actions:
-
Presence of Water: Trace amounts of water in your reagents or solvents can lead to the hydrolysis of the sulfonyl fluoride, especially at elevated temperatures.
-
Solution: Ensure Anhydrous Conditions. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[8]
-
-
Basic Conditions Promoting Hydrolysis: Strong bases can promote the hydrolysis of sulfonyl fluorides.
-
Solution: Careful Base Selection. If a base is required, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. Triethylamine (Et3N) can also be used, but DIPEA is often preferred to minimize side reactions.[9]
-
Q: I am seeing a significant amount of a polymeric or insoluble material in my reaction mixture, suggesting self-condensation. What causes this and how can I avoid it?
A: The amino group of one molecule of 3-aminobenzenesulfonyl fluoride can potentially react with the sulfonyl fluoride of another molecule, leading to oligomerization or polymerization.
Causality & Recommended Actions:
-
High Concentration and/or Temperature: These conditions can favor intermolecular reactions.
-
Solution: Controlled Addition and Lower Temperature. Add the activating agent or the 3-aminobenzenesulfonyl fluoride solution slowly to the reaction mixture containing the amine nucleophile. Running the reaction at a lower temperature can also help to control the reaction rate and minimize self-condensation.
-
Frequently Asked Questions (FAQs)
Q1: How does the position of the amino group affect the reactivity of aminobenzenesulfonyl fluorides?
A1: The position of the amino group has a significant electronic effect. An amino group is an activating group (electron-donating) through resonance.
-
In the para-position , the electron-donating effect is strongest at the sulfonyl fluoride attachment point, which significantly decreases the electrophilicity of the sulfur and thus its reactivity.
-
In the meta-position , the resonance effect does not extend to the sulfonyl fluoride group, but the inductive electron-donating effect still slightly deactivates the ring, making it more stable and less reactive than unsubstituted benzenesulfonyl fluoride, but generally more reactive than the para-isomer.[3]
-
In the ortho-position , steric hindrance can play a significant role in addition to electronic effects.
Q2: What are the best analytical techniques to monitor the progress of my reaction?
A2: A combination of techniques is often ideal.
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction progress by observing the disappearance of starting materials and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to monitor the consumption of reactants and the formation of the product, as well as identify any major byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can be used to get a quantitative measure of the conversion by integrating the signals of the starting material and product.
Q3: What are the recommended storage conditions for 3-aminobenzenesulfonyl fluoride?
A3: It is typically a solid and should be stored in a cool, dry place, away from moisture, and under an inert atmosphere if possible to prevent slow hydrolysis.[10] The hydrochloride salt is also commercially available and may offer improved stability.
Q4: Can I use 3-aminobenzenesulfonyl fluoride for reactions other than sulfonamide formation?
A4: Yes, while sulfonamide synthesis is the most common application, the activated sulfonyl fluoride can react with other nucleophiles. For example, it can react with phenols or alcohols to form sulfonate esters, although this often requires more forcing conditions or specific catalysts.[11]
Experimental Protocols & Data
Protocol 1: General Procedure for Lewis Acid-Catalyzed Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
3-Aminobenzenesulfonyl fluoride
-
Amine of interest
-
Calcium triflimide [Ca(NTf2)2]
-
Anhydrous tert-amyl alcohol
-
Anhydrous triethylamine (Et3N) or diisopropylethylamine (DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-aminobenzenesulfonyl fluoride (1.0 equiv) and Ca(NTf2)2 (1.0 equiv).
-
Add anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M with respect to the sulfonyl fluoride.
-
Add the amine (1.1 - 2.0 equiv) to the mixture.
-
If the amine is used as a salt, add an appropriate amount of a non-nucleophilic base (e.g., DIPEA, 1.2 - 2.2 equiv).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low/No Conversion | Insufficient activation of sulfonyl fluoride | Use a Lewis acid (e.g., Ca(NTf2)2) or nucleophilic catalyst (e.g., HOBt). |
| Poor nucleophilicity of the amine | Increase amine concentration and/or reaction temperature. | |
| Inappropriate solvent | Use a polar aprotic solvent like DMSO, DMF, or acetonitrile. | |
| Hydrolysis | Presence of water | Ensure anhydrous conditions; use dry solvents and glassware. |
| Strong basic conditions | Use a non-nucleophilic, hindered base like DIPEA. | |
| Self-Condensation | High concentration/temperature | Slow addition of reagents; run the reaction at a lower temperature. |
Visualizing the Reaction Pathway
To better understand the activation of 3-aminobenzenesulfonyl fluoride, the following diagrams illustrate the proposed mechanisms.
Caption: Troubleshooting workflow for improving reaction outcomes.
References
-
Liu, J., Wang, S. M., Alharbi, N. S., & Qin, H. L. (2019). Installation of -SO2F groups onto primary amides. Beilstein Journal of Organic Chemistry, 15, 1907–1913. [Link]
-
Mukherjee, P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943-3947. [Link]
-
Yuan, T., et al. (2023). A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. ResearchGate. [Link]
-
Zhao, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
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Wang, Z., et al. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]
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Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2389-2401. [Link]
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Narayan, R., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. MedChemComm, 8(11), 2059-2065. [Link]
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Maciag, K., et al. (2022). Efficient Synthesis of Diastereoisomeric α-Fluorinated β-Aminophosphonates and Their Application in the Synthesis of Dipeptide Analogues. Molecules, 27(19), 6591. [Link]
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Wang, Z., et al. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ResearchGate. [Link]
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Zhang, L., et al. (2021). Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs. Catalysts, 11(8), 983. [Link]
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Kim, D. S., et al. (2022). β-Aminosulfonyl Fluorides via Water-Accelerated N-Heterocyclic Carbene Catalysis. Organic Letters, 24(37), 6806-6811. [Link]
-
Orgovan, V., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6483. [Link]
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Liu, W., et al. (2020). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 10(1), 107. [Link]
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Zhao, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]
-
Yamahara, S., et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. [Link]
-
Yassa, T. D., et al. (2024). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Chemistry Portal. [Link]
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Mukherjee, P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. National Institutes of Health. [Link]
-
Tang, Y., et al. (2023). A Simple Protocol for the Stereoselective Construction of Enaminyl Sulfonyl Fluorides. Chemistry – An Asian Journal, 18(20), e202300687. [Link]
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DeTar, D. F., & Luthra, N. P. (1957). Sulfonyl Fluorides as Intermediates in Organic Synthesis. I. The Synthesis of Aminobenzenesulfonyl Fluorides and Their Condensation with β-Ketonic Esters. The Journal of Organic Chemistry, 22(9), 1045-1048. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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Tlili, A. (2020). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 25(24), 5940. [Link]
-
Grimster, N. P., et al. (2012). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 134(14), 6136-6148. [Link]
-
Bogolubsky, A. V., et al. (2018). Saturated Heterocyclic Aminosulfonyl Fluorides: New Scaffolds for Protecting-Group-Free Synthesis of Sulfonamides. Chemistry – A European Journal, 24(32), 8343-8349. [Link]
-
Ball, N. D., et al. (2019). Synthesis of Sulfonyl Azides via Lewis Base Activation of Sulfonyl Fluorides and Trimethylsilyl Azide. The Journal of Organic Chemistry, 84(15), 9802-9809. [Link]
-
Gabbaï, F. P., et al. (2011). Nucleophilic fluorination reactions starting from aqueous fluoride ion solutions. Journal of the American Chemical Society, 133(10), 3768-3771. [Link]
-
Kelly, J. W., et al. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Chemical Biology, 13(7), 1737-1740. [Link]
-
Johnston, C. J., & Strobel, S. A. (2020). Principles of fluoride toxicity and the cellular response: a review. Toxicology, 441, 152522. [Link]
-
Gabbaï, F. P., et al. (2011). Nucleophilic Fluorination Reactions Starting from Aqueous Fluoride Ion Solutions. ResearchGate. [Link]
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Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
-
Wang, L., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Chemical Biology, 4(11), 868-875. [Link]
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WebMD. (n.d.). Fluoride: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with 3-Aminobenzenesulfonyl Fluoride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for overcoming the poor aqueous solubility of 3-aminobenzenesulfonyl fluoride (3-ASBF) and related sulfonyl fluoride probes in experimental assays. Our goal is to ensure your experiments are robust, reproducible, and yield high-quality data.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-aminobenzenesulfonyl fluoride (3-ASBF) not dissolving in my aqueous assay buffer?
A: 3-ASBF exhibits poor aqueous solubility due to its chemical structure. It possesses a combination of a polar sulfonyl fluoride group and a moderately nonpolar aminobenzene ring. In solid form, the molecules are tightly packed in a crystal lattice. The energy required to break this lattice and solvate the molecule in water is high, leading to low solubility. While sulfonyl fluorides are designed for aqueous stability to a degree, their solubility can be limited, a common challenge with many small molecule probes.[1][2]
Q2: What is the best starting solvent for making a concentrated stock solution of 3-ASBF?
A: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for dissolving 3-ASBF and similar hydrophobic compounds.[3] It is a strong, aprotic solvent capable of dissolving a wide range of molecules. For most applications, preparing a 10 mM to 100 mM stock solution in anhydrous DMSO is a reliable starting point. Always ensure your DMSO is high-purity and anhydrous, as water content can promote compound degradation or hydrolysis over time.
Q3: My compound dissolves in DMSO but precipitates when I add it to my aqueous assay buffer. What should I do?
A: This is a classic solubility problem known as "precipitation upon dilution." It occurs because the final concentration of DMSO in your assay is too low to keep the compound in solution. The key is to ensure the final DMSO concentration is sufficient, without interfering with your assay. A systematic approach is required, as outlined in our detailed troubleshooting guides below. This may involve testing different final DMSO concentrations or using a co-solvent system.[4]
Q4: What are the potential negative effects of DMSO on my experiment, and how can I mitigate them?
A: While DMSO is an excellent solvent, it is not inert and can impact biological assays.[5] High concentrations of DMSO (typically >1-2% v/v) can lead to:
-
Protein Denaturation: DMSO can disrupt the tertiary and secondary structures of proteins, leading to loss of function.[6][7]
-
Enzyme Inhibition or Activation: DMSO can directly interact with enzymes, altering their kinetic properties.[8][9]
-
Cellular Toxicity: In cell-based assays, DMSO can affect membrane permeability and overall cell health.
Mitigation Strategy: Always perform a "vehicle control" experiment. This involves running your assay with the highest concentration of DMSO you intend to use, but without your compound. This will reveal any effects of the solvent itself, which you can then subtract from your experimental results. It is crucial to keep the final DMSO concentration consistent across all conditions and as low as practically possible.
Q5: How does pH affect the solubility and stability of 3-ASBF?
A: The solubility of 3-ASBF is pH-dependent due to the presence of the basic amino group. At acidic pH (below the pKa of the aniline proton), the amino group becomes protonated (-NH3+), increasing the molecule's polarity and enhancing its aqueous solubility.[4] Conversely, at neutral or alkaline pH, the molecule is less polar and thus less soluble. However, stability is also a concern. While sulfonyl fluorides are generally more stable than sulfonyl chlorides, their stability can decrease at very high or low pH.[10][11] It is recommended to work within a pH range of 6.0-8.0 for most biological assays unless your specific target requires different conditions.
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing Stock and Final Assay Concentrations
This guide provides a systematic workflow to find the optimal balance between compound solubility and assay compatibility.
-
Objective: To find the highest percentage of DMSO your assay can tolerate without significant artifacts.
-
Procedure:
-
Prepare a series of your standard assay buffer containing increasing concentrations of DMSO (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% v/v).
-
Run your assay (e.g., enzyme activity assay, cell viability assay) in these buffers without 3-ASBF.
-
Measure the assay output (e.g., enzyme rate, cell viability).
-
-
Analysis: Plot the assay output versus the % DMSO. The maximum tolerated concentration is the highest percentage that does not cause a significant change (e.g., >10%) in the assay signal compared to the 0% DMSO control.
-
Objective: To determine the maximum soluble concentration of 3-ASBF in your assay buffer at the tolerated DMSO concentration.
-
Procedure:
-
Prepare a high-concentration stock of 3-ASBF (e.g., 100 mM) in 100% DMSO.
-
Perform a serial dilution of this stock into your assay buffer (pre-mixed with the maximum tolerated % DMSO). For example, to achieve a 100 µM final concentration in a 1% DMSO buffer, you would add 1 µL of a 10 mM stock to 99 µL of buffer.
-
After dilution, visually inspect each sample for precipitation (cloudiness or visible particles) immediately and after a relevant incubation time (e.g., 30 minutes) at the assay temperature. Use a plate reader to measure light scattering at 600 nm for a more quantitative assessment of precipitation.
-
-
Analysis: The highest concentration that remains clear is your working maximum for this specific buffer and DMSO condition.
This entire workflow can be visualized as a decision-making process:
Caption: Workflow for troubleshooting 3-ASBF solubility.
Guide 2: Advanced Solubilization Strategies - The Co-Solvent Approach
If DMSO alone is insufficient or incompatible at higher concentrations, a co-solvent system can be a powerful alternative. Co-solvents are water-miscible organic solvents that, when combined, can significantly enhance the solubility of poorly soluble compounds.[4][12][13]
Common Co-solvents for Biological Assays:
-
Polyethylene Glycol (PEG 300 or PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerol
-
Objective: To find a co-solvent mixture that maintains 3-ASBF solubility without disrupting the assay.
-
Stock Solution Preparation: Instead of 100% DMSO, prepare your 3-ASBF stock in a binary mixture. A good starting point is a 1:1 (v/v) mixture of DMSO and another co-solvent like PEG 400.
-
Assay Compatibility Test: As in Protocol 1, test the tolerance of your assay to the new co-solvent mixture. For example, test final concentrations of 1% (0.5% DMSO + 0.5% PEG 400) and 2% (1% DMSO + 1% PEG 400). Run vehicle controls.
-
Solubility Test: Repeat the serial dilution test (Protocol 2) using the best-tolerated co-solvent mixture. The presence of a second solvent like PEG can often prevent the compound from precipitating out of the aqueous buffer.[14]
Why this works: Co-solvents reduce the polarity of the bulk aqueous solution and can lower the interfacial tension between the hydrophobic compound and water, thereby increasing solubility.[12][13]
| Solvent | Dielectric Constant (Polarity) | Pros | Cons |
| Water | ~80 | Biologically compatible | Poor solvent for nonpolar compounds |
| DMSO | ~47 | Excellent dissolving power for many compounds | Can affect protein stability and enzyme activity at >1%[6][8] |
| Ethanol | ~25 | Biologically tolerated at low % | Can denature proteins at higher concentrations |
| PEG 400 | ~12.5 | Low toxicity, good solubilizer | Can increase solution viscosity |
| Propylene Glycol | ~32 | Good safety profile | Less effective than DMSO for highly crystalline solids |
This table provides a general guide. Empirical testing is always required.
Mechanism & Pathway Considerations
3-Aminobenzenesulfonyl fluoride is a covalent probe. Its sulfonyl fluoride "warhead" is designed to react with nucleophilic amino acid residues (like serine, tyrosine, or lysine) in a protein's binding pocket.[1][15] Poor solubility directly impacts this mechanism by reducing the effective concentration of the probe available to interact with its target.
Caption: Impact of solubility on the covalent modification pathway.
As the diagram illustrates, effective dissolution is the critical first step. If the compound precipitates, it is removed from the equilibrium, preventing target engagement and leading to false-negative results. The strategies outlined in this guide are designed to maximize the concentration of the solvated, active compound, ensuring that your assay accurately reflects the interaction between the probe and its target.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
-
The Effect of Dimethyl Sulfoxide on the Lysozyme Unfolding Kinetics, Thermodynamics, and Mechanism. (n.d.). MDPI. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]
-
Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. (2021). PubMed. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2022). Future Journal of Pharmaceutical Sciences. [Link]
-
Dimethyl sulfoxide induced structural transformations and non-monotonic concentration dependence of conformational fluctuation around active site of lysozyme. (2013). The Journal of Chemical Physics. [Link]
-
The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. (2020). RSC Publishing. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2012). PMC - NIH. [Link]
-
The Effects of Cosolvents on the Action of Pharmaceutical Buffers. (n.d.). Journal of the Parenteral Drug Association. [Link]
-
What are the effects of Pharmaceutical DMSO on enzyme activity?. (2023). Hubei Cheezheng Energy Development Co., Ltd. Blog. [Link]
-
Sulfur fluoride exchange. (2023). PMC - PubMed Central. [Link]
-
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (2020). NIH. [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PMC - NIH. [Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). PMC - NIH. [Link]
-
ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. (2015). ChemInform. [Link]
-
Troubleshooting Guide for Common Protein Solubility Issues. (2023). Patsnap Synapse. [Link]
-
Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. (2022). YouTube. [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2011). PMC. [Link]
-
Covalent Inhibitor Criteria. (n.d.). The Chemical Probes Portal. [Link]
-
Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. (2019). ChemRxiv. [Link]
-
Understanding Common Lab Solvents. (n.d.). CP Lab Safety. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]
-
The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. (1984). PubMed. [Link]
- Organic synthesis applications of non-aqueous fluoride salt solutions. (n.d.).
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. longdom.org [longdom.org]
- 5. What are the effects of Pharmaceutical DMSO on enzyme activity? - Blog - Hubei Cheezheng Energy Development Co., Ltd [cheezhengchem.com]
- 6. The Effect of Dimethyl Sulfoxide on the Lysozyme Unfolding Kinetics, Thermodynamics, and Mechanism | MDPI [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 10. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Off-Target Labeling with Sulfonyl Fluoride Probes
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when working with sulfonyl fluoride probes.
Q1: What is the fundamental cause of off-target labeling with sulfonyl fluoride probes?
A1: Sulfonyl fluoride (SF) probes are designed as "privileged" electrophilic warheads, meaning they have a good balance of aqueous stability and reactivity.[1][2] Their primary mechanism involves forming a covalent bond with nucleophilic amino acid residues within a protein's binding site. While they can be exquisitely specific, this reactivity is not absolute. Off-target labeling occurs when the probe reacts with proteins other than your intended target. The primary cause is a combination of two factors:
-
Broad Reactivity Profile: SF probes can react with a range of nucleophilic residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[1][3] While context-specific residues in a binding pocket are preferred targets, highly abundant and accessible residues on other proteins (like surface lysines) can become non-specific targets, especially under suboptimal conditions.[4][5]
-
Mass Action Effect: At high concentrations, the sheer number of probe molecules increases the probability of them reacting with less reactive, but highly abundant, off-target sites. This drives the reaction toward non-specific labeling.
Q2: My probe is labeling many proteins on the gel, creating high background. What's the first thing I should check?
A2: The most common culprit for high background is excessive probe concentration. The first and most critical step is to perform a probe concentration titration. Start with the manufacturer's recommended concentration and perform a series of dilutions (e.g., 2-fold or 5-fold serial dilutions) below that point. The goal is to find the lowest concentration that provides a robust signal for your target of interest while minimizing the intensity of background bands.[6][7]
Q3: How does incubation time affect labeling specificity?
A3: Incubation time is another critical parameter. Longer incubation times can drive the reaction to completion for your target, but they also provide more opportunity for the probe to react with lower-affinity, off-target proteins. It's a trade-off between on-target signal strength and off-target noise. We recommend performing a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) at the optimal probe concentration you determined from your titration. This will help you identify the "sweet spot" where the on-target signal is strong before significant off-target labeling accumulates.
Q4: Are all sulfonyl fluoride probes created equal in terms of reactivity?
A4: Absolutely not. The reactivity of the SF warhead can be significantly modulated by the electronic properties of its molecular scaffold.[5] Electron-withdrawing groups attached to an aryl sulfonyl fluoride, for instance, can increase the electrophilicity of the sulfur atom, making the probe more reactive.[3][8] Conversely, electron-donating groups can decrease reactivity.[3][8] When selecting a probe, consider its intrinsic reactivity in the context of your target and proteome. A highly reactive probe might be excellent for a low-abundance target but could produce high background in a complex lysate.
In-Depth Troubleshooting Guides
This section provides structured approaches to systematically diagnose and solve more complex off-target labeling issues.
Guide 1: Systematic Optimization of Labeling Conditions
If basic adjustments to concentration and time are insufficient, a systematic optimization workflow is necessary. This protocol ensures you are exploring the experimental space logically.
Caption: Workflow for optimizing SF probe concentration and incubation time.
-
Prepare Proteome: Prepare your cell or tissue lysate and determine the total protein concentration using a standard method like a BCA assay. Normalize all samples to a consistent concentration (e.g., 1 mg/mL) to ensure reproducibility.
-
Concentration Titration:
-
Aliquot equal amounts of the normalized lysate.
-
Add your sulfonyl fluoride probe across a range of final concentrations (e.g., from 10 µM down to 0.1 µM). Include a DMSO vehicle control.[6]
-
Incubate all samples for a fixed, intermediate time (e.g., 30 minutes) at the recommended temperature (e.g., room temperature or 37°C).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze via SDS-PAGE and in-gel fluorescence scanning. Identify the lowest concentration that labels your target effectively with the least background.
-
-
Time-Course Experiment:
-
Using the optimal concentration determined above, set up another series of identical lysate aliquots.
-
Incubate them for different durations (e.g., 15, 30, 60, 120 minutes).
-
Stop the reaction and analyze by SDS-PAGE as before.
-
Select the time point that provides the best signal-to-noise ratio.
-
| Probe Conc. | Incubation Time | Target Signal Intensity (RFU) | Background Signal (Average RFU) | Signal-to-Noise Ratio | Recommendation |
| 10 µM | 30 min | 50,000 | 25,000 | 2.0 | Too high, significant background. |
| 2 µM | 30 min | 45,000 | 8,000 | 5.6 | Good target signal, moderate background. |
| 1 µM | 30 min | 40,000 | 4,000 | 10.0 | Optimal Concentration. |
| 1 µM | 15 min | 25,000 | 3,000 | 8.3 | Signal may be too low. |
| 1 µM | 60 min | 42,000 | 4,500 | 9.3 | Optimal Time. |
| 1 µM | 120 min | 43,000 | 10,000 | 4.3 | Background increasing. |
Guide 2: Using Competition Experiments to Validate Specificity
Even under optimal conditions, you may observe persistent bands. A competitive ABPP experiment is the gold standard for confirming that your probe is binding to the intended target in a specific manner.[9][10]
Caption: Specificity validation via competitive displacement of the SF probe.
-
Select a Competitor: Choose a known, selective inhibitor for your target protein. This can be a reversible small molecule or an irreversible inhibitor that is not a sulfonyl fluoride.
-
Pre-incubation: Aliquot your lysate. To one aliquot, add a saturating concentration (typically 10-100x the Ki or IC50) of your competitor compound. To a control aliquot, add the same volume of vehicle (e.g., DMSO). Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the target.
-
Probe Labeling: Add your optimized concentration of the sulfonyl fluoride probe to both the competitor-treated sample and the control sample. Incubate for your optimized time.
-
Analysis: Stop the reactions and analyze by SDS-PAGE and in-gel fluorescence.
-
Specific Target Band: The intensity of your target protein's band should be significantly reduced or completely absent in the lane pre-incubated with the competitor. This demonstrates that the probe and the inhibitor are competing for the same binding site.
-
Non-Specific Bands: Bands that are truly off-targets will show no change in intensity between the control and competitor-treated lanes. Their binding sites are not blocked by the specific inhibitor.
Guide 3: Advanced Strategies - Quenching and Scavengers
If off-target labeling persists, especially in complex models like live-cell labeling, you can employ chemical strategies to quench the reactivity of excess, unbound probe.
-
Quenching the Reaction: After the desired incubation time for on-target labeling, you can add a high concentration of a nucleophile-rich protein like bovine serum albumin (BSA) or a small molecule nucleophile to the reaction. This will "scavenge" any remaining reactive probe, preventing it from causing further non-specific labeling during downstream processing steps.
-
Using Probe-Free Controls: To identify artifacts arising from the reporter tag (e.g., biotin or a fluorophore) rather than the warhead, always include a control where you label with a probe analog that lacks the sulfonyl fluoride warhead.[11] Any proteins identified with this control are likely non-specific binders to the linker or tag.
By methodically applying these principles and protocols, you can significantly enhance the specificity of your sulfonyl fluoride probe experiments, leading to more reliable and interpretable data.
References
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Science.
- Enamine. (n.d.). Sulfonyl Fluorides. Enamine Store.
- Incze, M., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules.
- Parker, C. G., et al. (2021). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society.
- Zhou, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
- Luo, M., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry.
- BenchChem. (2025). Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites. BenchChem.
- Lee, J., et al. (2023). Three strategies to design activity-based probes and general workflow of activity-based protein profiling. BBA - Proteins and Proteomics.
- G-ULTRA. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed.
- Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. MilliporeSigma.
- Chen, Y., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules.
- Incze, M., et al. (2025). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.
- Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology.
- Bateman, L. A., et al. (2023).
- BenchChem. (2025). Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride (CMSF) as a Chemical Probe. BenchChem.
- Biotai. (n.d.). How to Design ABPP Probes?
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Fu, Y., et al. (2024). Systematic Optimization of Activity-Based Protein Profiling for Identification of Polysorbate-Degradative Enzymes in Biotherapeutic Drug Substance Down to 10 ppb. bioRxiv.
- ResearchGate. (n.d.). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery.
- RSC Publishing. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
- Luo, M., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development.
- Morimoto, K., & van der Hoorn, R. A. L. (2016). Increasing Impact of Activity-Based Protein Profiling in Plant Science. Plant and Cell Physiology.
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl Fluorides - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Design ABPP Probes? Key Strategy Analysis [en.biotech-pack.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Aminobenzenesulfonyl Fluoride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 3-aminobenzenesulfonyl fluoride (m-ABS-F). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile bifunctional building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of its reactivity and optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. We focus on the causality behind each problem and provide actionable solutions.
Problem 1: Low or No Yield of the Desired Sulfonamide Product
Question: I am reacting 3-aminobenzenesulfonyl fluoride with my amine of interest, but I am observing very low conversion to the desired sulfonamide. What are the likely causes and how can I fix this?
Answer:
Low yield is the most common issue and typically stems from the inherent stability of the sulfonyl fluoride (S-F) bond. Unlike the highly reactive sulfonyl chloride, the S-F bond requires specific activation to react efficiently with nucleophiles.[1][2][3]
Possible Cause A: Insufficient Electrophile Activation
The S-F bond is thermodynamically stable and requires activation to become susceptible to nucleophilic attack.[2] Traditional methods often require harsh conditions like high temperatures or a large excess of the amine, which can lead to byproduct formation.
-
Solution 1: Employ Lewis Acid Catalysis. A robust and modern approach is the use of a Lewis acid, such as Calcium Triflimide [Ca(NTf₂)₂], to activate the sulfonyl fluoride. The Lewis acid coordinates to the sulfonyl oxygens or the fluorine atom, increasing the electrophilicity of the sulfur atom and facilitating the reaction under milder conditions.[1][4] This method is compatible with a wide range of electronically and sterically diverse amines.[1][4]
-
Solution 2: Use an Organic Catalyst System. An alternative catalytic system involves using 1-hydroxybenzotriazole (HOBt) in combination with a silicon additive (like TMDS) and a hindered base (like DIPEA) in a polar aprotic solvent such as DMSO or NMP.[5] This method is particularly effective for sterically hindered substrates.[5]
Possible Cause B: Inappropriate Base or Reaction pH
The choice of base is critical. The base must be strong enough to deprotonate the amine nucleophile (or the resulting sulfonamide N-H) but should not promote unwanted side reactions.
-
Solution: For Lewis acid-catalyzed reactions, often no external base is needed as the excess amine serves this role. For catalyst systems like HOBt/TMDS, a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is recommended to prevent it from competing with the substrate amine.[5] If reacting the free base of 3-aminobenzenesulfonyl fluoride, ensure the reaction medium is not acidic, which would protonate the substrate amine and render it non-nucleophilic.
Possible Cause C: Unsuitable Solvent
The choice of solvent can significantly impact reaction rates and solubility of reagents.
-
Solution: For Lewis acid catalysis with Ca(NTf₂)₂, tertiary alcohols like tert-amyl alcohol have proven highly effective.[1][4] For other systems, polar aprotic solvents such as DMSO, NMP, or acetonitrile are generally preferred as they can solubilize the reagents and facilitate the polar transition state of the reaction.
Recommended Starting Conditions (Lewis Acid Method)
| Parameter | Recommended Value | Rationale |
| Solvent | tert-Amyl Alcohol | Excellent performance with Ca(NTf₂)₂ catalysis.[1][4] |
| Catalyst | Ca(NTf₂)₂ (1.0 equiv.) | Proven to activate a broad range of sulfonyl fluorides.[1][4] |
| Amine | 2.0 equiv. | Acts as both nucleophile and base. |
| Temperature | 60 °C | Balances reaction rate with reagent stability. |
| Concentration | 0.2 M | A good starting point for ensuring efficient reaction kinetics. |
Problem 2: Formation of Multiple Byproducts
Question: My reaction is proceeding, but I am seeing multiple spots on my TLC plate or several peaks in my LC-MS that are not my desired product. What are these byproducts and how can I prevent them?
Answer:
Byproduct formation with a bifunctional reagent like m-ABS-F is common if reaction conditions are not properly controlled. The main issues are self-reaction or reaction at the wrong functional group.
Possible Cause A: Self-Polymerization
The amino group of one m-ABS-F molecule can theoretically react with the sulfonyl fluoride of another, leading to oligomers or polymers. This is more likely under harsh conditions (high heat) without a more reactive nucleophile present.
-
Solution 1: Control Stoichiometry and Addition. Add the m-ABS-F solution slowly to a solution containing your amine of interest. This ensures that the m-ABS-F is more likely to encounter your target nucleophile rather than another molecule of itself.
-
Solution 2: Protect the Amino Group. The most robust solution is to temporarily protect the aniline nitrogen. This is the core of achieving orthogonal reactivity (see FAQ 2). An acetyl or Boc protecting group is ideal. The acetyl group can be introduced via acetic anhydride and removed by acid or base hydrolysis, a common strategy in the synthesis of related sulfonamides.[6][7] The Boc group is installed using Boc-anhydride and removed with acid (e.g., TFA), which the sulfonyl fluoride is stable to.[8][9]
Possible Cause B: Hydrolysis of the Sulfonyl Fluoride
Although significantly more stable than sulfonyl chlorides, sulfonyl fluorides can hydrolyze to the corresponding sulfonic acid, especially in the presence of water at elevated temperatures or catalyzed by binding site interactions in biological contexts.[3][10]
-
Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using standard laboratory procedures (e.g., molecular sieves, distillation) and run the reaction under an inert atmosphere (Nitrogen or Argon).
Possible Cause C: Di-sulfonylation of Primary Amine Nucleophile
If your nucleophile is a primary amine (R-NH₂), it is possible for it to react with two molecules of m-ABS-F to form a di-sulfonylated product, R-N(SO₂Ar)₂.
-
Solution: Use an excess of the primary amine nucleophile relative to the m-ABS-F (e.g., 2-3 equivalents). This statistically favors the formation of the mono-sulfonamide. Alternatively, adjusting the stoichiometry to favor the sulfonyl fluoride can be used if the di-sulfonylated product is desired.
Troubleshooting Workflow Diagram
Caption: Decision tree for selective functionalization of 3-aminobenzenesulfonyl fluoride.
Q3: How can I effectively monitor the progress of my reaction?
A: Reaction monitoring is crucial for optimization.
-
Thin-Layer Chromatography (TLC): The simplest method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to track the disappearance of the limiting reagent and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method. It provides fast and accurate confirmation of the consumption of starting materials and the mass of the desired product, as well as any byproducts. This is invaluable for troubleshooting. [11] Q4: What are the best practices for purifying the final sulfonamide product?
A: Purification strategies depend on the properties of your final compound.
-
Column Chromatography: This is the most common method. Silica gel is typically effective. A gradient elution from a non-polar solvent (e.g., Hexanes) to a more polar solvent (e.g., Ethyl Acetate) is a good starting point. [12]* Crystallization: If your product is a solid, crystallization can be a highly effective method for obtaining very pure material. [3]Experiment with different solvent/anti-solvent systems (e.g., Dichloromethane/Hexane, Ethanol/Water).
-
Aqueous Workup: Before chromatography, an aqueous workup is essential. Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water, a mild acid (e.g., 1M HCl) to remove basic impurities, and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.
Section 3: Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for a general-purpose reaction.
Protocol: Calcium Triflimide-Catalyzed Synthesis of a Sulfonamide
This protocol is adapted from modern, high-yield methods for activating sulfonyl fluorides. [1][4] Materials:
-
3-Aminobenzenesulfonyl fluoride (or its N-protected derivative) (1.0 equiv.)
-
Amine nucleophile (2.0 equiv.)
-
Calcium Triflimide [Ca(NTf₂)₂] (1.0 equiv.)
-
Anhydrous tert-amyl alcohol (to 0.2 M)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature controller
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add Calcium Triflimide (1.0 equiv.) and the amine nucleophile (2.0 equiv.).
-
Dissolution: Add anhydrous tert-amyl alcohol to the flask to achieve a final concentration of 0.2 M with respect to the limiting reagent. Stir the mixture until all solids are dissolved.
-
Reagent Addition: In a separate vial, dissolve the 3-aminobenzenesulfonyl fluoride (1.0 equiv., limiting reagent) in a small amount of anhydrous tert-amyl alcohol.
-
Reaction Initiation: Add the sulfonyl fluoride solution to the stirring reaction mixture at room temperature.
-
Heating: Heat the reaction mixture to 60 °C and allow it to stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute it with a larger volume of Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by crystallization to obtain the final sulfonamide.
References
-
Mukherjee, P., Woroch, C. P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943-3947. Available at: [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Fuhrmann, M. F., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Available at: [Link]
-
SynArchive. (n.d.). Protecting Groups List. Available at: [Link]
-
Qin, H.-L., et al. (2021). A Simple Protocol for the Stereoselective Construction of Enaminyl Sulfonyl Fluorides. Angewandte Chemie International Edition. Available at: [Link]
-
Chen, K., et al. (2021). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. Available at: [Link]
-
Mukherjee, P., Woroch, C. P., et al. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
Wilson, R. M., et al. (2016). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society. Available at: [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]
-
ResearchGate. (2005). One-Pot Three-Component Reaction for the Synthesis of 3-Sulfonyl-2-aminopyridines. Available at: [Link]
- Google Patents. (2014). CN103483230B - The preparation method of p-aminobenzenesulfonamide.
-
Li, G., et al. (2020). Installation of -SO2F groups onto primary amides. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (2016). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
-
Cross, C. J., & Northey, E. H. (1938). Water-soluble Derivatives of p-Aminobenzenesulfonamide. I. Journal of the American Chemical Society. Available at: [Link]
-
Al-Masum, M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules. Available at: [Link]
-
Chambers, R. D., et al. (1999). Reactions involving fluoride ion. Part 44.1 Synthesis and chemistry of aromatics with bulky perfluoroalkyl substituents. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Sources
- 1. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 7. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Navigating the Nuances of 3-Aminobenzenesulfonyl Fluoride (3-ABSF) in Aqueous Buffers: A Technical Guide
For researchers and drug development professionals leveraging the reactive properties of 3-aminobenzenesulfonyl fluoride (3-ABSF) as a covalent modifier or serine protease inhibitor, understanding its stability in aqueous environments is paramount to experimental success. This guide provides in-depth technical support, troubleshooting advice, and practical protocols to ensure the reliable and effective use of 3-ABSF in your research.
Frequently Asked Questions (FAQs)
Q1: How stable is 3-aminobenzenesulfonyl fluoride (3-ABSF) in aqueous buffers?
Q2: What is the primary degradation pathway for 3-ABSF in aqueous solutions?
A2: The primary degradation pathway for 3-ABSF in aqueous buffers is hydrolysis. The sulfonyl fluoride moiety is susceptible to nucleophilic attack by water, leading to the formation of 3-aminobenzenesulfonic acid and hydrofluoric acid. This reaction is irreversible and renders the compound inactive as a covalent modifier of serine proteases.
Q3: How does the stability of 3-ABSF compare to other common serine protease inhibitors like PMSF and AEBSF?
A3: While direct comparative studies with 3-ABSF are limited, we can infer its relative stability. PMSF is known for its rapid degradation in aqueous solutions[1][2]. In contrast, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) is recognized for its significantly greater stability in water[2]. The presence of the amino group in 3-ABSF may influence its stability relative to unsubstituted benzenesulfonyl fluoride, but it is generally recommended to handle it with the assumption of limited aqueous stability, similar to other sulfonyl fluorides.
Q4: What is the optimal way to prepare and store 3-ABSF stock solutions?
A4: To minimize hydrolysis, 3-ABSF stock solutions should be prepared in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or isopropanol. A high-concentration stock solution (e.g., 100 mM) should be prepared, aliquoted into single-use volumes, and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.
Troubleshooting Guide
This section addresses common issues encountered when using 3-ABSF and provides a logical approach to problem-solving.
Visualizing the Troubleshooting Workflow
Caption: A flowchart to guide troubleshooting when 3-ABSF appears inactive.
Problem 1: Inconsistent or lower-than-expected inhibition of a target serine protease.
-
Potential Cause: Degradation of 3-ABSF in the aqueous experimental buffer.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your 3-ABSF stock solution was prepared in an anhydrous solvent and stored correctly. If in doubt, prepare a fresh stock.
-
Prepare Working Solutions Fresh: Always dilute the stock solution into your aqueous buffer immediately before adding it to your experiment. Do not store 3-ABSF in aqueous buffers.
-
Assess Buffer pH: If your buffer pH is neutral to alkaline (pH > 7), the rate of hydrolysis will be more significant. Consider if your experiment can be performed at a slightly more acidic pH without compromising your biological system.
-
Empirically Test Stability: Use the protocol provided below to determine the half-life of 3-ABSF in your specific experimental buffer. This will provide you with a clear understanding of its stability under your conditions.
-
Increase Concentration or Reduce Pre-incubation: If significant hydrolysis is occurring, you may need to increase the initial concentration of 3-ABSF to compensate for the loss over time. Alternatively, minimize any pre-incubation steps of 3-ABSF in the aqueous buffer before the addition of the target protein.
-
Problem 2: Complete lack of activity of 3-ABSF.
-
Potential Cause: Complete hydrolysis of 3-ABSF before it can interact with the target protein.
-
Troubleshooting Steps:
-
Immediate Action: Prepare a fresh stock solution of 3-ABSF and add it to the assay at the very last moment.
-
Buffer Compatibility Check: Certain buffer components, particularly those with nucleophilic functional groups, could potentially accelerate the degradation of 3-ABSF. While less common, it is a possibility to consider. If possible, test the stability in a simpler buffer system.
-
Consider a More Stable Alternative: If your experimental conditions (e.g., high pH, long incubation times) are incompatible with the stability of 3-ABSF, consider using a more stable alternative like AEBSF[2].
-
Quantitative Data Summary
| pH | Estimated Half-life of PMSF | Expected Relative Stability of 3-ABSF |
| 7.0 | ~110 minutes | Likely more stable than PMSF |
| 7.5 | ~55 minutes | Likely more stable than PMSF |
| 8.0 | ~35 minutes | Likely more stable than PMSF |
The presence of the amino group on the benzene ring may influence the electronic properties of the sulfonyl fluoride and thus its susceptibility to hydrolysis. However, without direct experimental data, a cautious approach is warranted.
Experimental Protocols
Protocol 1: Preparation of 3-ABSF Stock Solution
-
Materials:
-
3-aminobenzenesulfonyl fluoride (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
-
Procedure:
-
Allow the container of 3-ABSF to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
In a fume hood, weigh out the desired amount of 3-ABSF.
-
Dissolve the solid 3-ABSF in anhydrous DMSO to a final concentration of 100 mM.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Empirical Determination of 3-ABSF Stability in an Experimental Buffer
This protocol allows you to determine the functional half-life of 3-ABSF in your specific buffer by monitoring its ability to inhibit a model serine protease over time.
-
Materials:
-
Your experimental buffer
-
A stock solution of a model serine protease (e.g., trypsin, chymotrypsin)
-
A suitable chromogenic or fluorogenic substrate for the chosen protease
-
3-ABSF stock solution (100 mM in anhydrous DMSO)
-
A microplate reader
-
-
Procedure:
-
Prepare a solution of 3-ABSF in your experimental buffer at the desired final concentration.
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the 3-ABSF/buffer solution.
-
In a microplate well, mix the aged 3-ABSF aliquot with the serine protease and incubate for a fixed period (e.g., 10 minutes) to allow for inhibition.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the rate of substrate cleavage in the microplate reader.
-
As a control, perform the same reaction with a freshly prepared solution of 3-ABSF (time zero).
-
Plot the percentage of remaining protease activity as a function of the pre-incubation time of 3-ABSF in the buffer.
-
From this plot, you can estimate the half-life of 3-ABSF's inhibitory activity in your buffer.
-
Mechanistic Insights
The utility of 3-ABSF as a serine protease inhibitor stems from its ability to covalently modify the active site serine residue.
Caption: The covalent modification of a serine protease by 3-ABSF.
In parallel, the undesirable hydrolysis reaction inactivates the compound.
Caption: The hydrolysis of 3-ABSF in an aqueous environment.
By understanding these competing reactions and the factors that influence them, researchers can design more robust and reproducible experiments.
References
-
Wikipedia. (2023, December 27). Phenylmethylsulfonyl fluoride. In Wikipedia. [Link]
Sources
Technical Support Center: Troubleshooting Failed Reactions with 3-Aminobenzenesulfonyl Fluoride
Welcome to the technical support center for 3-aminobenzenesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions with this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure your experiments are successful.
Part 1: Troubleshooting Failed Reactions
This section addresses specific problems you may encounter, providing explanations for the underlying causes and actionable steps for resolution.
Question 1: My reaction is sluggish or shows no product formation. What are the primary causes and how can I fix it?
Answer:
A lack of reactivity with 3-aminobenzenesulfonyl fluoride often points to issues with the nucleophile, reaction conditions, or the integrity of the reagent itself. Sulfonyl fluorides, while more stable than their chloride counterparts, still require specific conditions for efficient reaction.[1][2][3]
Underlying Causes & Solutions:
-
Insufficient Nucleophilicity: The primary amino group of your substrate may not be sufficiently nucleophilic to attack the electrophilic sulfur center of the sulfonyl fluoride.
-
Solution: The choice of base is critical. While tertiary amines like triethylamine (TEA) are common, a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) can be more effective in deprotonating the nucleophile and driving the reaction forward.[4] For reactions with less reactive nucleophiles, consider using a hindered base like 2,6-lutidine to prevent side reactions.[4] The addition of a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can also significantly enhance the reaction rate by forming a more reactive intermediate.[4]
-
-
Poor Solubility: If either 3-aminobenzenesulfonyl fluoride or your nucleophile has limited solubility in the chosen solvent, the reaction will be slow.
-
Solution: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally good starting points.[4] For reactions that are still sluggish, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) can improve solubility and reaction rates.[4]
-
-
Inadequate Temperature: Many sulfonylation reactions require elevated temperatures to proceed at a reasonable rate.
-
Solution: If your reaction is slow at room temperature, consider gently heating the reaction mixture. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature.
-
-
Reagent Degradation: Although sulfonyl fluorides are relatively stable, prolonged exposure to moisture can lead to hydrolysis, forming the unreactive sulfonic acid.[2][5][6]
-
Solution: Ensure your 3-aminobenzenesulfonyl fluoride is of high purity and has been stored under anhydrous conditions. Always use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting Workflow for Low or No Product Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
Question 2: My reaction is messy, with multiple spots on TLC. What are the likely side reactions and how can I minimize them?
Answer:
The formation of multiple products is a common issue and can often be attributed to side reactions involving either the starting materials or the desired product.
Common Side Reactions and Solutions:
-
Bis-sulfonylation of the Amino Group: The primary amino group on 3-aminobenzenesulfonyl fluoride can react with another molecule of itself, leading to dimers or polymers. This is more likely if a strong base is used in excess.
-
Solution: Use a stoichiometric amount of a hindered base. Alternatively, protect the amino group of 3-aminobenzenesulfonyl fluoride as a carbamate (e.g., Boc or Cbz) before performing the reaction with your nucleophile. The protecting group can be removed in a subsequent step.
-
-
Reaction at Both the Amino and Sulfonyl Fluoride Groups: If your reaction partner is bifunctional, it may react with both the amino and sulfonyl fluoride moieties of 3-aminobenzenesulfonyl fluoride.
-
Solution: Employ protecting group strategies for one of the reactive sites on your substrate to ensure chemoselectivity.
-
-
Hydrolysis of the Sulfonyl Fluoride: As mentioned previously, the presence of water will lead to the formation of the corresponding sulfonic acid.[5][6]
-
Solution: Rigorously exclude water from your reaction by using anhydrous solvents and reagents, and maintaining an inert atmosphere.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended general protocol for reacting 3-aminobenzenesulfonyl fluoride with a primary amine?
A1: A reliable starting point is as follows:
Experimental Protocol: Sulfonamide Formation
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Addition of Sulfonyl Fluoride: In a separate flask, dissolve 3-aminobenzenesulfonyl fluoride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the amine solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40 °C) may be applied.
-
Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Q2: How can I confirm the quality of my 3-aminobenzenesulfonyl fluoride?
A2: The hydrochloride salt of 3-aminobenzenesulfonyl fluoride has a reported melting point of around 200 °C.[7] Verifying the melting point can be a quick check for purity. Additionally, you can acquire ¹H and ¹⁹F NMR spectra to confirm the structure and identify any significant impurities.
Q3: What are the best practices for storing 3-aminobenzenesulfonyl fluoride?
A3: It should be stored in a tightly sealed container in a cool, dry place, away from moisture. For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended. The hydrochloride salt is often more stable for storage.[7][8]
Q4: Can I use 3-aminobenzenesulfonyl fluoride in aqueous or protic solvents?
A4: While sulfonyl fluorides are more resistant to hydrolysis than sulfonyl chlorides, they will still hydrolyze in the presence of water, especially with prolonged reaction times or at elevated temperatures.[5][6] It is generally recommended to use aprotic solvents to avoid this side reaction.[4]
Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO₂S | PubChem[9] |
| Molecular Weight | 175.18 g/mol | PubChem[9] |
| Melting Point (HCl salt) | ~200 °C | ChemicalBook[7] |
| Common Solvents | DCM, ACN, THF, DMF | Benchchem[4] |
References
- Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry.
-
ACS Publications. (2023, May 25). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions [Video]. YouTube. [Link]
-
Ball, N. D. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]
-
Ball, N. D. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. [Link]
-
Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-aminobenzenesulfonyl fluoride. PubChem. Retrieved from [Link]
Sources
- 1. Sulfonyl Fluorides - Enamine [enamine.net]
- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - ProQuest [proquest.com]
- 3. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-AMINOBENZENESULFONYL FLUORIDE HYDROCHLORIDE CAS#: 3887-48-7 [amp.chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. PubChemLite - 3-aminobenzenesulfonyl fluoride (C6H6FNO2S) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Assessing Covalent Modification by 3-Aminobenzenesulfonyl Fluoride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-aminobenzenesulfonyl fluoride (3-ASBF) and related sulfonyl fluoride probes. This guide is designed to provide in-depth, field-proven insights into the application and troubleshooting of experiments aimed at assessing covalent protein modification. We will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your work is built on a foundation of scientific integrity and logic.
Frequently Asked Questions (FAQs)
Q1: What is 3-aminobenzenesulfonyl fluoride (3-ASBF) and what is its mechanism of action?
A: 3-Aminobenzenesulfonyl fluoride (3-ASBF) is a reactive chemical probe featuring a sulfonyl fluoride (-SO₂F) moiety. This functional group is a key electrophile in a class of reactions known as Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[1][2] Unlike many covalent modifiers that are highly reactive and unstable, sulfonyl fluorides like 3-ASBF strike a critical balance: they are stable enough for use in aqueous biological systems but are reactive enough to form durable covalent bonds with specific nucleophilic amino acid residues on a protein.[3][4]
The core of its utility lies in its role as a "warhead" in covalent inhibitor design and activity-based protein profiling (ABPP).[3][5][6] The guidance system—in this case, the aminobenzene scaffold, or a larger molecule it's attached to—directs the warhead to a protein's binding pocket. Proximity and the specific microenvironment of the protein's active site then enable a covalent reaction.[7]
The mechanism involves the nucleophilic attack by an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This attack results in the displacement of the fluoride ion and the formation of a highly stable sulfonamide (with lysine) or sulfonate ester (with tyrosine, serine, or threonine) linkage.
Caption: Mechanism of covalent modification by 3-ASBF.
Q2: Which amino acid residues does 3-ASBF target?
A: Sulfonyl fluorides are versatile covalent modifiers known for their ability to react with a range of nucleophilic amino acid residues. This broadens their applicability beyond the cysteine-focused warheads (like acrylamides) that have traditionally dominated covalent inhibitor design.[8] The primary targets for 3-ASBF and similar sulfonyl fluorides include:
-
Tyrosine (Tyr)
-
Lysine (Lys)
-
Serine (Ser)
-
Histidine (His)
-
Threonine (Thr)
It is crucial to understand that this reactivity is "context-dependent".[3][5] A lysine or tyrosine residue that is unreactive when exposed to the solvent may become highly nucleophilic and susceptible to modification when located within the specific electrostatic and geometric environment of a protein's binding pocket.[9] This context-dependent reactivity is a key advantage, as it reduces off-target modifications and favors labeling of specific binding sites.[10]
Troubleshooting Guide: Experimental Workflows
The confirmation and characterization of covalent modification are paramount. The two most common and powerful techniques for this are Mass Spectrometry and Western Blotting. Below are common issues and solutions for each.
Caption: General experimental workflow for assessing covalent modification.
Mass Spectrometry (MS) Troubleshooting
MS is the definitive method for confirming covalent modification, providing precise mass information and enabling site identification.
Q3: I performed an intact protein MS analysis after incubation with 3-ASBF, but I don't see a mass shift corresponding to the adduct. What went wrong?
A: This is a common issue that can point to several factors. The expected mass shift for 3-aminobenzenesulfonyl is +156.01 Da . If this is absent, consider the following:
| Potential Cause | Troubleshooting Steps & Explanation |
| Low Labeling Stoichiometry | The reaction may be inefficient. Solution: Optimize reaction conditions. Increase the concentration of 3-ASBF (try a range from 10-100 molar excess), extend the incubation time (from 1 hour to overnight), and ensure the buffer pH is optimal (typically 7.4-8.5) for the nucleophilicity of the target residue. |
| Reagent Instability/Hydrolysis | Sulfonyl fluorides can hydrolyze over time, rendering them inactive.[9] Solution: Use a fresh bottle of 3-ASBF. Prepare stock solutions in anhydrous DMSO and store desiccated at -20°C or -80°C. Minimize the time the stock solution is exposed to ambient moisture. |
| Protein Instability | The protein itself may be precipitating or degrading under the labeling conditions, especially with extended incubation or the presence of DMSO. Solution: Check for protein precipitation post-incubation. Run a simple SDS-PAGE of the pre- and post-reaction mixture to check for protein loss or degradation. Consider using a lower percentage of DMSO. |
| MS Deconvolution/Resolution Issues | If the labeling is partial (e.g., 30%), the resulting spectrum will be a mix of unmodified and modified species. Poor instrument resolution or deconvolution errors can obscure the modified peak. Solution: Ensure you are using a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).[11] Manually inspect the raw spectra for the expected mass peak before deconvolution. Consult with a core facility specialist. |
Q4: I can confirm the modification on the intact protein level, but I'm struggling to pinpoint the exact residue of modification via LC-MS/MS (bottom-up proteomics). What should I do?
A: Identifying the modification site is often more challenging than confirming its presence.
| Potential Cause | Troubleshooting Steps & Explanation |
| Missed Cleavage by Protease | The bulky adduct near a protease cleavage site (e.g., next to a Lys or Arg for trypsin) can hinder enzyme access, leading to a missed cleavage. This results in a large, modified peptide that may not be detected. Solution: Use a combination of proteases (e.g., Trypsin, Chymotrypsin, Glu-C) in separate digests to generate different, overlapping peptides. |
| Poor Ionization/Fragmentation | The modified peptide may not ionize efficiently or may fragment in an unusual way, preventing successful identification by the database search algorithm. Solution: Employ different fragmentation techniques. While CID/HCD are common, Electron Transfer Dissociation (ETD) can be more effective for preserving labile modifications and providing better sequence coverage.[12] |
| Incorrect Database Search Parameters | The search algorithm will not find what it isn't told to look for. Solution: Ensure you have defined the 3-ASBF adduct (+156.0143 Da on S, T, Y, K, H) as a variable modification in your search software (e.g., MaxQuant, Proteome Discoverer, Mascot). This is the most common reason for failed site identification. |
| Substoichiometric Modification | If the modification is present on only a small fraction of the total protein population, the signal from the modified peptide may be below the limit of detection. Solution: Consider enriching for the modified protein before digestion, if possible. Otherwise, ensure high-quality, high-resolution MS/MS data is acquired to maximize the chances of detecting low-abundance ions. |
Western Blotting Troubleshooting
Western blotting is a widely accessible technique to infer modification, especially when using a tagged version of the probe.
Q5: I ran an SDS-PAGE gel of my protein before and after reacting with 3-ASBF, but I don't see a shift in the band's migration. Does this mean the reaction failed?
A: Not necessarily. This is an expected result. The mass added by 3-ASBF (+156 Da) is far too small to be resolved as a visible band shift on a standard SDS-PAGE gel for any protein larger than a few kDa. Do not rely on a band shift as evidence of modification for small molecule adducts.
The solution is to use an affinity-tagged analog of 3-ASBF, such as one containing a biotin handle. This allows for detection not by a mass shift, but by a secondary probing step.
Q6: I'm using a biotinylated 3-ASBF analog and detecting with streptavidin-HRP. I'm seeing either no signal or very high background. How can I fix this?
A: This points to issues with either the labeling reaction or the western blot procedure itself.
| Potential Cause | Troubleshooting Steps & Explanation |
| No Signal | This indicates a failed labeling reaction. Solution: Revisit the troubleshooting steps for the MS section (Q3). Ensure your protein is pure and free of other amine-containing buffers (like Tris) or stabilizers (like BSA), which will compete for the reagent.[13] |
| High Background / Non-specific Bands | The membrane has non-specific binding sites that are interacting with the streptavidin-HRP. Solution: 1. Optimize Blocking: This is the most critical step.[14][15] Block for at least 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST. Avoid non-fat milk, as it contains endogenous biotin which will lead to extremely high background.[15]2. Titrate the Probe: You may be using too much of the biotin-3-ASBF probe, leading to non-specific labeling. Perform a dose-response experiment to find the lowest concentration that still labels your target.3. Thorough Washing: Increase the number and duration of your wash steps after incubation with streptavidin-HRP. Use a buffer containing a detergent like Tween-20 (e.g., TBST).[16] |
Detailed Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry Analysis
This protocol is designed to confirm the covalent modification and determine the stoichiometry of labeling.
-
Protein Preparation:
-
Prepare your protein of interest at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS or HEPES, pH 7.4). Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of 3-ASBF in anhydrous DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution with 3-ASBF to achieve a final molar excess of 50-100 fold (probe-to-protein). The final DMSO concentration should not exceed 5% (v/v).
-
Include a "DMSO only" negative control.
-
Incubate the reaction at room temperature for 4 hours or at 4°C overnight with gentle rotation.
-
-
Sample Cleanup:
-
Remove unreacted 3-ASBF using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a volatile buffer suitable for MS (e.g., 50 mM ammonium bicarbonate).
-
-
Mass Spectrometry Analysis:
-
Dilute the desalted protein to ~1 µM in an appropriate solvent for ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample into a high-resolution mass spectrometer.
-
Acquire spectra in the appropriate m/z range for your protein.
-
Process the raw data using deconvolution software to determine the intact protein mass. Compare the mass of the 3-ASBF-treated sample with the DMSO control. Look for a mass increase of +156.01 Da (or multiples thereof for multiple modifications).
-
Protocol 2: Western Blot Detection with a Biotinylated Probe
This protocol uses a biotinylated analog of 3-ASBF to confirm modification via affinity blotting.
-
Labeling Reaction:
-
Follow steps 1-3 from Protocol 1, but use a biotinylated-ASBF analog at a final concentration of 10-50 µM.
-
-
Sample Preparation for SDS-PAGE:
-
After incubation, add 4X Laemmli sample buffer to a portion of the reaction mixture and the DMSO control.
-
Boil samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.[17]
-
-
Blocking and Detection:
-
CRITICAL STEP: Block the membrane for 1 hour at room temperature in Blocking Buffer (5% w/v BSA in 1X TBST). Do not use milk.[15]
-
Wash the membrane 3 times for 5 minutes each with 1X TBST.
-
Incubate the membrane with a streptavidin-HRP conjugate (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane 4 times for 5 minutes each with 1X TBST.
-
-
Imaging:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager. A band should appear in the lane corresponding to the biotin-ASBF treated sample, confirming covalent modification.
-
References
-
Characterization of Covalent-Reversible EGFR Inhibitors. PubMed Central. Available at: [Link]
-
High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. PubMed. Available at: [Link]
-
Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. PubMed Central. Available at: [Link]
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Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. Available at: [Link]
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Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. PubMed. Available at: [Link]
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Covalent drugs and inhibitors characterization based on kinetic properties. ResearchGate. Available at: [Link]
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Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. Available at: [Link]
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Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry. ResearchGate. Available at: [Link]
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Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. Available at: [Link]
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Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PubMed Central. Available at: [Link]
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The rise of covalent inhibitors in strategic therapeutic design. CAS.org. Available at: [Link]
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New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]
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Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PubMed Central. Available at: [Link]
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Sulfonyl fluorides as privileged warheads in chemical biology. PubMed Central. Available at: [Link]
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Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. Available at: [Link]
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Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. ACS Publications. Available at: [Link]
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Correlation between nonapeptide conversion and amino acid labelling percentage. ResearchGate. Available at: [Link]
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Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. PubMed Central. Available at: [Link]
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Protein labeling protocol. Abberior Instruments. Available at: [Link]
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Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1. PubMed Central. Available at: [Link]
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Global Analysis - Analysis of Protein Post-Translational Modifications by Mass Spectrometry. IntechOpen. Available at: [Link]
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Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. PubMed Central. Available at: [Link]
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Arginine Accelerates Sulfur Fluoride Exchange and Phosphorus Fluoride Exchange Reactions between Proteins. PubMed. Available at: [Link]
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Approaches to covalent protein modification in chemical biology and drug discovery. ResearchGate. Available at: [Link]
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Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ResearchGate. Available at: [Link]
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Covalent Modification. Chemistry LibreTexts. Available at: [Link]
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Getting Rid of the Noise: Western Blot Blocking. Azure Biosystems. Available at: [Link]
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Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. PubMed Central. Available at: [Link]
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Biospecific Chemistry for Covalent Linking of Biomacromolecules. PubMed Central. Available at: [Link]
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Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation. YouTube. Available at: [Link]
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Protocol for GABA-A receptor beta3 Antibody Western Blot (WB) Fluorescent Detection. Synaptic Systems. Available at: [Link]
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Protein Modification at Tyrosine with Iminoxyl Radicals. ResearchGate. Available at: [Link]
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Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PubMed Central. Available at: [Link]
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Protein Modification at Tyrosine with Iminoxyl Radicals. PubMed. Available at: [Link]
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Site-Specific Protein Labeling Methods and Protocols. ResearchGate. Available at: [Link]
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Blocking & Antibody Incubation - Western Blot. Bio-Rad. Available at: [Link]
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An Optimized Procedure for the Site-Directed Labeling of NGF and proNGF for Imaging Purposes. Frontiers. Available at: [Link]
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Western blot blocking solutions. YouTube. Available at: [Link]
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Minimizing hydrolysis of 3-aminobenzenesulfonyl fluoride during experiments
Welcome to the technical support center for 3-aminobenzenesulfonyl fluoride (3-ASBF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to ensure the successful application of 3-ASBF in your experiments by minimizing its hydrolysis.
Introduction to 3-Aminobenzenesulfonyl Fluoride
3-Aminobenzenesulfonyl fluoride is a valuable reagent in chemical biology and drug discovery, often employed as a covalent modifier of proteins. The sulfonyl fluoride moiety is a privileged electrophilic warhead due to its relatively high stability in aqueous environments compared to other sulfonyl halides, combined with its ability to react with various nucleophilic amino acid residues such as serine, lysine, tyrosine, and histidine.[1][2] However, like all electrophiles, 3-ASBF is susceptible to hydrolysis, which can impact experimental reproducibility and outcomes. This guide provides a comprehensive overview of the factors influencing its stability and practical steps to mitigate unwanted hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 3-aminobenzenesulfonyl fluoride degradation in my experiments?
A1: The primary degradation pathway for 3-aminobenzenesulfonyl fluoride in experimental settings is hydrolysis. This reaction involves the nucleophilic attack of a water molecule on the sulfur atom of the sulfonyl fluoride group, leading to the formation of the corresponding sulfonic acid. This sulfonic acid is inactive as a covalent modifier and can act as a competitive inhibitor, thus reducing the efficiency of your desired reaction.[3]
Q2: How stable are sulfonyl fluorides in general?
A2: Sulfonyl fluorides are notably more stable than their sulfonyl chloride counterparts due to the strong sulfur-fluorine bond.[4][5][6] They exhibit greater resistance to hydrolysis and thermolysis, making them well-suited for applications in biological systems.[4][7][8] However, their stability is not absolute and can be influenced by several factors.
Q3: Can the amino group on 3-aminobenzenesulfonyl fluoride affect its stability?
A3: Yes, the amino group can influence the reactivity and stability of the sulfonyl fluoride moiety through electronic effects. The position of the amino group on the benzene ring can alter the electrophilicity of the sulfur atom. Additionally, under certain pH conditions, the amino group can be protonated, which may affect the molecule's overall reactivity and solubility.
Q4: How does pH affect the hydrolysis of 3-aminobenzenesulfonyl fluoride?
A4: The rate of hydrolysis of sulfonyl fluorides is pH-dependent. While they are relatively stable, extremes in pH can accelerate hydrolysis. Strongly basic conditions can promote the nucleophilic attack of hydroxide ions, leading to faster degradation. While some studies suggest sulfonyl fluorides are more stable in acidic to neutral conditions, it is crucial to empirically determine the optimal pH for your specific application. For instance, the use of acidified phosphate fluoride (APF) gels in dentistry, which have a low pH, facilitates the desired reaction with tooth enamel while minimizing unwanted reactions.[9]
Troubleshooting Guide: Minimizing Hydrolysis
This section provides practical solutions to common problems encountered during the use of 3-aminobenzenesulfonyl fluoride.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results or low reaction yield | Hydrolysis of 3-ASBF stock solution or during the experiment. | Prepare fresh stock solutions of 3-ASBF in an anhydrous aprotic solvent like DMSO or DMF. Minimize the time the compound is in aqueous buffer before use. |
| Complete loss of activity | Significant hydrolysis of the sulfonyl fluoride group. | Verify the integrity of your 3-ASBF solid stock. Store the solid compound in a desiccator at low temperature. When in solution, use immediately or store at -80°C for short periods. |
| Precipitation of the compound in aqueous buffer | Poor solubility of 3-ASBF at the working concentration or pH. | Optimize the final concentration of the organic solvent (e.g., DMSO) in your assay, ensuring it does not exceed a level that affects your biological system. Adjust the pH of the buffer to improve solubility. |
Experimental Protocols
Protocol 1: Preparation and Storage of 3-ASBF Stock Solutions
-
Solvent Selection: Use anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare concentrated stock solutions (e.g., 10-100 mM).
-
Preparation: Allow the vial of solid 3-ASBF to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Weigh the desired amount in a controlled environment and dissolve in the chosen solvent.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C in tightly sealed vials. Avoid repeated freeze-thaw cycles.
Protocol 2: Minimizing Hydrolysis During a Typical Bioconjugation Reaction
-
Buffer Selection: Choose a buffer with a pH in the range of 6.0-7.5. Buffers like MES, PIPES, or HEPES are often good starting points. Avoid highly basic buffers (pH > 8.5).
-
Reaction Setup: Add the 3-ASBF stock solution to the aqueous reaction buffer containing your protein of interest as the final step. Ensure rapid and thorough mixing.
-
Temperature Control: Perform the reaction at a controlled, and if possible, lower temperature (e.g., 4°C or room temperature) to slow down the rate of hydrolysis.
-
Reaction Time: Optimize the reaction time to be as short as necessary to achieve the desired level of modification, thereby minimizing the exposure of 3-ASBF to the aqueous environment.
-
Quenching: If necessary, quench the reaction by adding a small molecule nucleophile (e.g., Tris buffer or β-mercaptoethanol) to consume any unreacted 3-ASBF.
Visualizing Key Concepts
Hydrolysis of 3-Aminobenzenesulfonyl Fluoride
Caption: The hydrolysis pathway of 3-aminobenzenesulfonyl fluoride.
Decision Workflow for Experimental Setup
Caption: A workflow for minimizing hydrolysis during experiments.
Data Summary
| Parameter | Recommendation for Minimizing Hydrolysis | Rationale |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the sulfonyl fluoride. |
| Storage of Stock Solution | -20°C to -80°C, single-use aliquots | Reduces degradation over time and minimizes effects of freeze-thaw cycles. |
| Reaction pH | 6.0 - 7.5 | Balances the reactivity of the sulfonyl fluoride with its stability, avoiding base-catalyzed hydrolysis. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures generally slow down the rate of hydrolysis. |
| Reaction Time | As short as possible | Minimizes the duration of exposure to the aqueous environment. |
Conclusion
By understanding the chemical properties of 3-aminobenzenesulfonyl fluoride and implementing the strategies outlined in this guide, researchers can significantly reduce the impact of hydrolysis on their experiments. This will lead to more reliable and reproducible data, ultimately accelerating scientific discovery. The unique balance of stability and reactivity of sulfonyl fluorides makes them powerful tools, and with careful experimental design, their full potential can be realized.[2][7][8]
References
-
Kelly, J. A., et al. (2011). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 133(42), 16845–16857. [Link]
-
Al-Faiyz, Y. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ACS Omega, 7(50), 46867–46876. [Link]
-
Smith, C. D., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6, 234–249. [Link]
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Smith, C. D., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed, 35046554. [Link]
-
Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. Nature Reviews Chemistry, 7, 604–621. [Link]
-
Gouverneur, V., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]
-
Pees, A., et al. (2021). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. [Link]
-
ResearchGate. A) Synthetic routes to sulfonyl fluorides. B) Limitations of known... [Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]
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Wirth, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11904–11908. [Link]
-
Ciulla, M., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed, 33207436. [Link]
-
Lucchini, V., et al. (2011). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Organic Letters, 13(4), 656–659. [Link]
-
Sharpless, K. B., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 58(84), 11841–11844. [Link]
-
Kasiak, P., et al. (2023). The Influence of Calcium Ions and pH on Fluoride Release from Commercial Fluoride Gels in an In Vitro Study. Materials, 16(11), 4086. [Link]
-
Baranczak, A., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1361-1365. [Link]
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Sharpless, K. B., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(4), nwad035. [Link]
-
ResearchGate. Fluoride content dependence on changes in pH. [Link]
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Cravatt, B. F., et al. (2021). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Science, 12(32), 10731–10745. [Link]
-
Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. [Link]
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Technical Support Center: Troubleshooting Selectivity Issues with 3-Aminobenzenesulfonyl Fluoride (3-ABSF) Probes
Welcome to the technical support guide for 3-aminobenzenesulfonyl fluoride (3-ABSF) and related sulfonyl fluoride (SF) probes. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common selectivity and reactivity challenges encountered during experimentation.
Introduction to Sulfonyl Fluoride Probes
Sulfonyl fluoride electrophiles are powerful tools in chemical biology and drug discovery. They can covalently modify a range of nucleophilic amino acid residues, including tyrosine, serine, threonine, lysine, and histidine.[1][2] This broad reactivity profile, governed by both non-covalent binding affinity and the intrinsic reactivity of the warhead, makes them excellent for activity-based protein profiling (ABPP) and developing targeted covalent inhibitors.[3][4] However, this same reactivity can lead to selectivity challenges, such as off-target labeling and high background signals. This guide provides a structured approach to troubleshooting these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing high background or non-specific staining in my gel-based or microscopy experiments. What are the primary causes and solutions?
High background signal is a common issue that can mask true on-target labeling. It typically arises from unreacted probe, non-specific binding of the probe to proteins or surfaces, or cellular autofluorescence.
Potential Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Excess Unreacted Probe | The fluorescently tagged SF probe has not been fully quenched or washed away, leading to a diffuse signal across the gel or image. | Optimize Quenching & Washing: • Quench: After the labeling reaction, add a nucleophilic quenching agent like Tris buffer (1 M, pH 8.0) or β-mercaptoethanol (BME) to scavenge any remaining reactive probe. • Wash: Increase the number and duration of wash steps.[5] Use a mild detergent like Tween-20 (0.1-0.2%) in your wash buffer to disrupt weak, non-specific interactions.[5] |
| Probe Concentration Too High | Using an excessive probe concentration increases the likelihood of non-specific, promiscuous labeling of abundant, non-target proteins.[6] | Titrate Probe Concentration: Perform a dose-response experiment to find the lowest effective concentration that provides robust on-target labeling with minimal background. Start with a range (e.g., 0.1 µM to 10 µM) and analyze the signal-to-noise ratio. |
| Non-Specific Binding | The probe's scaffold or fluorophore may have inherent "stickiness," causing it to bind non-covalently to proteins or membranes. | Increase Blocking: Use appropriate blocking agents. For Western blots or IHC, use standard blocking buffers (e.g., 5% BSA or milk). For pull-down experiments, pre-clear lysate with control beads. The TrueBlack® IF Background Suppressor System can also reduce background from charged dyes.[6] |
| Probe Degradation/Hydrolysis | Sulfonyl fluoride probes can hydrolyze, especially at non-optimal pH or during prolonged storage.[7] The resulting sulfonic acid may bind non-specifically or the released fluorophore can contribute to background. | Verify Probe Integrity: Prepare fresh stock solutions in anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. Run a control lane on a gel with the probe in buffer alone to check for fluorescent degradation products. |
| Cellular Autofluorescence | Some cell types or tissues naturally fluoresce, which can be mistaken for signal.[6] This is often more pronounced in lower wavelength channels (blue/green). | Use Controls & Different Channels: Always include an unstained (no probe) control to assess the level of autofluorescence.[6] If possible, switch to a red or far-red fluorophore, as autofluorescence is typically lower in these spectral regions. |
Q2: My probe is labeling multiple proteins besides my target of interest. How can I improve selectivity and validate on-target engagement?
Strategies to Enhance & Validate Selectivity
-
Optimize Labeling Conditions:
-
Time: Reduce the incubation time. On-target labeling, driven by binding affinity, often occurs faster than non-specific reactions. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the optimal window.
-
Temperature: Lowering the temperature (e.g., from 37°C to room temperature or 4°C) can decrease the rate of off-target reactions more significantly than the affinity-driven on-target reaction.
-
pH: The reactivity of nucleophilic residues is pH-dependent. While many protocols use physiological pH (~7.4), slight adjustments can sometimes improve selectivity, although this requires careful empirical testing.[12]
-
-
Perform a Competition Assay: This is the gold standard for validating that the probe labels the intended target in its specific binding site.[13][14] The principle is to pre-incubate the proteome with a known, unlabeled inhibitor (or the parent non-covalent scaffold of the probe) before adding the SF probe. If the probe is binding to the correct site, the unlabeled competitor will block it, leading to a reduction in the fluorescent signal for that specific protein.[15]
Protocol: Competition Assay for Target Validation
This protocol outlines a gel-based method to confirm target engagement.
Materials:
-
Cell lysate or purified protein
-
3-ABSF probe (with fluorescent tag)
-
Unlabeled competitor compound (e.g., a known reversible inhibitor for your target)
-
Anhydrous DMSO
-
Labeling Buffer (e.g., PBS, pH 7.4)[12]
-
SDS-PAGE materials (gel, running buffer, loading dye with reducing agent)
-
Fluorescence gel scanner
Procedure:
-
Prepare Reagents:
-
Prepare a 100X stock of your SF probe in anhydrous DMSO.
-
Prepare a 100X stock of your unlabeled competitor in DMSO. Create a dilution series to test a range of concentrations (e.g., from 1X to 1000X the concentration of the SF probe).
-
-
Set Up Reactions: In separate microcentrifuge tubes, prepare the following reactions (example volumes):
-
Negative Control (No Probe): 50 µg lysate + 1 µL DMSO + Labeling Buffer to 50 µL.
-
Positive Control (Probe Only): 50 µg lysate + 1 µL DMSO + Labeling Buffer to 49 µL.
-
Competition Reactions: 50 µg lysate + 1 µL of competitor dilution + Labeling Buffer to 49 µL.
-
-
Pre-incubation with Competitor: Incubate all tubes at room temperature for 30 minutes. This allows the unlabeled competitor to bind to the target protein.
-
Probe Labeling:
-
To the "Positive Control" and "Competition" tubes, add 1 µL of the 100X SF probe stock (for a final 1X concentration).
-
Do not add the probe to the "Negative Control" tube.
-
Incubate all tubes for the optimized labeling time (e.g., 30 minutes) at room temperature, protected from light.
-
-
Quench and Prepare for SDS-PAGE:
-
Stop the reaction by adding 2X SDS-PAGE loading buffer containing a reducing agent (like DTT or BME).
-
Heat the samples at 95°C for 5 minutes.
-
-
Analyze Results:
-
Run the samples on an SDS-PAGE gel.
-
Scan the gel using a fluorescence scanner set to the appropriate excitation/emission wavelengths for your probe's fluorophore.
-
Expected Outcome: The fluorescent band corresponding to your target protein should be strong in the "Positive Control" lane and should decrease in intensity in the "Competition" lanes as the concentration of the unlabeled competitor increases.
-
Q3: My sulfonyl fluoride probe appears to be unstable or shows batch-to-batch variability. How can I ensure its quality?
The reactivity of the sulfonyl fluoride warhead makes it susceptible to hydrolysis.[7]
Best Practices for Probe Handling and QC:
-
Storage: Always store the solid probe and DMSO stock solutions at -80°C, desiccated, and protected from light. Prepare small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Solvent: Use anhydrous DMSO for preparing stock solutions. Water will readily hydrolyze the sulfonyl fluoride group.
-
Quality Control: If you suspect degradation, you can assess the probe's integrity. Intact protein mass spectrometry can be used to confirm that the probe is still capable of covalently labeling a purified target protein by observing the expected mass shift.[13]
Visualizing the Troubleshooting Workflow
A logical approach is key to solving selectivity issues. The following diagram outlines a typical troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting common selectivity issues with 3-ABSF probes.
Visualizing the Mechanism of Action and Off-Target Reactions
Understanding the underlying chemistry is crucial. The sulfonyl fluoride probe first forms a non-covalent complex with the target protein, followed by a covalent reaction with a nucleophilic residue.[3] Off-target effects can arise from reactions with other accessible nucleophiles or hydrolysis.
Caption: Reaction pathways for a sulfonyl fluoride probe, showing the desired on-target covalent modification versus off-target reactions.
References
-
Chemoproteomic methods for covalent drug discovery - PMC. (n.d.). PubMed Central. [Link]
-
Size-Dependent Target Engagement of Covalent Probes | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]
-
Reactive chemistry for covalent probe and therapeutic development - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Structure-based rational design of covalent probes. (n.d.). ResearchGate. [Link]
-
Optimizing the labeling of proteins. (n.d.). Molecular Devices. [Link]
-
Covalent Labeling Techniques for Characterizing Higher Order Structure of Monoclonal Antibodies. (2015). ACS Publications. [Link]
-
Competition Assay Protocol. (n.d.). Fabgennix International. [Link]
-
Best Practices for Design and Characterization of Covalent Chemical Probes. (n.d.). ResearchGate. [Link]
-
Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. [Link]
-
The ABC's of Competitive Binding Assays with SPR. (n.d.). Nicoya Lifesciences. [Link]
-
Fluorescent microscopy troubleshooting: high background. (2019). YouTube. [Link]
-
Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed. [Link]
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. (n.d.). ResearchGate. [Link]
-
Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (2017). ResearchGate. [Link]
-
(PDF) Sulfonamide-imines as selective fluorescent chemosensors for the fluoride anion. (n.d.). ResearchGate. [Link]
-
Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. (2015). PubMed. [Link]
-
Profiling the specific reactivity of the proteome with non-directed activity-based probes. (n.d.). PubMed. [Link]
-
Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. (2021). PubMed. [Link]
-
New sensitive and selective fluorescent probes for fluoride using boronic acids. (2002). PubMed. [Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC. (2023). National Institutes of Health (NIH). [Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). MDPI. [Link]
-
Understanding off-target effects through hybridization kinetics and thermodynamics - PMC. (2019). PubMed Central. [Link]
-
Representative mechanism for fluorescent fluoride probes. A. Binding... (n.d.). ResearchGate. [Link]
-
Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. (2022). PubMed. [Link]
-
siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency. (2011). PLOS One. [Link]
-
Evidence of off-target probe binding in the 10x Genomics Xenium v1 Human Breast Gene Expression Panel compromises accuracy of spatial transcriptomic profiling. (2024). eLife. [Link]
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- 15. support.nanotempertech.com [support.nanotempertech.com]
Sulfonyl Fluoride Inhibitors: A Technical Guide to Enhancing Cell Permeability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with sulfonyl fluoride (SF) inhibitors. This guide is designed to provide practical, in-depth answers to the challenges you may encounter, with a specific focus on a critical hurdle: achieving optimal cell permeability. As covalent inhibitors that form stable bonds with non-canonical amino acids like lysine and tyrosine, the efficacy of SF probes is fundamentally tied to their ability to reach their intracellular targets.[1] This resource combines mechanistic explanations with actionable troubleshooting strategies to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: My sulfonyl fluoride inhibitor is highly potent in a biochemical assay but shows no activity in my cell-based assay. What's the most likely problem?
A: This is a classic "biochemical vs. cellular" discrepancy, and for sulfonyl fluoride inhibitors, the primary suspects are poor cell permeability and compound instability in the cellular environment.
-
Cell Permeability: The cell membrane is a formidable lipid bilayer barrier. Your inhibitor might be too polar or possess structural features that prevent its passive diffusion into the cell. We will explore strategies to address this in detail throughout this guide.
-
Compound Stability: Sulfonyl fluorides, while generally more stable than their sulfonyl chloride counterparts, can be susceptible to hydrolysis, especially at physiological pH.[2][3] If your compound degrades in the cell culture media or cytosol before it can reach its target, you will observe a loss of activity. It's crucial to assess the stability of your compound in aqueous buffer at 37°C.[2]
Q2: What is the fundamental difference between a PAMPA and a Caco-2 assay for assessing permeability?
A: Both are key in vitro tools, but they measure different aspects of permeability.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It's an excellent first screen for passive permeability but does not account for active transport mechanisms (like uptake transporters or efflux pumps).
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive picture by assessing both passive diffusion and active transport processes. By measuring permeability in both directions (apical to basolateral and basolateral to apical), you can determine an efflux ratio , which indicates if your compound is being actively pumped out of the cell by transporters like P-glycoprotein (P-gp).[4]
Q3: I've confirmed my SF inhibitor is cell-permeable, but the cellular activity is still weak. What should I investigate next?
A: If permeability is not the issue, you need to verify that the inhibitor is engaging its intended target within the complex cellular environment. This is known as target engagement .
-
Intracellular Stability: Even if stable in buffer, your compound could be metabolized by intracellular enzymes.
-
Target Accessibility: The target protein might be in a cellular compartment your inhibitor cannot access, or it could be part of a protein complex that sterically hinders the binding of your inhibitor.
-
Covalent Reaction Kinetics: The rate of covalent bond formation (k_inact) might be too slow in the cellular context to achieve significant inhibition within the timeframe of your experiment.
A Cellular Thermal Shift Assay (CETSA) is an excellent method to directly confirm target engagement in intact cells without needing to modify your compound.[5][6] This technique measures the change in the thermal stability of a target protein upon ligand binding.[5][6]
Troubleshooting Guide: From Low Permeability to No Target Engagement
This section provides a structured, question-and-answer approach to resolving specific experimental roadblocks.
Issue 1: My peptide-based sulfonyl fluoride inhibitor has poor cell permeability.
A: Peptide-based inhibitors often struggle with permeability due to their size and number of hydrogen bond donors/acceptors. A proven strategy is to replace certain amino acid residues with mimics that increase lipophilicity and reduce the molecule's flexibility, making it more "drug-like."
A key study demonstrated a significant improvement in cell permeability by modifying a tetrapeptide SF inhibitor targeting the X-linked inhibitor of apoptosis protein (XIAP).[2][3] The original peptide sequence was not cell-permeable. The researchers systematically replaced the C-terminal Phenylalanine (Phe) residue with various mimics.[2]
Successful Modification Example:
| Original Residue | Replacement Residue | Rationale for Improved Permeability |
| Phenylalanine (Phe) | 4-Fluoro, 1-aminoindane | This modification increases the overall lipophilicity of the peptide and introduces a more rigid structure, which can be favorable for membrane crossing. The fluorine atom can also enhance binding interactions.[2] |
This single modification transformed the non-permeable peptide into an agent that could effectively engage its intracellular target.[2]
Issue 2: I'm not sure if my compound is unstable or just impermeable.
A: This requires a systematic, multi-step approach. The following workflow can help you diagnose the root cause of low cellular activity.
Caption: Workflow to diagnose low cellular activity.
Issue 3: My compound has good passive permeability in PAMPA, but the Caco-2 assay shows a high efflux ratio.
A: An efflux ratio significantly greater than 2 suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[4] These pumps use energy to actively remove your compound from the cell, preventing it from reaching the necessary intracellular concentration to inhibit its target.
Troubleshooting Steps:
-
Confirm with Inhibitors: Perform the Caco-2 assay again, but this time co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil for P-gp). If the efflux ratio decreases and the permeability from the apical to the basolateral side (Papp A->B) increases, it confirms that your compound is an efflux substrate.
-
Structural Modification: Analyze the structure of your compound. Efflux pumps often recognize specific pharmacophores. Minor structural modifications, such as masking polar groups or altering the overall charge, can sometimes disrupt recognition by the transporter without affecting on-target activity.
-
Prodrug Strategy: A prodrug approach can be effective. By masking the functional groups recognized by the efflux pump with a cleavable moiety, the prodrug can enter the cell undetected. Once inside, cellular enzymes (like esterases) cleave the promoiety, releasing the active SF inhibitor.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a basic framework for assessing the passive permeability of your sulfonyl fluoride inhibitor.
Objective: To determine the apparent permeability coefficient (Papp) for passive diffusion.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Your sulfonyl fluoride inhibitor (stock solution in DMSO)
-
High and low permeability control compounds (e.g., propranolol and atenolol)
-
Plate reader or LC-MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Membrane: Carefully add 5 µL of the artificial membrane solution to each well of the donor plate's filter membrane.
-
Prepare Donor Solutions: Prepare your test compounds and controls in PBS at a final concentration (e.g., 10 µM) with a low percentage of DMSO (e.g., <1%).
-
Add to Donor Plate: Add 200 µL of your donor solutions to the corresponding wells of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Data Analysis:
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = [-ln(1 - C_A(t) / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)
Where:
-
C_A(t) is the concentration in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
V_D and V_A are the volumes of the donor and acceptor wells.
-
Area is the effective surface area of the membrane.
-
Time is the incubation time in seconds.
Interpretation of Results:
| Papp Value (x 10⁻⁶ cm/s) | Predicted Permeability |
| > 10 | High |
| 1 - 10 | Medium |
| < 1 | Low |
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol outlines the steps to assess both passive and active transport.
Objective: To determine the Papp in both apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions and calculate the efflux ratio.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Your sulfonyl fluoride inhibitor and controls
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts. Culture them for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²), indicating a healthy monolayer.
-
Preparation: Wash the cell monolayers with pre-warmed transport buffer and equilibrate them at 37°C.
-
A->B Permeability:
-
Add your compound (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
B->A Permeability:
-
Add your compound to the basolateral chamber.
-
Add fresh buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Quantification: Analyze the concentration of your compound in the collected samples using LC-MS/MS.
Data Analysis:
-
Calculate the Papp for both the A->B and B->A directions as described in the PAMPA protocol.
-
Calculate the Efflux Ratio (ER):
ER = Papp (B->A) / Papp (A->B)
Interpretation of Results:
-
ER ≈ 1: Suggests passive diffusion is the primary mechanism of transport.
-
ER > 2: Suggests the compound is a substrate for active efflux.
-
ER < 0.5: Suggests the involvement of an active uptake transporter.
Diagrams
Caption: Logic for structural modification of SF inhibitors.
References
-
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ([Link])
-
Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ([Link])
-
The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. ([Link])
-
Classifying Effluxable Versus Non-Effluxable Compounds Using a Permeability Threshold Based on Fundamental Energy Constraints. ([Link])
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ([Link])
-
Sulfonyl fluorides as privileged warheads in chemical biology. ([Link])
-
Quantitative structure-permeability relationships (QSPRs) for percutaneous absorption. ([Link])
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ([Link])
-
Recent Alternatives to Improve Permeability of Peptides. ([Link])
-
caco-2 cell permeability, pampa membrane assays. ([Link])
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. ([Link])
-
Quantitative structure – skin permeability relationships. ([Link])
-
Peptido Sulfonyl Fluorides as New Powerful Proteasome Inhibitors. ([Link])
-
Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. ([Link])
-
Differential Selectivity of Efflux Transporter Inhibitors in Caco-2 and MDCK-MDR1 Monolayers: A Strategy to Assess the Interaction of a New Chemical Entity with P-gp, BCRP, and MRP2. ([Link])
-
A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. ([Link])
-
Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. ([Link])
-
Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. ([Link])
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ([Link])
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. ([Link])
-
Classifying Effluxable Versus Non-Effluxable Compounds Using a Permeability Threshold Based on Fundamental Energy Constraints. ([Link])
-
Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ([Link])
-
The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. ([Link])
-
Analysis of Orthogonal Efflux and Permeation Properties of Compounds Leads to the Discovery of New Efflux Pump Inhibitors. ([Link])
-
Strategies for Screening and Characterizing Targeted Covalent Inhibitors. ([Link])
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
Validation & Comparative
A Head-to-Head Comparison of Covalent Inhibitors: 3-Aminobenzenesulfonyl Fluoride and Beyond
A Technical Guide for Researchers in Drug Discovery
The resurgence of covalent inhibitors in drug discovery marks a significant shift in therapeutic strategies, offering opportunities for enhanced potency, prolonged target engagement, and the ability to address historically "undruggable" targets.[1][2] At the core of this approach is the "warhead," an electrophilic moiety designed to form a stable covalent bond with a nucleophilic amino acid residue on the target protein.[3] This guide provides an in-depth comparison of 3-aminobenzenesulfonyl fluoride with other prominent covalent inhibitor classes, offering insights into their mechanisms, reactivity, and the experimental methodologies crucial for their evaluation.
The Covalent Inhibition Paradigm: A Two-Step Process
Covalent inhibitors operate through a two-step mechanism.[4][5] First, the inhibitor non-covalently and reversibly binds to the target protein's active site, a process governed by the inhibition constant (Ki). This initial binding event positions the electrophilic warhead in close proximity to a targetable nucleophilic amino acid residue. The second step involves the formation of a covalent bond between the warhead and the nucleophile, which is often irreversible and characterized by the rate constant of inactivation (kinact).[3][5] The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki, which encapsulates both the binding affinity and the chemical reactivity.[6][7]
Sulfonyl Fluorides: A Privileged Warhead Class
Sulfonyl fluorides have emerged as a versatile and "privileged" class of warheads in chemical biology and drug discovery.[8][9] Their balanced reactivity and stability in aqueous environments make them suitable for targeting a range of nucleophilic residues beyond the commonly targeted cysteine.[8]
3-Aminobenzenesulfonyl Fluoride: A Closer Look
Mechanism of Action: 3-Aminobenzenesulfonyl fluoride reacts with nucleophilic amino acid residues through a sulfur(VI)-fluoride exchange (SuFEx) mechanism.[10] The electrophilic sulfur atom is attacked by the nucleophile (e.g., the hydroxyl group of serine or tyrosine, or the amine group of lysine), leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.[10] The presence of the amino group on the benzene ring can modulate the reactivity and provide a handle for further structural modifications to enhance binding affinity and selectivity.
Target Scope: A key advantage of sulfonyl fluorides is their ability to react with a variety of nucleophilic residues, including serine, threonine, lysine, tyrosine, and histidine, in addition to cysteine.[8][9] This broadens the potential target landscape for covalent drug design.[11]
Reactivity Profile: Sulfonyl fluorides generally exhibit moderate reactivity, which can be tuned by substituents on the aryl ring.[12] This controlled reactivity helps to minimize off-target effects, a common concern with highly reactive electrophiles.[9] They are also known for their good chemical and metabolic stability.[13]
A Comparative Analysis of Covalent Warheads
While 3-aminobenzenesulfonyl fluoride represents a powerful tool, a diverse array of other covalent warheads are employed in drug discovery, each with distinct characteristics.
Acrylamides: The Workhorse of Covalent Inhibition
Mechanism: Acrylamides are α,β-unsaturated carbonyl compounds that react with nucleophiles, predominantly the thiolate anion of cysteine residues, via a Michael addition reaction.[14][15] The electron-withdrawing carbonyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack.[14]
Key Features:
-
Cysteine Selectivity: Highly selective for cysteine residues, which are relatively rare in proteins, contributing to target specificity.[1]
-
Tunable Reactivity: The reactivity of the acrylamide can be modulated through substitution on the acrylamide moiety itself.[16]
-
Proven Track Record: Acrylamides are present in several FDA-approved covalent drugs, such as afatinib and ibrutinib, demonstrating their clinical utility.[6][16]
Chloroacetamides: A More Reactive Alternative
Mechanism: Chloroacetamides react with nucleophiles, primarily cysteine, through an SN2 mechanism, where the nucleophile displaces the chloride leaving group.[2]
Key Features:
-
Higher Reactivity: Generally more reactive than acrylamides, which can lead to faster rates of covalent modification but also potentially greater off-target reactivity.[17]
-
Irreversible Bonding: Forms a stable and irreversible covalent bond.[17]
-
Application: Have been successfully used to develop potent and selective inhibitors.[18][19]
Fluorosulfates: A Close Relative with Distinct Properties
Mechanism: Similar to sulfonyl fluorides, aryl fluorosulfates react via a SuFEx mechanism.[10]
Key Features:
-
Broader Nucleophile Targeting: Can target serine, tyrosine, and lysine residues.[13][20]
-
Latent Reactivity: Often exhibit slower reaction kinetics compared to sulfonyl fluorides, which can be advantageous for achieving higher selectivity.[21][22] The initial non-covalent binding becomes a more dominant factor in determining overall potency and selectivity.[20]
-
Stability: Generally possess greater hydrolytic stability compared to sulfonyl fluorides.[22]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key characteristics of the discussed covalent warheads, providing a quick reference for researchers.
| Warhead Class | Predominant Target Residue(s) | Reaction Mechanism | Relative Reactivity | Key Advantages | Key Considerations |
| 3-Aminobenzenesulfonyl Fluoride | Ser, Thr, Lys, Tyr, His, Cys | Sulfur(VI)-Fluoride Exchange (SuFEx) | Moderate | Broad target scope, tunable reactivity, good stability.[8][12] | Can be less reactive than other warheads. |
| Acrylamides | Cysteine | Michael Addition | Moderate to High | High cysteine selectivity, clinically validated.[1][6] | Limited to cysteine-containing targets. |
| Chloroacetamides | Cysteine | SN2 | High | Rapid covalent modification.[17] | Potential for higher off-target reactivity.[17] |
| Fluorosulfates | Ser, Tyr, Lys | Sulfur(VI)-Fluoride Exchange (SuFEx) | Low to Moderate | High selectivity due to slower kinetics, good stability.[21][22] | May require longer incubation times for covalent modification.[20] |
Experimental Protocols for Evaluating Covalent Inhibitors
Rigorous experimental evaluation is paramount in the development of safe and effective covalent inhibitors. The following protocols are fundamental to characterizing their performance.
Protocol 1: Determination of kinact/Ki
The second-order rate constant, kinact/Ki, is the most accurate measure of the potency of an irreversible covalent inhibitor.[6][7]
Methodology:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the target enzyme and the covalent inhibitor in an appropriate buffer.
-
Pre-incubation: Incubate the enzyme with a range of inhibitor concentrations for various time points.
-
Activity Assay: At each time point, initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Measure the reaction progress over time, typically by monitoring product formation or substrate depletion.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and Ki. The ratio of these two values provides the kinact/Ki.[7][23]
-
DOT Script for kinact/Ki Determination Workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00068C [pubs.rsc.org]
- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 8. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sulfonyl Fluorides - Enamine [enamine.net]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chloroacetamides - Enamine [enamine.net]
- 18. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Covalent targeting of non-cysteine residues in PI4KIIIβ - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00142C [pubs.rsc.org]
- 21. Aryl Fluorosulfate Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
A Comparative Guide to Mass Spectrometry Validation of Protein Labeling by 3-Aminobenzenesulfonyl Fluoride
This guide provides a comprehensive comparison of 3-aminobenzenesulfonyl fluoride (3-ABSF) with other protein labeling reagents, supported by experimental data and protocols for mass spectrometry-based validation. It is intended for researchers, scientists, and drug development professionals engaged in proteomics and covalent inhibitor discovery.
Introduction: The Critical Role of Covalent Labeling and Mass Spectrometry in Proteomics
Covalent labeling of proteins is a powerful technique in chemical biology and drug discovery.[1][2] By forming a stable, covalent bond with a target protein, these labels enable researchers to identify and quantify proteins, map binding sites, and screen for novel therapeutic agents.[1][3] Mass spectrometry (MS) is an indispensable tool for analyzing these labeled proteins, providing precise information on the mass of the protein-adduct, the site of modification, and the stoichiometry of the labeling event.[4][5]
The validation of covalent labeling is paramount to ensure the accuracy and reliability of experimental results. This guide focuses on 3-aminobenzenesulfonyl fluoride (3-ABSF), a sulfonyl fluoride-based reagent, and compares its performance with other commonly used labeling chemistries.
Understanding 3-Aminobenzenesulfonyl Fluoride (3-ABSF) as a Labeling Reagent
Sulfonyl fluorides, including 3-ABSF, have emerged as valuable tools for covalent protein modification.[2][6] They exhibit a balanced reactivity and can form covalent bonds with a range of nucleophilic amino acid residues, including tyrosine, lysine, serine, threonine, cysteine, and histidine.[2][6] The reaction proceeds via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[6][7] The amino group on the 3-ABSF molecule provides a point for further chemical modification, allowing for the attachment of reporter tags such as fluorophores or biotin.
The reactivity of substituted benzenesulfonyl fluorides can be tuned by the electronic properties of the substituents. For instance, electron-donating groups like the amino group in 3-ABSF can increase the stability and lower the aqueous reactivity of the sulfonyl fluoride warhead compared to unsubstituted benzenesulfonyl fluoride.[6]
Comparative Analysis of Protein Labeling Reagents
The choice of a labeling reagent depends on the specific application, the target protein, and the desired outcome. Below is a comparison of 3-ABSF with other common classes of labeling reagents.
| Feature | 3-Aminobenzenesulfonyl Fluoride (3-ABSF) | Michael Acceptors (e.g., Maleimides) | Photoaffinity Labels (e.g., Diazirines) |
| Target Residues | Tyrosine, Lysine, Serine, Threonine, Cysteine, Histidine[2][6] | Primarily Cysteine[8] | Non-specific, reacts with nearby C-H or N-H bonds upon photoactivation[7] |
| Reaction Mechanism | Sulfur(VI) Fluoride Exchange (SuFEx)[6][7] | Michael addition | Carbene or nitrene insertion[7] |
| Specificity | Can be targeted to specific residues within a binding pocket. | High specificity for reactive cysteines. | Low specificity, labels promiscuously in proximity to the binding site. |
| Activation | No external activation required. | No external activation required. | Requires UV light activation.[6] |
| Advantages | Broad residue reactivity, tunable reactivity.[6] | High specificity for a single amino acid type. | Can label non-nucleophilic residues. |
| Disadvantages | May label multiple residues if several are present in a binding pocket. | Limited to proteins with accessible cysteines. | Can be inefficient and generate non-specific labeling. |
Mass Spectrometry Validation Workflow for 3-ABSF Labeled Proteins
A robust mass spectrometry workflow is essential to confirm covalent labeling and characterize the modification. The following protocol outlines a typical bottom-up proteomics approach for a protein labeled with 3-ABSF.
Experimental Workflow Diagram
Sources
- 1. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nuvisan.com [nuvisan.com]
- 6. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Aminobenzenesulfonyl Fluoride (3-ABSF)
This guide provides a comprehensive framework for profiling the cross-reactivity of 3-ABSF. We will move beyond mere protocols to explain the causality behind experimental choices, compare 3-ABSF to relevant alternatives, and present the data and workflows necessary to ensure the scientific integrity of your research.
The Double-Edged Sword: Mechanism and Reactivity of Sulfonyl Fluorides
3-ABSF belongs to the sulfonyl fluoride (SF) class of reactive electrophiles. Its mechanism of action involves the covalent modification of nucleophilic amino acid residues within proteins.[1][5] The sulfur-fluoride bond is relatively stable in aqueous solution but can be potently activated within the microenvironment of a protein's binding pocket.
The primary targets are the hydroxyl groups of serine and threonine, and to a lesser extent, the phenolic hydroxyl of tyrosine and the amine of lysine.[1][5][6] This reactivity profile makes SF-containing probes, like 3-ABSF, excellent candidates for targeting enzyme classes such as serine hydrolases and kinases.[5][7]
However, this broad reactivity is precisely why rigorous cross-reactivity profiling is not just recommended, but essential. The assumption of absolute selectivity is a pitfall that can lead to significant experimental artifacts. The goal is to develop and utilize probes where target engagement is specific and off-target interactions are minimal and well-understood.[1][8]
Diagram: Covalent Modification by 3-ABSF
The following diagram illustrates the covalent modification of a serine residue by 3-aminobenzenesulfonyl fluoride, forming a stable sulfonyl-enzyme conjugate.
Sources
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- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. azolifesciences.com [azolifesciences.com]
- 5. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Amine Fluoride and Chlorhexidine Mouth Rinses: Efficacy, Mechanism, and Experimental Evaluation
For the attention of Researchers, Scientists, and Drug Development Professionals in Oral Healthcare. This guide provides an in-depth, objective comparison of two prominent antimicrobial agents in oral rinses: amine fluoride and chlorhexidine. The content is structured to deliver not just comparative data, but also the underlying scientific principles and methodologies crucial for research and development in this field.
Introduction: The Chemical Battle against Oral Biofilm
The oral cavity is a complex ecosystem where microbial biofilms, primarily dental plaque, are in a constant state of flux. The effective control of these biofilms is paramount in preventing the two most prevalent oral diseases: dental caries and periodontal disease. Chemical plaque control agents, delivered via mouth rinses, serve as a critical adjunct to mechanical cleaning, especially in populations with compromised oral hygiene capabilities. Among the plethora of available agents, chlorhexidine has long been upheld as the gold standard for its broad-spectrum antimicrobial activity. However, amine fluorides have emerged as a compelling alternative, offering a unique combination of antimicrobial and pro-remineralization properties. This guide will dissect the available evidence to compare the efficacy and mechanisms of these two agents, providing a robust resource for informed decision-making in both clinical and research settings.
Mechanisms of Action: A Tale of Two Chemistries
The distinct clinical effects of amine fluoride and chlorhexidine are rooted in their unique molecular structures and resulting interactions with oral surfaces and microbial life.
Amine Fluoride: A Bifunctional Approach
Amine fluorides are organic compounds that uniquely combine a hydrophilic amine head with a lipophilic hydrocarbon tail, attached to a fluoride ion. This structure underpins its dual-action efficacy.
-
Antimicrobial and Anti-glycolytic Activity: The cationic amine portion of the molecule exhibits a strong affinity for negatively charged bacterial cell walls. This binding disrupts the cell membrane, leading to leakage of intracellular components and ultimately, cell death. Furthermore, amine fluorides have been shown to interfere with bacterial enzymatic processes, specifically inhibiting the glycolytic pathway, which reduces the production of cariogenic acids.[1] This action is particularly effective against key plaque-forming bacteria such as Streptococcus sanguis, Streptococcus mitis, Streptococcus oralis, and Actinomyces naeslundii.[1]
-
Enhanced Fluoride Bioavailability and Substantivity: The organic amine moiety enhances the substantivity of the fluoride component, meaning it adheres to oral surfaces for extended periods. This prolonged contact time facilitates the continuous release of fluoride ions.[1] The fluoride ions then integrate into the enamel crystal lattice, forming fluorapatite, which is more resistant to acid demineralization than the native hydroxyapatite.[1][2] This process not only inhibits demineralization but also actively promotes the remineralization of incipient carious lesions.[1][2][3]
Chlorhexidine: The Broad-Spectrum Disruptor
Chlorhexidine (CHX) is a cationic bisbiguanide that is widely regarded as the most potent anti-plaque and anti-gingivitis agent. Its efficacy is primarily attributed to its high substantivity and broad-spectrum antimicrobial action.
-
Bacteriostatic and Bactericidal Effects: At low concentrations, chlorhexidine is bacteriostatic. Its positive charge allows it to bind to the negatively charged bacterial cell wall, increasing the permeability of the cell membrane and causing leakage of low-molecular-weight intracellular components like potassium ions.[4][5] At higher concentrations, chlorhexidine becomes bactericidal, causing coagulation of intracellular components, leading to cell death.[6] It is particularly effective against Gram-positive bacteria.[4]
-
High Substantivity: Chlorhexidine's dicationic nature allows it to adsorb strongly to oral surfaces, including teeth, the pellicle, and oral mucosa. This creates a reservoir of the agent that is slowly released over several hours, maintaining its antimicrobial effect long after rinsing.
Head-to-Head Efficacy: A Data-Driven Comparison
Clinical trials provide the most robust evidence for comparing the in-vivo performance of these two agents. The primary endpoints in such studies are typically the reduction in plaque accumulation and gingival inflammation.
| Efficacy Parameter | Amine Fluoride | Chlorhexidine | Key Findings |
| Plaque Inhibition | Effective | Highly Effective | Both mouth rinses significantly decrease the plaque index.[7][8] Chlorhexidine generally demonstrates a greater reduction in plaque regrowth in short-term studies.[9][10] |
| Gingivitis Reduction | Highly Effective | Effective | In a 4-week clinical trial, an amine fluoride mouth rinse showed a statistically significant greater decrease in the gingival index and bleeding index compared to a chlorhexidine group.[7][8] |
| Antimicrobial Activity | Effective | Highly Effective | Chlorhexidine exhibits a broader spectrum of antimicrobial activity and is generally more effective against a wider range of oral microbes in vitro.[11] |
| Caries Remineralization | Highly Effective | No Direct Effect | Amine fluoride actively promotes the remineralization of early carious lesions due to its fluoride component.[12][13] Chlorhexidine does not have a direct remineralizing effect but can indirectly reduce caries risk by controlling plaque bacteria. |
Impact on the Oral Microbiome: Beyond Simple Plaque Reduction
The oral microbiome is a complex and balanced ecosystem. The long-term use of broad-spectrum antimicrobials can disrupt this balance, a phenomenon known as dysbiosis.
-
Amine Fluoride: Research on the specific long-term effects of amine fluoride on the oral microbiome is less extensive. However, its targeted action against specific plaque bacteria may result in a less disruptive effect on the overall microbial diversity compared to chlorhexidine.[14]
-
Chlorhexidine: The use of chlorhexidine has been shown to significantly alter the oral microbiome.[15] Studies have demonstrated that it can reduce microbial diversity, which may lead to an increase in oral acidity.[16] This shift can potentially increase the risk of tooth damage over time.[16] Furthermore, chlorhexidine use has been linked to changes in the gut microbiome.[17] The reduction of certain oral bacteria by chlorhexidine can impact the composition of the gut microbiota.[17]
Side Effect Profile: A Critical Consideration
The clinical utility of any oral rinse is also determined by its side effect profile, which can significantly impact patient compliance.
| Side Effect | Amine Fluoride | Chlorhexidine |
| Tooth Staining | No significant staining reported.[7][8] | A common and well-documented side effect is extrinsic staining of teeth, the tongue, and dental restorations.[18][19][20] |
| Taste Alteration | Not a commonly reported side effect. | Can cause a temporary alteration in taste perception, which may last for several hours after use.[18][19] |
| Tartar Formation | No evidence of increased tartar formation. | May lead to an increase in supragingival calculus formation.[18][19] |
| Oral Mucosa Irritation | Generally well-tolerated. | In some individuals, it can cause irritation or peeling of the oral mucosa.[21] |
| Allergic Reactions | Rare. | Although rare, severe allergic reactions to chlorhexidine have been reported.[21][22] |
| Long-term Concerns | Generally considered safe for long-term use as a fluoride-containing product.[23] Excessive fluoride intake, particularly in children, can lead to dental fluorosis.[22][24] | Long-term daily use is generally not recommended due to the potential for side effects and disruption of the oral microbiome.[25] |
Experimental Protocols for Efficacy Evaluation
For researchers and drug development professionals, standardized and reproducible methodologies are essential for evaluating the efficacy of oral care products.
Clinical Assessment of Plaque and Gingivitis
The following indices are widely used in clinical trials to quantify plaque accumulation and gingival inflammation.
Protocol: Plaque Index (PI) according to Silness and Löe
-
Objective: To assess the thickness of plaque at the gingival margin.
-
Materials: Dental mirror, dental probe.
-
Procedure:
-
Examine four surfaces of each selected tooth: buccal, lingual, mesial, and distal.
-
Dry the tooth surface with air.
-
Visually inspect for plaque. If not visible, run the tip of the probe across the tooth surface at the entrance of the gingival crevice.
-
-
Scoring Criteria:
-
0: No plaque in the gingival area.
-
1: A film of plaque adhering to the free gingival margin and adjacent area of the tooth. Plaque is recognized only by running a probe across the surface.
-
2: Moderate accumulation of soft deposits within the gingival pocket, on the gingival margin, and/or adjacent tooth surface, which can be seen with the naked eye.
-
3: Abundance of soft matter within the gingival pocket and/or on the gingival margin and adjacent tooth surface.
-
-
Calculation: The scores for the four areas are added and divided by four to get the PI for the tooth. The PI for the individual is the sum of the scores for all teeth examined, divided by the number of teeth examined.[7]
Protocol: Gingival Index (GI) according to Löe and Silness
-
Objective: To assess the severity of gingivitis.
-
Materials: Dental mirror, periodontal probe.
-
Procedure:
-
Examine four gingival areas for each tooth: buccal, lingual, mesial, and distal.
-
Dry the gingiva with air.
-
Observe the color and contour of the gingiva.
-
Gently press the probe on the gingiva to assess firmness.
-
Run the probe along the soft tissue wall of the gingival sulcus to check for bleeding.
-
-
Scoring Criteria:
-
0: Normal gingiva.
-
1: Mild inflammation - slight change in color, slight edema. No bleeding on probing.
-
2: Moderate inflammation - redness, edema, and glazing. Bleeding on probing.
-
3: Severe inflammation - marked redness and edema. Ulceration. Tendency to spontaneous bleeding.
-
-
Calculation: The scores from the four areas of the tooth are added and divided by four to obtain the GI for the tooth. The GI for the individual is the sum of the scores for all teeth, divided by the number of teeth examined.[4]
In Vitro Antimicrobial Susceptibility Testing
This protocol provides a framework for assessing the direct antimicrobial activity of mouth rinses against specific oral bacteria.
Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
-
Objective: To determine the lowest concentration of a mouth rinse that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
-
Materials:
-
Pure cultures of relevant oral bacteria (e.g., Streptococcus mutans, Porphyromonas gingivalis).
-
Appropriate liquid growth medium (e.g., Brain Heart Infusion broth).
-
96-well microtiter plates.
-
Spectrophotometer.
-
Agar plates.
-
-
Procedure (MIC):
-
Prepare serial dilutions of the test mouth rinse in the growth medium in the wells of a microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (bacteria and medium, no mouth rinse) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C, anaerobic for P. gingivalis).
-
After incubation (e.g., 24-48 hours), determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
-
-
Procedure (MBC):
-
From the wells showing no growth in the MIC assay, aliquot a small volume (e.g., 10 µL) and plate it onto agar plates.
-
Incubate the agar plates.
-
The MBC is the lowest concentration from which no bacterial colonies grow on the agar plate.
-
Microbiological Analysis of Dental Plaque
This protocol outlines the key steps for analyzing the impact of mouth rinses on the composition of the oral microbiome.
Protocol: 16S rRNA Gene Sequencing of Plaque Samples
-
Objective: To characterize the bacterial composition of dental plaque and assess changes following mouth rinse use.
-
Materials:
-
Sterile curettes or paper points for plaque collection.
-
DNA extraction kit.
-
PCR reagents for amplifying the 16S rRNA gene.
-
Next-generation sequencing platform.
-
Bioinformatics software for data analysis.
-
-
Procedure:
-
Sample Collection: Collect supragingival or subgingival plaque samples from designated tooth surfaces. Store samples appropriately (e.g., at -80°C) to preserve nucleic acid integrity.[9]
-
DNA Extraction: Extract total genomic DNA from the plaque samples using a validated commercial kit.
-
PCR Amplification: Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal bacterial primers.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the PCR amplicons and perform high-throughput sequencing.
-
Bioinformatics Analysis:
-
Process the raw sequencing reads (quality filtering, trimming).
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs.
-
Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) to compare the microbial communities of the different treatment groups.
-
-
Conclusion and Future Directions
The choice between amine fluoride and chlorhexidine mouth rinses is not a simple one and depends on the specific clinical or research objective. Chlorhexidine remains a potent agent for short-term, intensive plaque control, particularly in post-surgical or high-risk scenarios. However, its utility is limited by a notable side effect profile and concerns about its long-term impact on the oral microbiome.
Amine fluoride presents a compelling alternative, offering a dual benefit of effective anti-plaque and anti-gingivitis action, coupled with the well-established cariostatic and remineralizing properties of fluoride. Its favorable side effect profile suggests it may be more suitable for long-term use in the general population and in individuals with a moderate risk of both caries and gingivitis.
For researchers and drug development professionals, future investigations should focus on several key areas:
-
Long-term, large-scale clinical trials are needed to further elucidate the comparative efficacy of amine fluoride and chlorhexidine, particularly in diverse patient populations.
-
In-depth metagenomic and metabolomic studies will provide a more comprehensive understanding of the long-term effects of these agents on the oral microbiome and its functional output.
-
The development of novel formulations that enhance the therapeutic properties of these agents while minimizing their side effects remains a critical goal in oral healthcare research.
By leveraging the experimental protocols and comparative data presented in this guide, the scientific community can continue to advance the development of safe and effective chemical plaque control agents, ultimately improving oral health outcomes for individuals worldwide.
References
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Priya, B. M., & Galgali, S. R. (2015). Comparison of amine fluoride and chlorhexidine mouth rinses in the control of plaque and gingivitis--a randomized controlled clinical trial. Indian journal of dental research, 26(1), 57–62. [Link]
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Moreno-Lopez, R., Ribera-Uribe, M., Olmo-Rodriguez, B., & Vela-Casasempere, I. (2012). Comparison between amine fluoride and chlorhexidine with institutionalized elders: a pilot study. Gerodontology, 29(2), e1041–e1047. [Link]
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DentalReach. (2020, August 10). Amine Fluoride- The Preventive Shield in Contemporary Dentistry. [Link]
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Moreno-Lopez, R., Ribera-Uribe, M., Olmo-Rodriguez, B., & Vela-Casasempere, I. (2012). Comparison between amine fluoride and chlorhexidine with institutionalized elders: a pilot study. PubMed. [Link]
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Balappanavar, A. Y., Nagesh, L., Ankola, A. V., Tangade, P. S., Kakodkar, P., & Varun, S. (2014). Comparison of the antimicrobial efficacy of chlorhexidine, sodium fluoride, fluoride with essential oils, alum, green tea, and garlic with lime mouth rinses on cariogenic microbes. Dental research journal, 11(5), 596–602. [Link]
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Priya, B. M., & Galgali, S. R. (2015). Comparison of amine fluoride and chlorhexidine mouth rinses in the control of plaque and gingivitis--a randomized controlled clinical trial. PubMed. [Link]
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De-la-Casa-Miñán, M. L., & Auñón-Sanz, C. (2023). The Role of Fluoride on Caries Prevention. In StatPearls. StatPearls Publishing. [Link]
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Balagopal, S., & Arjunkumar, R. (2013). Chlorhexidine: The gold standard antiplaque agent. Journal of pharmaceutical sciences and research, 5(12), 270. [Link]
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Madléna, M. (2013). Experiences with amine fluoride containing products in the management of dental hard tissue lesions focusing on Hungarian studies: a review. Acta medica academica, 42(2), 189–197. [Link]
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ClinicalTrials.gov. (2011). A Four-Week Study to Measure the Effectiveness of an Experimental Mouthwash Used After Teeth Cleaning. [Link]
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NHS. (2022, August 19). Side effects of chlorhexidine. [Link]
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Drugs.com. (2023, September 4). ACT Fluoride Rinse Side Effects. [Link]
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Arweiler, N. B., Auschill, T. M., Sculean, A., & Netuschil, L. (2002). Effect of an amine-fluoride-triclosan mouthrinse on plaque regrowth and biofilm vitality. Journal of clinical periodontology, 29(4), 358–363. [Link]
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Patsnap. (2024, July 17). What is the mechanism of Chlorhexidine gluconate?. [Link]
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Pizzo, G., La Cara, M., Licata, M. E., Pizzo, I., & D'Angelo, M. (2004). The effects of an amine fluoride/stannous fluoride and an antimicrobial host protein mouthrinse on supragingival plaque regrowth. Journal of periodontology, 75(6), 852–858. [Link]
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dentalcare.com. (n.d.). The Caries Process & Fluoride's Mechanism of Action. [Link]
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ResearchGate. (2016, August). Bacterial Viability in Oral Biofilm after Tooth Brushing with Amine Fluoride or Sodium Fluoride. [Link]
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Science News. (2020, June 16). Chlorhexidine mouthwash alters the gut microbiome. [Link]
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Singh, A., Daing, A., & Dixit, J. (2023). A Randomized Double-Blind Clinical Trial Evaluates the Efficacy of Alternative Herbal Mouthwashes. Cureus, 15(6), e40356. [Link]
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WebMD. (n.d.). Fluoride - Uses, Side Effects, and More. [Link]
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Seneviratne, C. J., et al. (2021). Efficacy of Pre-Procedural Mouthwashes against SARS-CoV-2: A Systematic Review of Randomized Controlled Trials. Journal of Clinical Medicine, 10(21), 5096. [Link]
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The Effect of Chlorhexidine Mouthwashes on the Microbiota Associated with Peri-Implantitis Lesions: A Pilot Study. (2023). MDPI. [Link]
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Healthline. (2018, September 24). Chlorhexidine Mouthwash: Uses and Side Effects. [Link]
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WebMD. (n.d.). Chlorhexidine oral rinse (Peridex, PerioGard, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
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Liu, T., Chen, Y. C., Lee, C. H., Chuang, H. C., & Wang, J. L. (2023). Short-term effects of Chlorhexidine mouthwash and Listerine on oral microbiome in hospitalized patients. Frontiers in Cellular and Infection Microbiology, 13, 1106893. [Link]
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Curaprox UK. (n.d.). Chlorhexidine mouthwash: Is daily use harmful?. [Link]
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Medical News Today. (2023, March 29). Fluoride: Risks, uses, and side effects. [Link]
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Dentaid. (2020, May 6). Chlorhexidine and CPC: mechanism of action. YouTube. [Link]
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ClinicalTrials.gov. (2022). Evaluation of the Efficacy of Mouth Rinses With Commercial Mouthwashes to Decrease Viral Load in Saliva in COVID-19 Patients. [Link]
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University of Plymouth. (2020, March 25). Chlorhexidine mouthwash increases mouth acidity by reducing oral microbiome. [Link]
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Oasis Prosthodontics. (2017, May 11). Side Effects of Chlorhexidine Mouthwash. [Link]
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Balaji, V. R., et al. (2019). Evaluation of a mouthrinse containing guava leaf extract as part of comprehensive oral care regimen- a randomized placebo-controlled clinical trial. BMC Complementary and Alternative Medicine, 19(1), 327. [Link]
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Williams, M. I., et al. (2024). Antibacterial and clinical effectiveness of a mouthwash with a novel active system of amine + zinc lactate + fluoride: a randomized controlled trial. Clinical Oral Investigations, 28(1), 118. [Link]
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Healthline. (2021, August 4). Is Mouthwash Bad for You? Effects, Risks, Who Shouldn't Use It. [Link]
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Brookes, Z. L. S., Belfield, L. A., Ashworth, A., Casas-Agustench, P., Raja, M., Pollard, A. J., & Bescos, R. (2021). Effects of chlorhexidine mouthwash on the oral microbiome. Journal of dentistry, 113, 103768. [Link]
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A Senior Application Scientist's Guide to the Structural Analysis of Proteins Modified by 3-Aminobenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of structural biology and drug discovery, understanding the three-dimensional architecture of proteins is paramount. Covalent modification of proteins with chemical probes offers a powerful approach to elucidate their structure, function, and interactions. Among the diverse arsenal of modifying reagents, 3-aminobenzenesulfonyl fluoride (3-ABSF) and its congeners have emerged as valuable tools for selectively targeting and covalently labeling specific amino acid residues.
This guide provides an in-depth comparison of 3-ABSF with other protein modification reagents, supported by experimental insights and detailed protocols. As Senior Application Scientists, we aim to equip you with the knowledge to make informed decisions for your structural analysis workflows, ensuring both scientific rigor and practical success.
The Rationale for Covalent Modification in Structural Biology
The biological function of a protein is intrinsically linked to its three-dimensional structure. Covalent probes can act as powerful tools in several ways:
-
Trapping Transient Interactions: By forming a stable, covalent bond, these probes can capture fleeting interactions between proteins or between a protein and its ligand, allowing for their structural characterization.
-
Probing Binding Pockets: Covalent modifiers can be used to map the binding sites of small molecules, providing crucial information for structure-based drug design.
-
Introducing Spectroscopic Handles: Attaching probes with specific spectroscopic properties (e.g., fluorophores) allows for the study of protein dynamics and conformational changes.
-
Facilitating Phasing in X-ray Crystallography: The introduction of a heavy atom via a covalent modifier can aid in solving the phase problem in X-ray crystallography.
Deep Dive: 3-Aminobenzenesulfonyl Fluoride (3-ABSF)
3-Aminobenzenesulfonyl fluoride is a member of the aryl sulfonyl fluoride class of compounds. The key to its utility lies in the electrophilic nature of the sulfur atom in the sulfonyl fluoride (-SO₂F) group.
Mechanism of Action: The Sulfonyl Fluoride "Warhead"
The sulfonyl fluoride moiety acts as a "warhead" that reacts with nucleophilic amino acid residues on the protein surface. The primary targets are the side chains of lysine (ε-amino group) and tyrosine (hydroxyl group), although reactivity with serine, threonine, and histidine has also been observed.
The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonamide (with lysine) or sulfonate ester (with tyrosine) bond. This covalent linkage is exceptionally robust and resistant to hydrolysis under physiological conditions.
Comparative Analysis: 3-ABSF vs. Alternative Reagents
The choice of a protein modification reagent is a critical experimental decision. Here, we compare 3-ABSF with two widely used classes of amine-reactive reagents: N-hydroxysuccinimide (NHS) esters and isothiocyanates (ITCs).
| Feature | 3-Aminobenzenesulfonyl Fluoride (3-ABSF) | N-Hydroxysuccinimide (NHS) Esters | Isothiocyanates (ITCs) |
| Reactive Group | Sulfonyl fluoride (-SO₂F) | N-Hydroxysuccinimide ester | Isothiocyanate (-N=C=S) |
| Primary Targets | Lysine, Tyrosine, Serine, Threonine, Histidine | Lysine, N-terminus | Lysine, N-terminus |
| Bond Formed | Sulfonamide/Sulfonate ester | Amide | Thiourea |
| Bond Stability | Very High | High | Moderate |
| Reaction pH | Typically 7.5 - 9.0 | Typically 7.2 - 8.5[] | Typically 9.0 - 10.0 |
| Hydrolytic Stability | High | Low (competes with aminolysis)[] | Moderate |
| Selectivity | Broader (Lys, Tyr, etc.) | High for primary amines | High for primary amines |
| Key Advantages | Forms highly stable bonds; can target tyrosine. | Fast reaction rates; well-established protocols.[] | Relatively stable in aqueous solution. |
| Key Disadvantages | Slower reaction kinetics compared to NHS esters. | Prone to hydrolysis, which can reduce efficiency.[2] | Can form unstable adducts; slower reaction. |
Expert Insights: The exceptional stability of the sulfonamide bond formed by 3-ABSF is a significant advantage for structural studies, as the modification is less likely to be reversed during lengthy experiments like crystal growth or cryo-EM sample preparation. While NHS esters are highly reactive, their susceptibility to hydrolysis can lead to lower labeling efficiencies and requires careful control of reaction conditions.[][2] Isothiocyanates, while offering good amine selectivity, often require higher pH for efficient reaction, which may not be suitable for all proteins.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific protein and experimental goals.
Protocol 1: General Procedure for Protein Modification with 3-ABSF
This protocol is a representative procedure based on the principles of labeling with sulfonyl fluorides and other amine-reactive reagents.
Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS or HEPES, pH 7.5-8.5)
-
3-Aminobenzenesulfonyl fluoride (3-ABSF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis tubing (with appropriate molecular weight cutoff)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris) and stabilizers (e.g., glycine).
-
If necessary, exchange the buffer to the desired reaction buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
3-ABSF Stock Solution Preparation:
-
Immediately before use, prepare a 10-50 mM stock solution of 3-ABSF in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the 3-ABSF stock solution to the protein solution to achieve a final molar excess of 10- to 100-fold of the reagent over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
-
Removal of Excess Reagent:
-
Remove unreacted 3-ABSF using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization of Modification:
-
Confirm covalent modification using mass spectrometry (see Protocol 2).
-
Determine the extent of labeling using UV-Vis spectroscopy if the modification introduces a chromophore, or by other quantitative methods.
-
Protocol 2: Mass Spectrometry Analysis of 3-ABSF Modified Protein
Mass spectrometry is an indispensable tool for confirming covalent modification and identifying the specific residues that have been labeled.
Procedure:
-
Sample Preparation:
-
Take an aliquot of the modified protein from Protocol 1.
-
Perform a buffer exchange into a volatile buffer (e.g., ammonium bicarbonate) if necessary.
-
-
Intact Protein Analysis:
-
Analyze the intact modified protein by LC-MS. A mass increase corresponding to the addition of the aminobenzenesulfonyl group (C₆H₆NO₂S, molecular weight: 156.18 Da) will confirm the modification. Multiple additions may be observed depending on the number of reactive sites.
-
-
Peptide Mapping (Bottom-up Proteomics):
-
Denature, reduce, and alkylate the modified protein.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, specifying the mass of the aminobenzenesulfonyl modification on potential target residues (lysine, tyrosine, etc.). This will pinpoint the exact sites of modification.
-
Visualizing the Workflow
Diagram 1: General Workflow for Protein Modification and Analysis
Caption: Workflow for protein modification with 3-ABSF and subsequent analysis.
Diagram 2: Mechanism of 3-ABSF Reaction with Lysine
Caption: Reaction of 3-ABSF with a lysine residue.
Case Studies in Structural Biology: The Power of Sulfonyl Fluorides
While specific examples for 3-ABSF are emerging, the broader class of sulfonyl fluorides has been instrumental in numerous structural biology studies.
-
Mapping Binding Pockets of Kinases: Sulfonyl fluoride-containing probes have been designed to target conserved lysine residues in the ATP-binding pocket of kinases. The resulting covalent complexes have been analyzed by X-ray crystallography, providing high-resolution snapshots of the inhibitor-kinase interaction and guiding the development of more potent and selective drugs.[3]
-
Stabilizing Protein Conformations for Cryo-EM: Covalent modification with sulfonyl fluorides can lock a protein in a specific conformational state. This is particularly valuable for cryo-electron microscopy (cryo-EM), where conformational heterogeneity can be a major obstacle to obtaining high-resolution structures.[4] By stabilizing a particular conformation, researchers can obtain more homogeneous particle populations, leading to improved 3D reconstructions.
Conclusion: Integrating 3-ABSF into Your Research
3-Aminobenzenesulfonyl fluoride and related sulfonyl fluorides represent a valuable class of reagents for the structural analysis of proteins. Their ability to form highly stable covalent bonds with a range of nucleophilic residues, including tyrosine, offers distinct advantages over more traditional amine-reactive chemistries. While reaction conditions may require more optimization compared to NHS esters, the resulting stability of the modified protein can be a significant asset for demanding structural biology techniques.
By carefully considering the comparative data and following the outlined protocols, researchers can confidently employ 3-ABSF to trap protein conformations, map binding sites, and ultimately gain deeper insights into the intricate world of protein structure and function.
References
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Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 625, 139-157. [Link]
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Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 43(11), 1569-1580. [Link]
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Grimster, N. P., et al. (2013). Aromatic sulfonyl fluorides covalently kinetically stabilize transthyretin to prevent amyloidogenesis while affording a fluorescent conjugate. Journal of the American Chemical Society, 135(15), 5656-5668. [Link]
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Boddy, C. N. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology, 1(3), 166-177. [Link]
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Southworth, D. R., & Agard, D. A. (2011). The Cryo-EM Effect: Structural Biology of Neurodegenerative Disease Proteostasis Factors. Cold Spring Harbor Perspectives in Biology, 3(9), a004526. [Link]
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Gray, N. S. (2021). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Cell Chemical Biology, 28(3), 263-276. [Link]
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Luo, M., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Analytical Chemistry, 90(21), 12836-12844. [Link]
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John Innes Centre. (2020). What is Protein X-Ray Crystallography?. [Link]
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Southan, C., & Sharpless, K. B. (2021). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. ChemBioChem, 22(12), 2068-2081. [Link]
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Anjaneyulu, P. S., & Staros, J. V. (1987). Reactions of N-hydroxysulfosuccinimide active esters. International Journal of Peptide and Protein Research, 30(1), 117-124. [Link]
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Kirilova, E., et al. (2024). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Bulgarian Chemical Communications, 56(3), 265-270. [Link]
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Witus, L. S., & Francis, M. B. (2010). Site-specific protein modification with a diazonium salt. Journal of the American Chemical Society, 132(47), 16862-16864. [Link]
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Räsänen, L. J., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Foods, 10(6), 1300. [Link]
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Van Andel Research Institute. (2018). Cryo-EM reveals critical protein-modifying complex and potential drug target. ScienceDaily. [Link]
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Jones, M. W., et al. (2017). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 60(17), 7176-7190. [Link]
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Jung, D., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. Nature Methods, 21(4), 696-705. [Link]
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Zhang, Y., et al. (2026). Dopamine-Induced Tau Modification Prevents Pathological Phosphorylation and Generates a Distinct Fibril Polymorph. Journal of the American Chemical Society. [Link]
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Wang, H., et al. (2020). Schematic diagram explaining the acid stability of the sulfonamide structure. ResearchGate. [Link]
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Meunier, S., et al. (2004). Enhanced protein stability through minimally invasive, direct, covalent, and site-specific immobilization. Biotechnology and Bioengineering, 85(5), 493-502. [Link]
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Zhang, J., et al. (2018). Protein Footprinting and X-ray Crystallography Reveal the Interaction of PD-L1 and a Macrocyclic Peptide. Biochemistry, 57(42), 6059-6068. [Link]
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Excillum. (n.d.). Protein crystallography. [Link]
-
Li, H., et al. (2018). Cryo-EM structure of the yeast oligosaccharyltransferase complex. Nature, 554(7693), 541-544. [Link]
-
Zhang, T., et al. (2024). Predicting X-ray Diffraction Quality of Protein Crystals Using a Deep-Learning Method. Crystals, 14(9), 762. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 54(48), 14364-14367. [Link]
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Geoghegan, K. F., & Stroh, J. G. (1992). Site-specific conjugation of NHS-esters to the N-terminus of a protein. Bioconjugate Chemistry, 3(2), 138-146. [Link]
-
Abberior Instruments. (n.d.). Protein labeling protocol. [Link]
-
Chen, Y., et al. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. Scientific Reports, 10(1), 1-11. [Link]
-
Sparks, M. A., & D'Amico, L. A. (2018). Protocol for Engineered Compositional Asymmetry Within Nanodiscs. Methods and Protocols, 1(4), 39. [Link]
-
Yao, X., et al. (2022). Cryo-EM, Protein Engineering, and Simulation Enable the Development of Peptide Therapeutics against Acute Myeloid Leukemia. ACS Central Science, 8(2), 220-231. [Link]
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The Bench Scientist's Guide to Kinetic Analysis: Evaluating 3-Aminobenzenesulfonyl Fluoride as a Serine Protease Inhibitor
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play a pivotal role in countless physiological processes, from digestion and blood coagulation to immune responses and cell death. Their activity is tightly regulated, and dysregulation is often implicated in diseases such as cancer, inflammatory disorders, and viral infections. Consequently, the study and inhibition of these enzymes are of paramount importance in both basic research and therapeutic development.
Among the various classes of inhibitors, irreversible covalent modifiers offer distinct advantages, including high potency and prolonged duration of action. Sulfonyl fluorides represent a classic example of such inhibitors, targeting the nucleophilic serine residue within the enzyme's active site. This guide focuses on 3-aminobenzenesulfonyl fluoride (3-ABSF), a member of this class, and provides a framework for its kinetic evaluation. While direct kinetic data for 3-ABSF is sparse in the literature, we will leverage the extensive data available for its close, commercially popular isomer, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), to illustrate the principles and protocols of kinetic analysis.
Mechanism of Action: The Covalent Sulfonylation of Serine
Sulfonyl fluorides like 3-ABSF are mechanism-based inhibitors, also known as suicide inhibitors. They are relatively stable compounds that are recognized by the enzyme's active site. The inhibition process follows a two-step kinetic model: an initial, reversible binding event (governed by the inhibition constant, Ki) followed by an irreversible chemical reaction that forms a stable covalent bond (governed by the rate of inactivation, kinact).
The mechanism proceeds as follows:
-
Initial Binding: The sulfonyl fluoride inhibitor first binds non-covalently to the enzyme's active site to form an enzyme-inhibitor complex (E·I).
-
Nucleophilic Attack: The highly reactive hydroxyl group of the catalytic serine residue attacks the electrophilic sulfur atom of the sulfonyl fluoride.
-
Covalent Modification: This attack displaces the fluoride ion and results in the formation of a stable sulfonyl-enzyme ester linkage, rendering the enzyme permanently inactive.
The overall potency of such an inhibitor is best described by the second-order rate constant, kinact/Ki, which accounts for both the initial binding affinity and the subsequent rate of covalent modification.
Caption: Irreversible inhibition mechanism of sulfonyl fluorides.
Comparative Analysis: 3-ABSF in Context
To fully appreciate the utility of 3-ABSF, it is essential to compare it with other commonly used serine protease inhibitors. The most relevant comparators are Phenylmethylsulfonyl fluoride (PMSF) and the aforementioned 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF).
Structural Comparison:
-
PMSF: The benchmark sulfonyl fluoride. Its phenylmethyl group provides hydrophobicity.
-
AEBSF: Features a positively charged aminoethyl group at the para-position, enhancing water solubility.
-
3-ABSF: An isomer of a core AEBSF feature, with an amino group directly on the benzene ring at the meta-position. This structural difference is expected to influence its polarity, solubility, and interaction with the enzyme's binding pocket compared to AEBSF.
The following table summarizes key properties, using AEBSF as the primary data-supported example for the aminobenzenesulfonyl fluoride class.
| Feature | Phenylmethylsulfonyl Fluoride (PMSF) | 4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF) | 3-Aminobenzenesulfonyl Fluoride (3-ABSF) |
| Mechanism | Irreversible, covalent sulfonylation of active site serine.[1] | Irreversible, covalent sulfonylation of active site serine.[1] | Irreversible, covalent sulfonylation of active site serine (inferred). |
| Solubility | Poor in aqueous buffers; stock solutions made in organic solvents (e.g., ethanol, isopropanol).[1] | High in aqueous buffers (~200 mg/mL). | Expected to have good aqueous solubility. |
| Stability in Aqueous Solution | Low; rapidly hydrolyzes with a half-life of ~30 minutes at pH 8. Must be added fresh.[1] | High; stable for months in aqueous solution at pH < 7.[2] | Expected to have good stability, similar to AEBSF. |
| Toxicity | High; neurotoxin that requires careful handling. | Low; significantly less toxic than PMSF and DFP. | Not well-documented, but likely lower than PMSF. |
| Typical Working Concentration | 0.1 - 1 mM | 0.1 - 1 mM | To be determined empirically, likely similar to AEBSF. |
| Key Advantage | Low cost, rapid action.[1] | High stability and solubility, low toxicity, making it ideal for long-term experiments and cell culture.[1][2] | Potential for altered specificity due to amino group position. |
| Key Disadvantage | High toxicity, poor stability and solubility.[1] | Can modify off-target residues like tyrosine and lysine at high concentrations or pH. | Lack of extensive characterization and commercially available kinetic data. |
Expert Insights: The choice between these inhibitors is dictated by the experimental context. PMSF, despite its drawbacks, remains a cost-effective option for rapid, short-term inhibition during procedures like protein lysate preparation.[1] AEBSF is the superior choice for applications requiring prolonged inhibition, such as in cell culture or lengthy protein purification protocols, due to its excellent stability and lower toxicity.[1][2] 3-ABSF presents an interesting research tool. Its altered structure relative to AEBSF could potentially be exploited to achieve different enzyme specificity profiles, a hypothesis that can be rigorously tested using the kinetic protocols outlined below.
Experimental Guide: A Protocol for Kinetic Characterization
The true measure of an irreversible inhibitor's efficacy lies in the determination of its kinetic parameters, Ki and kinact. The following protocol provides a robust workflow for characterizing an inhibitor like 3-ABSF against a model serine protease, such as bovine α-chymotrypsin or trypsin.
Objective: To determine the kinetic constants (Ki and kinact) for the irreversible inhibition of a serine protease by 3-ABSF.
Principle:
The experiment measures the rate of loss of enzyme activity over time at various concentrations of the inhibitor. The observed rate of inactivation (kobs) at a given inhibitor concentration [I] is determined by fitting the time-course data to a single exponential decay equation. The relationship between kobs and [I] for an irreversible inhibitor follows the equation:
kobs = (kinact * [I]) / (Ki + [I])
By plotting kobs versus [I] and fitting the data to this hyperbolic equation, the values for kinact (the maximum rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate) can be determined.
Materials:
-
Enzyme: Bovine α-Chymotrypsin (or Trypsin)
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (for Chymotrypsin) or Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (for Trypsin)
-
Inhibitor: 3-Aminobenzenesulfonyl Fluoride (3-ABSF)
-
Buffer: 50 mM HEPES, pH 7.5, with 10 mM CaCl2
-
Instrumentation: 96-well plate reader capable of kinetic measurements (e.g., Spectramax or similar)
Experimental Workflow:
Caption: Workflow for determining kinetic parameters of an irreversible inhibitor.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock of chymotrypsin in 1 mM HCl. Determine the exact active concentration by active site titration.
-
Prepare a 100 mM stock of 3-ABSF in the assay buffer. Perform serial dilutions to create a range of working concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a 10 mM stock of the substrate in DMSO.
-
-
Enzyme-Inhibitor Incubation:
-
In a 96-well plate, add a fixed amount of chymotrypsin to multiple wells.
-
To these wells, add different concentrations of the 3-ABSF dilutions. Include a control with no inhibitor.
-
Allow the enzyme and inhibitor to incubate together at room temperature. This is a critical step for time-dependent inhibition.
-
-
Measurement of Residual Activity:
-
At specific time points (e.g., t = 0, 2, 5, 10, 20, 30 minutes), initiate the enzymatic reaction by adding the substrate to the wells. The final substrate concentration should be at least 5-10 times its Km value to ensure the reaction velocity is sensitive to the amount of active enzyme.
-
Immediately place the plate in the reader and measure the increase in absorbance at 405 nm over 5 minutes. The rate of this increase (the initial velocity, V0) is directly proportional to the amount of active enzyme remaining.
-
-
Data Analysis:
-
Step 1: Calculate kobs. For each inhibitor concentration [I], plot the natural log of the percent remaining activity (V0 at time t / V0 at time 0) against the pre-incubation time. The slope of this line is equal to -kobs.
-
Step 2: Determine kinact and Ki. Plot the calculated kobs values against the corresponding inhibitor concentrations [I]. Fit this data using non-linear regression to the hyperbolic equation mentioned in the "Principle" section. The fit will yield the values for kinact and Ki.
-
Data Interpretation and Validation
A self-validating protocol is crucial for trustworthiness. Here’s how to interpret and validate your results:
-
Confirmation of Irreversibility: The plots of ln(% Activity) vs. time should be linear, which is characteristic of a first-order inactivation process.
-
Saturation Kinetics: The plot of kobs vs. [I] should show saturation (i.e., be hyperbolic). If the plot is linear, it suggests that you have not reached inhibitor concentrations high enough to saturate the initial binding step (i.e., [I] << Ki). In this case, the slope of the line gives an estimate of the second-order rate constant kinact/Ki.
-
Controls are Key:
-
No-Inhibitor Control: Ensure the enzyme is stable in the assay buffer over the time course of the experiment.
-
No-Enzyme Control: Confirm that the substrate does not spontaneously hydrolyze.
-
Time-Zero Control: This establishes the 100% activity level before any significant inhibition occurs.
-
Conclusion: Strategic Application of 3-ABSF
3-Aminobenzenesulfonyl fluoride belongs to a well-established class of irreversible serine protease inhibitors. While it is less characterized than its isomer AEBSF, it holds potential as a valuable research tool. Its structural uniqueness may confer a distinct specificity profile, making it a candidate for targeted inhibitor design.
This guide provides the comprehensive framework necessary for its kinetic evaluation. By following the detailed protocols for determining kinact and Ki, researchers can quantitatively assess the potency of 3-ABSF against their protease of interest. This data-driven approach, when placed in the comparative context of established inhibitors like AEBSF and PMSF, allows scientists and drug developers to make strategic, evidence-based decisions, ultimately advancing our understanding and modulation of serine protease activity.
References
-
Shannon, D. A., Gu, C., McLaughlin, C. J., Kaiser, M., van der Hoorn, R. A. L., & Weerapana, E. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chembiochem, 13(16), 2327–2330. [Link]
-
Frontiers in Chemistry. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers. [Link]
-
MP Biomedicals. (n.d.). AEBSF Hydrochloride Product Information. [Link]
-
Wikipedia. (n.d.). AEBSF. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
-
Cyprotex. (n.d.). Time Dependent CYP Inhibition (kinact/KI). [Link]
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Alternatives to 3-aminobenzenesulfonyl fluoride for specific applications
An In-Depth Technical Guide to Alternatives for 3-Aminobenzenesulfonyl Fluoride in Covalent Probe Development
For the modern researcher in chemical biology and drug discovery, the covalent toolkit is both powerful and nuanced. The ability to form a stable, covalent bond with a target protein offers distinct advantages in terms of potency, duration of action, and the ability to probe protein function in complex biological systems. For years, electrophilic warheads targeting cysteine residues, such as acrylamides and vinyl sulfones, have been the workhorses of the field. However, the need to target proteins lacking a suitably positioned cysteine has driven the exploration of alternative electrophilic scaffolds.
Among these, the sulfonyl fluoride moiety, and by extension functionalized derivatives like 3-aminobenzenesulfonyl fluoride, has emerged as a particularly versatile and powerful tool.[1] Unlike their cysteine-focused counterparts, sulfonyl fluorides exhibit a broader reactivity profile, capable of engaging a wider range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[1][2][3] This "promiscuous" yet tunable reactivity opens up a significant portion of the proteome to covalent modification, enabling the development of novel inhibitors and chemical probes for previously intractable targets.[4]
This guide provides a comprehensive comparison of 3-aminobenzenesulfonyl fluoride and its alternatives for the development of covalent probes and inhibitors. We will delve into the chemical properties, reactivity profiles, and applications of these various electrophilic warheads, supported by experimental data and detailed protocols to aid in your research.
The Unique Chemistry of Sulfonyl Fluorides
The utility of sulfonyl fluorides as covalent warheads stems from a finely tuned balance of stability and reactivity.[1] The sulfur(VI) center is highly electrophilic, yet the strong sulfur-fluorine bond imparts significant stability in aqueous environments compared to other sulfonyl halides like sulfonyl chlorides.[5] This stability is crucial for biological applications, as it minimizes off-target reactions and allows the probe to reach its intended target intact.
The reaction of a sulfonyl fluoride with a nucleophilic amino acid residue proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage. The 3-amino group on the benzenesulfonyl fluoride scaffold serves as a convenient chemical handle for the attachment of targeting ligands, such as small molecules or peptides, which direct the warhead to the desired protein.[6]
A Comparative Analysis of Covalent Warheads
While 3-aminobenzenesulfonyl fluoride offers a unique set of advantages, it is not a one-size-fits-all solution. The choice of an electrophilic warhead is a critical decision in the design of a covalent probe, and it should be guided by the specific application and the nature of the target protein. Below, we compare 3-aminobenzenesulfonyl fluoride with several common alternatives.
Direct Alternatives: Other Substituted Benzenesulfonyl Fluorides
The reactivity of the sulfonyl fluoride warhead can be modulated by altering the electronic properties of the aromatic ring.[7] Electron-withdrawing groups, such as a nitro group, will increase the electrophilicity of the sulfur atom, leading to a more reactive probe. Conversely, electron-donating groups will decrease reactivity. This tunability allows for the fine-tuning of the warhead's reactivity to match the nucleophilicity of the target residue and minimize off-target labeling.
Broader Alternatives: Other Electrophilic Warheads
A diverse arsenal of electrophilic warheads has been developed for covalent targeting, each with its own characteristic reactivity and selectivity profile.
| Warhead Class | Primary Target Residue(s) | Key Advantages | Key Disadvantages |
| Sulfonyl Fluorides | Ser, Thr, Tyr, Lys, His | Broad residue reactivity, tunable reactivity, good aqueous stability.[1][2] | Can have off-target reactivity, unstable adducts with Cys.[7] |
| Acrylamides | Cysteine | High selectivity for Cys, well-established chemistry.[8] | Limited to Cys-containing targets, potential for Michael addition with other nucleophiles. |
| Vinyl Sulfones | Cysteine | Similar to acrylamides, generally more reactive.[8] | Higher reactivity can lead to more off-target effects. |
| Chloroacetamides | Cysteine | Highly reactive with Cys. | High reactivity can lead to significant off-target labeling and toxicity. |
| Boronic Acids | Serine | Reversible covalent mechanism with serine.[9] | Limited to serine proteases and other serine hydrolases. |
| Fluorosulfates | Tyr, Lys, His | Similar to sulfonyl fluorides, can be more reactive.[10] | Less explored than sulfonyl fluorides. |
Experimental Corner: Protocols for Evaluating Covalent Probes
The successful development of a covalent probe requires rigorous experimental validation. Here, we provide detailed protocols for assessing the key parameters of a covalent probe: reactivity and selectivity.
Protocol 1: Assessing Warhead Reactivity using a Glutathione (GSH) Half-Life Assay
This assay provides a simple and effective method for quantifying the intrinsic reactivity of an electrophilic warhead by measuring its rate of reaction with the biological nucleophile glutathione.[11]
Materials:
-
Test compound (electrophilic probe)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a stock solution of GSH in PBS.
-
Prepare a working solution of DTNB in PBS.
-
In a 96-well plate, mix the test compound and GSH in PBS to final concentrations of 100 µM and 500 µM, respectively.
-
Incubate the reaction at room temperature, taking aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
To each aliquot, add the DTNB working solution.
-
Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of unreacted GSH.
-
Calculate the concentration of remaining GSH at each time point and plot the natural logarithm of the GSH concentration versus time. The slope of this plot is the negative of the pseudo-first-order rate constant (k_obs).
-
Calculate the half-life (t_1/2) using the equation: t_1/2 = ln(2) / k_obs.
Causality Behind Experimental Choices:
-
GSH as a model nucleophile: GSH is a highly abundant intracellular thiol, making it a relevant model for assessing the potential for off-target reactions with cellular nucleophiles.
-
DTNB for detection: DTNB reacts with free thiols to produce a colored product that can be easily quantified by spectrophotometry, providing a straightforward readout of GSH consumption.
-
Pseudo-first-order conditions: Using a molar excess of GSH ensures that its concentration remains relatively constant throughout the experiment, simplifying the kinetic analysis.
Protocol 2: Evaluating Probe Selectivity using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique that allows for the assessment of a probe's selectivity across the entire proteome.[12][13][14]
Materials:
-
Activity-based probe (ABP) with a reporter tag (e.g., alkyne or biotin)
-
Cell lysate or live cells
-
Click chemistry reagents (if using an alkyne-tagged probe)
-
Streptavidin beads (if using a biotin-tagged probe)
-
SDS-PAGE gels
-
In-gel fluorescence scanner or Western blotting reagents
-
Mass spectrometer for protein identification
Procedure:
-
Labeling: Incubate the cell lysate or live cells with the ABP for a defined period.
-
Click Chemistry (for alkyne-tagged probes): If using an alkyne-tagged probe, perform a click reaction to attach a fluorescent dye or biotin to the probe-labeled proteins.
-
Enrichment (for biotin-tagged probes): If using a biotin-tagged probe, enrich the labeled proteins using streptavidin beads.
-
Separation and Visualization: Separate the labeled proteins by SDS-PAGE and visualize them using in-gel fluorescence scanning or Western blotting.
-
Protein Identification: Excise the labeled protein bands from the gel, perform in-gel digestion with trypsin, and identify the proteins by mass spectrometry.
Self-Validating System:
-
Competition experiment: To confirm that the probe is labeling its intended target, a competition experiment can be performed. Pre-incubate the proteome with an excess of a known inhibitor of the target protein before adding the ABP. A decrease in the labeling of the target protein confirms specific binding.
-
No-probe control: A control sample without the ABP should be included to identify any non-specific binding to the beads or other reagents.
Visualizing the Concepts
To better illustrate the concepts discussed in this guide, we provide the following diagrams created using the DOT language.
Caption: Reaction mechanism of a sulfonyl fluoride with a protein nucleophile.
Caption: A typical workflow for an ABPP experiment.
Choosing the Right Tool for the Job
The selection of an appropriate electrophilic warhead is a multi-faceted decision that requires careful consideration of the research question, the target protein, and the desired properties of the probe.
-
For targeting non-cysteine residues: Sulfonyl fluorides and fluorosulfates are the clear choice, offering the ability to target a broad range of nucleophilic amino acids.
-
For highly selective cysteine targeting: Acrylamides and vinyl sulfones are the preferred warheads, with a well-established track record of success.
-
For tunable reactivity: The reactivity of sulfonyl fluorides can be easily modulated through synthetic chemistry, allowing for the optimization of the probe for a specific application.
-
For reversible covalent inhibition: Boronic acids provide a unique mechanism for the reversible covalent inhibition of serine hydrolases.
Ultimately, the best approach is often empirical. The synthesis and evaluation of a small panel of probes with different warheads can provide valuable insights into the optimal strategy for a given target.
Conclusion
The field of covalent chemical biology is continually evolving, with the development of new and innovative electrophilic warheads expanding the scope of what is possible. While 3-aminobenzenesulfonyl fluoride remains a powerful and versatile tool, a thorough understanding of the available alternatives is essential for any researcher seeking to push the boundaries of covalent probe development. By carefully considering the principles and protocols outlined in this guide, you will be well-equipped to select and validate the optimal electrophilic warhead for your specific research needs.
References
-
3‐Carboxy‐/3‐Aminobicyclo[1.1.1]pentane‐Derived Sulfonamides and Sulfonyl Fluorides – Advanced Bifunctional Reagents for Organic Synthesis and Drug Discovery. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Applications of fluorine-containing amino acids for drug design. (2020). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. (2019). MDPI. Retrieved January 22, 2026, from [Link]
-
Covalent drugs targeting histidine – an unexploited opportunity? (2022). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2023). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Characterising covalent warhead reactivity. (2019). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. (2015). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Special Issue : Chemical Probe Synthesis and Applications in Chemical Biology. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Electrophilic warheads in covalent drug discovery: an overview. (2022). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
-
ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. (2015). Wiley Online Library. Retrieved January 22, 2026, from [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). MDPI. Retrieved January 22, 2026, from [Link]
-
Best Practices for Design and Characterization of Covalent Chemical Probes. (2020). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (2019). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Characterising Covalent Warhead Reactivity. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Reactive chemistry for covalent probe and therapeutic development. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing. Retrieved January 22, 2026, from [Link]
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Design and synthesis of covalent allosteric probes. (2023). YouTube. Retrieved January 22, 2026, from [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 22, 2026, from [Link]
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Sulfonyl fluoride analogues as activity-based probes for serine proteases. (2012). PubMed. Retrieved January 22, 2026, from [Link]
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Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. (2017). ACS Publications. Retrieved January 22, 2026, from [Link]
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Characterising Covalent Warhead Reactivity. (2019). University of Dundee. Retrieved January 22, 2026, from [Link]
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Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
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Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2020). RSC Publishing. Retrieved January 22, 2026, from [Link]
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Activity-based proteomics. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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ABPP-HT* - Deep meets fast for activity-based profiling of deubiquitylating enzymes using advanced DIA mass spectrometry methods. (2022). bioRxiv. Retrieved January 22, 2026, from [Link]
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- 14. Activity-based proteomics - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validating the Target Engagement of 3-Aminobenzenesulfonyl Fluoride in Cells
For researchers pioneering novel therapeutics, definitively demonstrating that a molecule engages its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for validating the cellular target engagement of 3-aminobenzenesulfonyl fluoride, a versatile covalent probe. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind each technique, empowering you to make informed decisions for your research.
The Unique Challenge of Sulfonyl Fluorides
3-Aminobenzenesulfonyl fluoride belongs to the sulfonyl fluoride class of electrophiles. Unlike more common cysteine-directed warheads, sulfonyl fluorides can covalently modify a broader range of nucleophilic amino acid residues, including tyrosine, serine, threonine, lysine, and histidine.[1][2] This expanded reactivity profile, while offering opportunities to target a wider array of proteins, necessitates rigorous and multi-faceted approaches to confirm on-target engagement and characterize potential off-targets.
This guide will compare three orthogonal and powerful techniques for validating the target engagement of 3-aminobenzenesulfonyl fluoride:
-
Chemical Proteomics: Activity-Based Protein Profiling (ABPP)
-
Biophysical Target Engagement: Cellular Thermal Shift Assay (CETSA)
-
Direct Target Identification: Mass Spectrometry-Based Proteomics
Chemical Proteomics: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful functional proteomics technique that utilizes chemical probes to assess the activity state of entire enzyme families directly in native biological systems.[3][4] For validating the target engagement of 3-aminobenzenesulfonyl fluoride, a competitive ABPP approach is employed.
The "Why": Causality in Experimental Design
The logic behind competitive ABPP is elegantly simple: if 3-aminobenzenesulfonyl fluoride is engaging its target, it will block the binding of a broader-spectrum, reporter-tagged probe to the same site. This competition is then quantified to determine the extent of target engagement. This method not only confirms engagement with the intended target but can also reveal off-targets across the proteome that share similar active site architecture.
Caption: Competitive ABPP workflow for target engagement.
Experimental Protocol: Competitive ABPP
Materials:
-
3-aminobenzenesulfonyl fluoride (3-ASBF)
-
Broad-spectrum sulfonyl fluoride probe with an alkyne handle (e.g., a derivative of XO44)[5]
-
Click chemistry reagents (e.g., azide-fluorophore or azide-biotin)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
SDS-PAGE gels and imaging system
-
Mass spectrometer (for MS-based readout)
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat one set of cells with varying concentrations of 3-ASBF and a control set with vehicle (e.g., DMSO) for a specified time.
-
Broad-Spectrum Probe Labeling: To both sets of cells, add the alkyne-tagged broad-spectrum sulfonyl fluoride probe and incubate.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer containing protease inhibitors.
-
Click Chemistry: To the cell lysates, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag (e.g., a fluorophore for in-gel analysis or biotin for enrichment).
-
Analysis:
-
In-Gel Fluorescence: Separate proteins by SDS-PAGE and visualize labeled proteins using a fluorescence scanner. A decrease in fluorescence intensity for a specific protein band in the 3-ASBF-treated sample compared to the control indicates target engagement.
-
Mass Spectrometry: For a proteome-wide view, use a biotin tag for streptavidin enrichment of labeled proteins, followed by on-bead digestion and LC-MS/MS analysis to identify and quantify the proteins.
-
Biophysical Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[6][7] The principle is that a protein stabilized by a bound ligand will denature and aggregate at a higher temperature than the unbound protein.
The "Why": Causality in Experimental Design
The formation of a covalent bond between 3-ASBF and its target protein is a significant structural modification that is expected to increase the protein's thermodynamic stability. CETSA directly measures this stabilization in a cellular context, providing strong evidence of target engagement without requiring modification of the probe molecule.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Protocol: CETSA
Materials:
-
3-aminobenzenesulfonyl fluoride (3-ASBF)
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein
-
Western blotting reagents and equipment
-
PCR machine or heating block for temperature gradient
Procedure:
-
Cell Treatment: Treat cultured cells with 3-ASBF or vehicle control and incubate.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles).
-
Separation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Quantification: Collect the supernatant (containing the soluble protein fraction) and quantify the amount of the target protein using Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both treated and control samples. A rightward shift in the melting curve for the 3-ASBF-treated sample indicates target stabilization and therefore engagement.
Direct Target Identification: Mass Spectrometry-Based Proteomics
This approach provides the most direct and unambiguous evidence of target engagement by identifying the specific protein(s) and amino acid residue(s) covalently modified by 3-ASBF.
The "Why": Causality in Experimental Design
By directly detecting the mass adduct of 3-ASBF on a peptide, this method provides definitive proof of a covalent interaction. This is the gold standard for identifying both the intended target and any potential off-targets at the highest level of molecular detail.
Sources
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- 2. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 4. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 5. Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
3-aminobenzenesulfonyl fluoride hydrochloride proper disposal procedures
An In-Depth Guide to the Safe Disposal of 3-Aminobenzenesulfonyl Fluoride Hydrochloride
For researchers and drug development professionals, the synthesis and application of novel compounds are daily endeavors. However, the lifecycle of these chemicals extends beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, scientifically grounded protocol for the safe disposal of this compound (CAS No: 3887-48-7), a compound that demands respect due to its reactive nature.
The primary hazard associated with this compound stems from its sulfonyl fluoride moiety. This functional group reacts with water and nucleophiles, a property leveraged in chemical biology for covalent labeling but one that poses significant risks if mishandled.[1] Specifically, upon contact with moisture, it can hydrolyze to form hydrofluoric acid (HF), a highly corrosive and toxic substance that can cause severe, delayed-onset burns.[2][3] Therefore, disposal procedures must be designed to safely neutralize this reactivity.
Part 1: Immediate Safety & Hazard Assessment
Before handling or disposing of this compound, a thorough understanding of its hazards is essential. Always consult the Safety Data Sheet (SDS) as the primary source of information.[4]
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Classification & Signal Word | Key Dangers |
| Acute Toxicity | Acute Tox. 4 Oral (H302) - Warning | Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Category 1 / Causes Burns (R34) - Danger | Causes severe skin burns and eye damage.[2] |
| Eye Damage | Category 1 / Causes Burns - Danger | Causes serious eye damage and burns.[2][5] |
| Reactivity | Reacts with Water | Reacts with water to produce toxic and corrosive hydrogen fluoride (HF).[2] HF exposure can lead to severe hypocalcemia.[2] |
| Target Organs | Respiratory System, Skin, Eyes, Skeletal Structures | Causes digestive and respiratory tract burns. Long-term exposure may lead to bone and joint changes (fluorosis).[2] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the severe corrosive nature of this compound and its hydrolysis product (HF), selecting the appropriate PPE is non-negotiable. Standard laboratory attire is insufficient.
Table 2: Required Personal Protective Equipment (PPE) for Disposal
| Body Part | Required PPE | Rationale & Best Practices |
| Hands | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[6] | The outer glove protects against immediate contact, while the inner glove provides a secondary barrier during the doffing process. Inspect gloves for any signs of degradation or puncture before use.[7] Change gloves immediately if contamination is suspected.[8] |
| Eyes/Face | Chemical splash goggles AND a full-face shield.[7] | Protects against splashes of both the solid powder and the corrosive solutions during the neutralization process. Standard safety glasses are inadequate.[8] |
| Body | Chemical-resistant laboratory coat or apron. A disposable chemical-resistant coverall (e.g., Tyvek) is recommended for larger quantities or spill cleanup.[6][7] | Protects skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. |
| Respiratory | Required when dusts or aerosols are generated. Use a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors.[6] | Handling the solid powder can generate dust. All neutralization steps must be performed in a certified chemical fume hood to control vapor and aerosol exposure.[9] |
| Feet | Closed-toe, chemical-resistant shoes or boots. | Protects feet from spills. Perforated shoes or sandals are strictly forbidden in the laboratory.[10] |
Part 3: Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is controlled neutralization. This process converts the reactive sulfonyl fluoride into a more stable sulfonate salt and neutralizes the hazardous acidic byproducts. This protocol is designed for small research quantities (typically <10g). For bulk quantities, consult your institution's Environmental Health & Safety (EHS) office.[11]
Step 1: Prepare the Neutralization Station
-
Select Location: Designate an area within a certified chemical fume hood for the entire procedure.
-
Gather Materials:
-
An appropriately sized beaker or flask (at least 10x the volume of the neutralization solution).
-
A stir plate and magnetic stir bar.
-
A container of a weak base, such as a 1 M Sodium Hydroxide (NaOH) solution or a saturated Calcium Hydroxide (slaked lime) slurry. Calcium hydroxide is often preferred as it precipitates fluoride ions as insoluble calcium fluoride (CaF₂), a less hazardous salt.
-
pH indicator strips.
-
A designated, properly labeled hazardous waste container.[12][13]
-
Step 2: Controlled Chemical Deactivation
-
Prepare Basic Solution: Place the beaker of the basic solution (NaOH or Ca(OH)₂) on the stir plate and begin gentle stirring.
-
Slow Addition: Carefully and slowly add the this compound powder to the stirring basic solution in small portions.
-
Causality: Adding the reactive chemical to an excess of base ensures that the acidic and corrosive byproducts (HCl and HF) are neutralized instantly as they form. This controls the exothermic reaction and prevents the release of toxic vapors. NEVER add water or base to the bulk solid , as this can cause a violent, uncontrolled reaction.[3]
-
-
Monitor Reaction: Continue stirring the mixture for at least 2 hours to ensure the hydrolysis and neutralization are complete. The stability of sulfonyl fluorides can vary, so allowing sufficient time for the reaction is crucial.[1] A study on similar enzyme inhibitors showed that 1M NaOH was effective for complete degradation.[14]
-
Verify Neutralization: Once the reaction is complete, check the pH of the solution using a pH strip. The final pH should be between 6 and 9. If the solution is still acidic, add more base dropwise until the desired pH is reached.
Step 3: Waste Collection and Labeling
-
Transfer Waste: Carefully transfer the neutralized aqueous solution into a designated hazardous waste container. If calcium hydroxide was used, the container will also contain the calcium fluoride precipitate.
-
Label Container: The waste container must be clearly labeled. Use your institution's specific hazardous waste tags. The label should include:
-
The words "Hazardous Waste."
-
The full chemical names of the contents (e.g., "Aqueous solution of 3-aminobenzenesulfonate sodium salt, sodium chloride, and sodium fluoride").
-
The approximate concentrations and total volume.
-
The associated hazards (e.g., "Toxic").
-
The date of accumulation.
-
-
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area. Contact your institution's EHS office for pickup and final disposal.[4][12]
Part 4: Emergency Procedures - Spill Management
Accidents happen. A prepared response is key to mitigating the consequences of a spill.
Minor Spill (Solid Powder, < 1g)
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
Don PPE: Wear the full PPE suite as described in Table 2.
-
Contain & Absorb: Do NOT use water. Cover the spill with a dry, inert absorbent material like sand, vermiculite, or a commercial sorbent.[15]
-
Collect: Carefully sweep the contaminated absorbent material into a designated container for hazardous waste.[12] Avoid generating dust.[2]
-
Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (like sodium bicarbonate solution), followed by a wipe with soapy water.
-
Dispose: All cleanup materials are considered hazardous waste and must be disposed of accordingly.[12]
Major Spill or Any Spill Outside a Fume Hood
-
EVACUATE: Immediately evacuate the laboratory, alerting all personnel.
-
ISOLATE: Close the laboratory doors to contain any vapors.
-
CALL FOR HELP: Contact your institution's emergency response line (e.g., Public Safety) and the EHS office.[16][17] Provide your name, location, the chemical spilled, and the estimated quantity.
-
ASSIST (if safe): Attend to any injured or contaminated persons, moving them to fresh air and beginning first aid as appropriate.[17]
-
WAIT: Do not re-enter the lab. Await the arrival of the trained emergency response team.
Disposal Decision Workflow
The following diagram outlines the logical workflow for handling this compound waste.
Caption: Decision workflow for proper waste stream management.
By adhering to these scientifically-backed procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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Degradation and disposal of some enzyme inhibitors. Scientific note . PubMed - NIH. [Link]
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Personal Protective Equipment . US EPA. [Link]
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Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride . Carl ROTH. [Link]
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Chemical Spill Procedures . University of Toronto Environmental Health & Safety. [Link]
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Procedures to be followed in the event of minor or major spill . SUNY College of Optometry. [Link]
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PPE for SF₆ Gas By-Products | Safety Guide for Technicians . DILO Company, Inc. [Link]
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What to do in a chemical emergency . GOV.UK. [Link]
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Chemical Spill Procedures . Princeton University Environmental Health and Safety. [Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use . Oregon OSHA. [Link]
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SO2ClF and it's many dangers. How do I quench and dispose it? . Reddit r/chemistry. [Link]
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Sulfonyl fluorides as targets and substrates in the development of new synthetic methods . Nature Reviews Chemistry. [Link]
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Disposal of chemical waste at FKF . University of Southern Denmark (SDU). [Link]
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- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
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- 14. Degradation and disposal of some enzyme inhibitors. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. ehs.princeton.edu [ehs.princeton.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Aminobenzenesulfonyl Fluoride Hydrochloride
For the vanguard of scientific discovery, the responsible handling of reactive chemical agents is paramount. This guide provides essential safety protocols and logistical frameworks for the use of 3-aminobenzenesulfonyl fluoride hydrochloride, a valuable building block in pharmaceutical and chemical research. Herein, we move beyond mere procedural lists to foster a deep, intuitive understanding of the 'why' behind each safety recommendation, ensuring a secure and efficient research environment.
Understanding the Hazard Profile: More Than a Sum of Its Parts
This compound is a corrosive solid that demands respect. Its primary hazards stem from two key properties: its acidic nature and its potential to release hydrofluoric acid (HF).[1] The hydrochloride salt can contribute to the overall acidity, but the sulfonyl fluoride moiety presents the more significant, insidious threat. Upon contact with moisture, sulfonyl fluorides can hydrolyze, a reaction that liberates highly toxic and corrosive hydrogen fluoride gas.[1][2]
Exposure to this compound can cause severe burns to the skin, eyes, and respiratory and digestive tracts.[1][2][3] A particularly dangerous aspect of fluoride-releasing compounds is that the initial contact may not cause immediate pain, especially with weaker solutions, potentially delaying first aid and leading to more severe tissue damage.[1] Systemic toxicity is also a major concern, as fluoride ions can penetrate the skin and interfere with calcium and magnesium in the body, potentially leading to life-threatening conditions.[1]
The Last Line of Defense: Personal Protective Equipment (PPE)
Given the serious hazards associated with this compound, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a full-face shield | Protects against splashes of the solid or solutions and potential release of HF gas. Standard safety glasses are insufficient. |
| Hands | Double-gloving with nitrile gloves | Provides a barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised. Change gloves immediately if contaminated.[4] |
| Body | A buttoned lab coat | Protects against incidental contact with the solid or solutions. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of the dust and any released HF gas.[3][5] |
| Feet | Closed-toe shoes | Prevents injury from spills. |
Operational Blueprint: From Benchtop to Waste Stream
A meticulous and well-rehearsed workflow is critical to mitigating the risks associated with this compound.
Engineering Controls: Your Primary Safeguard
Always handle this compound powder and concentrated solutions within a certified chemical fume hood.[4] This provides essential ventilation to capture any dust or released HF gas, protecting the user and the laboratory environment. An eyewash station and safety shower must be immediately accessible in the work area.[4]
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure all necessary PPE is donned correctly. Designate a specific work area within the fume hood for the procedure and ensure it is clean and uncluttered.
-
Weighing and Dispensing : Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust. Use a spatula for transfer and gently tap to dispense.
-
Dissolution : If preparing a solution, slowly add the solid to the solvent while stirring. Be mindful of potential exothermic reactions.
-
Reaction Quenching and Workup : If the compound is used in a reaction, be aware that quenching with aqueous reagents may lead to the evolution of HF. The workup procedure should be designed to neutralize acidic components safely.
-
Decontamination : After use, decontaminate the work area by wiping it down with a 10% sodium carbonate solution.[4] This will help to neutralize any residual acidic material.
Emergency Response at a Glance
In the event of an exposure or spill, immediate and decisive action is crucial.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
